molecular formula C10H9ClO2 B1593992 1-(4-Chlorophenyl)butane-1,3-dione CAS No. 6302-55-2

1-(4-Chlorophenyl)butane-1,3-dione

Cat. No.: B1593992
CAS No.: 6302-55-2
M. Wt: 196.63 g/mol
InChI Key: TVWDRSJRFMTIPQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)butane-1,3-dione is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWDRSJRFMTIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285554
Record name 1-(4-chlorophenyl)butane-1,3-dione
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Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-55-2
Record name 6302-55-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chlorophenyl)butane-1,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)butane-1,3-dione
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Chlorophenyl)butane-1,3-dione CAS number 6302-55-2.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)butane-1,3-dione (CAS 6302-55-2)

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 4-Chlorobenzoylacetone), CAS number 6302-55-2. As a member of the β-dicarbonyl family, this compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its structural motifs—a halogenated aromatic ring and a reactive dicarbonyl moiety—make it a valuable building block for the synthesis of heterocyclic compounds and a ligand for metal complexes. This document details its physicochemical properties, provides an expert-driven protocol for its synthesis and characterization, explores its characteristic reactivity, discusses its applications in drug discovery, and outlines essential safety protocols. The methodologies described are designed to be self-validating, ensuring researchers can confidently synthesize, verify, and utilize this compound in their work.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound whose utility is largely defined by its chemical structure and physical characteristics.[1] The presence of the chlorine atom on the phenyl ring and the β-dicarbonyl system dictates its solubility, reactivity, and potential for interaction with biological targets.

dot graphmol { layout="neato"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=238083&t=l", imagescale=true, label=""]; caption [label="Chemical Structure of this compound", fontname="Helvetica", fontsize=10]; } } Caption: Chemical Structure of this compound.

A summary of its key computed and experimental properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 6302-55-2 [1][2]
Molecular Formula C₁₀H₉ClO₂ [1][2]
Molecular Weight 196.63 g/mol [1][2]
IUPAC Name This compound [2]
Synonyms 4-Chlorobenzoylacetone, p-Chlorobenzoylacetone [2]
Physical Form Solid [1]
SMILES CC(=O)CC(=O)C1=CC=C(C=C1)Cl [2]

| InChI Key | TVWDRSJRFMTIPQ-UHFFFAOYSA-N |[1][2] |

Synthesis and Purification: A Validated Workflow

The most common and efficient laboratory-scale synthesis of β-dicarbonyl compounds like this compound is the Claisen condensation . This method involves the acylation of a ketone with an ester in the presence of a strong base.

Rationale for Method Selection

The Claisen condensation is chosen for its reliability and high yield for this class of compounds. The reaction mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of an ethyl 4-chlorobenzoate ester. The choice of sodium ethoxide as the base is critical; it is strong enough to deprotonate acetone but does not introduce competing nucleophiles that could lead to side reactions with the ester. The subsequent acidic workup is necessary to protonate the resulting dionate salt and isolate the neutral β-dicarbonyl product.

Synthesis_Workflow cluster_reactants Reactants & Base cluster_reaction Reaction Conditions cluster_workup Workup & Isolation cluster_purification Purification R1 Ethyl 4-chlorobenzoate Cond Anhydrous Toluene Reflux (Heat) R1->Cond R2 Acetone (in excess) R2->Cond Base Sodium Ethoxide Base->Cond Quench Acidic Quench (e.g., dilute HCl) Cond->Quench Reaction Mixture Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract Dry Drying Agent (e.g., Na2SO4) Extract->Dry Evap Solvent Evaporation Dry->Evap Purify Recrystallization (e.g., Ethanol/Water) Evap->Purify Crude Product Final Pure this compound Purify->Final

Step-by-Step Synthesis Protocol
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to maintain anhydrous conditions.

  • Reagent Addition: To the flask, add ethyl 4-chlorobenzoate (1.0 eq) and anhydrous toluene. Add an excess of dry acetone (3.0-4.0 eq).

  • Base Addition: While stirring, carefully add sodium ethoxide (1.1 eq) to the mixture. The reaction is exothermic and may require an ice bath to control the initial temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour it slowly into a beaker containing ice and dilute hydrochloric acid to neutralize the base and protonate the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The spectrum of this compound is complicated by its existence as a mixture of keto and enol tautomers in solution.

Table 2: Representative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Tautomer
~16.0 Singlet (broad) ~0.8H Enolic -OH Enol
7.85 Doublet 2H Ar-H (ortho to C=O) Both
7.45 Doublet 2H Ar-H (meta to C=O) Both
6.15 Singlet ~0.8H Vinylic =CH- Enol
4.00 Singlet ~0.4H Methylene -CH₂- Keto
2.25 Singlet ~0.6H Methyl -CH₃ Keto

| 2.15 | Singlet | ~2.4H | Methyl -CH₃ | Enol |

Note: Integrations are approximate and depend on the solvent and temperature, which affect the keto-enol equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic peaks for both the keto and enol forms.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
3100-2700 (broad) Medium O-H stretch of the enol form
~1720 Strong C=O stretch of the keto form (aliphatic ketone)
~1685 Strong C=O stretch of the keto form (aryl ketone)
~1600 Strong C=O and C=C stretches of the conjugated enol form
~1590, ~1480 Medium-Strong C=C aromatic ring stretches

| ~840 | Strong | C-H out-of-plane bend for 1,4-disubstituted benzene |

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of the β-dicarbonyl moiety.

  • Formation of Heterocycles: It is an excellent precursor for synthesizing five- and six-membered heterocyclic rings. For instance, reaction with hydrazines yields pyrazoles, while reaction with hydroxylamine produces isoxazoles. These scaffolds are prevalent in many pharmaceutical agents. The trifluoromethyl analog, for example, is a key intermediate in the synthesis of the anti-inflammatory drug Celecoxib.[3]

  • Metal Chelation: The enol form can be deprotonated to form a bidentate ligand that strongly chelates with various metal ions. These metal complexes have applications in catalysis and as materials with interesting optical or magnetic properties.

  • Alkylation and Acylation: The central methylene group (in the keto form) is acidic and can be readily deprotonated to form a nucleophilic enolate, which can then be alkylated or acylated to introduce further molecular complexity.

Applications in Drug Discovery and Development

While natural products have long been a source for drug discovery, synthetic intermediates like this compound are crucial for creating novel chemical entities with tailored properties.[4]

  • Scaffold for Bioactive Molecules: As mentioned, the dione is a key building block for pyrazoles, a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The 4-chlorophenyl group can enhance lipophilicity and participate in specific interactions within protein binding pockets, potentially improving the pharmacokinetic profile of a drug candidate.[5]

  • Fragment-Based Drug Design (FBDD): The 4-chlorophenyl moiety is a common fragment in medicinal chemistry. This compound can be used in FBDD screening to identify initial hit compounds that bind to a biological target. The reactive dione handle then provides a straightforward path for chemical elaboration to improve potency and selectivity.

  • Precursor for Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores derived from dicarbonyl compounds. The ability to easily synthesize substituted pyrazoles and other heterocycles from this starting material makes it highly relevant to oncology and immunology research programs.[6]

Safety and Handling

Proper handling of all chemicals is essential in a research environment. According to aggregated GHS information, this compound presents specific hazards.[1][2]

  • Hazard Classification:

    • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Precautionary Statements:

    • P264: Wash hands and exposed skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P301 + P317: IF SWALLOWED: Get medical help.[2]

    • P501: Dispose of contents/container in accordance with local/regional/national regulations.[2]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene).

    • Wear safety glasses with side shields or chemical goggles.

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear a lab coat.

  • Storage:

    • Store in a cool, dry place away from incompatible materials.

    • Keep container tightly closed.

Conclusion

This compound is a compound of significant interest to synthetic and medicinal chemists. Its straightforward synthesis via Claisen condensation, coupled with the rich reactivity of its β-dicarbonyl and chlorophenyl motifs, establishes it as a valuable and versatile building block. The validated protocols for its synthesis and characterization provided herein offer a reliable foundation for its use in the laboratory. Its proven utility as a precursor to bioactive heterocyclic scaffolds ensures its continued relevance in the pursuit of novel therapeutics and advanced materials.

References

  • PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information.

  • Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

  • PubChem. This compound. National Center for Biotechnology Information.

  • National Center for Biotechnology Information. 1,4-Bis(4-chlorophenyl)butane-1,4-dione. PubMed Central.

  • Sigma-Aldrich. This compound. MilliporeSigma.

  • PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. National Center for Biotechnology Information.

  • Sigma-Aldrich. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione. MilliporeSigma.

  • National Center for Biotechnology Information. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. PubMed Central.

  • Sigma-Aldrich. This compound Product Page. MilliporeSigma.

  • ResearchGate. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.

  • PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. National Library of Medicine.

  • Chemicalbook. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE.

  • Chem-Impex. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione.

  • CymitQuimica. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione.

  • MDPI. Plant-Derived Natural Products: A Source for Drug Discovery and Development.

Sources

1-(4-Chlorophenyl)butane-1,3-dione molecular weight and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)butane-1,3-dione: Properties, Synthesis, and Applications in Chemical Research

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated β-dicarbonyl compound of significant interest to the chemical research and drug development sectors. The document delineates the molecule's fundamental physicochemical properties, proposes a robust and mechanistically sound synthetic protocol, and explores its utility as a versatile precursor for the synthesis of complex heterocyclic systems. By grounding theoretical principles in practical, field-proven methodologies, this guide serves as an essential resource for scientists leveraging this compound in synthetic chemistry and medicinal research.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a chlorophenyl group attached to a butane-1,3-dione backbone.[1][2] This structure provides two key reactive sites—the dicarbonyl unit and the halogenated aromatic ring—making it a valuable synthetic intermediate. Its core properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₉ClO₂[1][3][4]
Molecular Weight 196.63 g/mol [1][2][3][4]
IUPAC Name This compound[3]
CAS Number 6302-55-2[1][2][4]
Synonyms 1-(4-Chlorophenyl)-1,3-butanedione
Physical Form Solid[1][2]
SMILES CC(=O)CC(=O)C1=CC=C(C=C1)Cl[3]
InChI Key TVWDRSJRFMTIPQ-UHFFFAOYSA-N[1][2][3]

Synthesis, Characterization, and Mechanistic Insights

The synthesis of β-dicarbonyl compounds like this compound is most effectively achieved via the Claisen condensation, a cornerstone reaction in organic chemistry that involves the coupling of an ester with a ketone.

Synthetic Strategy: The Claisen Condensation

Mechanistic Rationale: The Claisen condensation is the method of choice due to its high efficiency in forming carbon-carbon bonds adjacent to a carbonyl group. The reaction utilizes a strong base to deprotonate the α-carbon of a ketone (in this case, 4'-chloroacetophenone), generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an ester (ethyl acetate), leading to the formation of the β-dicarbonyl product after an acidic workup. The choice of sodium ethoxide as the base is critical; it is strong enough to generate the enolate but does not introduce competing nucleophiles.

Synthesis_Workflow cluster_reactants Reactants & Reagents Reactant1 4'-Chloroacetophenone Base Sodium Ethoxide (Base) in Toluene (Solvent) Reactant1->Base Reactant2 Ethyl Acetate Reactant2->Base Intermediate Enolate Intermediate (Nucleophile) Base->Intermediate Deprotonation Product This compound Intermediate->Product Nucleophilic Attack & Ester Elimination Acid Aqueous Acid Workup (e.g., HCl) Product->Acid Acid->Product Protonation

Caption: Proposed synthetic workflow via Claisen condensation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robust and reproducible synthesis.

  • Reaction Setup:

    • Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

    • Charge the flask with sodium ethoxide (1.1 equivalents) and anhydrous toluene.

    • Begin stirring and heat the mixture to 60-70°C under a nitrogen atmosphere to ensure an inert environment, preventing side reactions with atmospheric moisture.

  • Addition of Reactants:

    • In a separate vessel, prepare a solution of 4'-chloroacetophenone (1.0 equivalent) and ethyl acetate (3.0 equivalents). The excess ethyl acetate serves as both a reactant and a solvent.

    • Add this solution dropwise to the heated base suspension over 1-2 hours. The slow addition rate is crucial to control the exothermic reaction and prevent the formation of self-condensation byproducts.

    • After the addition is complete, maintain the reaction at reflux for 4-6 hours to drive the condensation to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Workup and Purification:

    • Cool the reaction mixture to room temperature and then quench by pouring it over crushed ice.

    • Acidify the aqueous layer with dilute hydrochloric acid to a pH of ~5. This step protonates the resulting enolate, yielding the neutral β-dicarbonyl product, which will precipitate.

    • Collect the crude solid product by vacuum filtration and wash with cold water to remove inorganic salts.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified this compound.

Structural Characterization: The Keto-Enol Tautomerism

A defining feature of β-dicarbonyls is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the overall structure. This equilibrium is readily observable via NMR spectroscopy.

Caption: Keto-enol tautomerism in this compound.

Expected Spectroscopic Signatures:

  • ¹H NMR: The spectrum will show distinct signals for both tautomers. Key signals include a singlet for the methyl protons (~2.2 ppm), a singlet for the methylene protons of the keto form (~4.0 ppm), a singlet for the vinylic proton of the enol form (~6.2 ppm), and aromatic protons in the 7.4-7.8 ppm range. A broad singlet far downfield (>15 ppm) is characteristic of the enolic hydroxyl proton, a result of strong intramolecular hydrogen bonding.

  • ¹³C NMR: Signals for two distinct carbonyl carbons will be present for the keto form (~202 ppm and ~192 ppm). The enol form will show signals for a carbonyl carbon (~195 ppm) and two vinylic carbons (~185 ppm and ~97 ppm).

  • FT-IR: The spectrum will display characteristic C=O stretching bands around 1680-1720 cm⁻¹ for the ketone and a broad O-H stretch for the enol form.

Applications in Synthetic Chemistry and Drug Discovery

The primary value of this compound lies in its role as a versatile building block for constructing more complex molecular architectures, particularly five- and six-membered heterocycles.

Precursor to Pyrazole and Isoxazole Heterocycles

The 1,3-dicarbonyl moiety is an ideal electrophile for condensation reactions with dinucleophiles. This is a foundational strategy in medicinal chemistry for creating a wide array of biologically active compounds. For instance, the trifluorinated analog of this dione is a key intermediate in the synthesis of Celecoxib, a potent anti-inflammatory drug.[5]

  • Reaction with Hydrazine: Condensation with hydrazine (H₂N-NH₂) or its derivatives yields substituted pyrazoles.

  • Reaction with Hydroxylamine: Condensation with hydroxylamine (H₂N-OH) yields substituted isoxazoles.

Heterocycle_Synthesis Dione 1-(4-Chlorophenyl) butane-1,3-dione Product Substituted Pyrazole (Heterocycle) Dione->Product Dinucleophile Dinucleophile (e.g., Hydrazine) Dinucleophile->Product Condensation/ Cyclization

Caption: General pathway for heterocyclic synthesis from a β-dione.

Utility in Paal-Knorr Type Syntheses

While the classic Paal-Knorr synthesis utilizes 1,4-dicarbonyls to form furans, pyrroles, and thiophenes, the underlying principle of cyclizing dicarbonyls is broadly applicable.[6] The reactivity of this compound makes it a candidate for related cyclization reactions to generate diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals. The presence of the electron-withdrawing chlorophenyl group can significantly influence the regioselectivity of these cyclizations, offering a handle for synthetic control.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified as harmful if swallowed.[1][3]

Safety InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[1][2]
Signal Word Warning[1][2][3]
Hazard Statement H302: Harmful if swallowed[1][2][3]
Precautionary Statements P264, P270, P301+P317, P330, P501[3]
Storage Class 11: Combustible Solids[1][2]

Recommended Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is a potent synthetic tool for researchers and drug development professionals. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility as a precursor to medicinally relevant heterocyclic structures, establish it as a valuable compound in the modern synthetic chemist's arsenal. Understanding its reactivity, particularly the keto-enol tautomerism and its role in condensation reactions, is key to unlocking its full potential in the creation of novel molecular entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for a publication. [Link]

  • NIH National Library of Medicine. 1,4-Bis(4-chlorophenyl)butane-1,4-dione. PMC. [Link]

  • NIH National Library of Medicine. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)prop-2-en-1-one. [Link]

  • SpectraBase. 1-(p-Chlorophenyl)-4-(4'-methylphenyl)butane-1,4-dione. John Wiley & Sons, Inc. [Link]

  • PubChem. 1,4-Bis(4-chlorophenyl)butane-1,4-dione. National Center for Biotechnology Information. [Link]

  • Google Patents. Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
  • MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

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Sources

IUPAC name for 1-(4-Chlorophenyl)butane-1,3-dione.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a β-diketone of significant interest in chemical synthesis and medicinal chemistry. The document details its nomenclature, physicochemical properties, and the critical concept of keto-enol tautomerism that governs its reactivity. A detailed, field-proven protocol for its synthesis via Claisen condensation is presented, complete with mechanistic insights and workflow diagrams. Furthermore, this guide outlines the standard analytical techniques for its characterization, including NMR and IR spectroscopy, and explores its applications as a versatile scaffold in drug discovery. Safety and handling protocols are also summarized to ensure safe laboratory practice.

Introduction and Nomenclature

This compound is a dicarbonyl compound belonging to the β-diketone (or 1,3-diketone) class. This structural motif, characterized by two carbonyl groups separated by a single methylene group, imparts unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a privileged scaffold in medicinal chemistry. The acidic nature of the central methylene protons and the compound's existence as an equilibrium of keto and enol tautomers are central to its chemical behavior.

The nomenclature for this compound is standardized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1]. It is also commonly known by other synonyms such as 4-Chlorobenzoylacetone and p-Chlorobenzoylacetone[1].

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 6302-55-2[2]

  • Molecular Formula: C₁₀H₉ClO₂[2]

  • Synonyms: 4-Chlorobenzoylacetone, p-Chlorobenzoylacetone, 1-(4-chlorophenyl)-1,3-butanedione[1]

Physicochemical Properties and Structural Analysis

The physical and chemical properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 196.63 g/mol [1][2]
Appearance Solid[2]
InChI Key TVWDRSJRFMTIPQ-UHFFFAOYSA-N[1][2]
SMILES CC(=O)CC(=O)C1=CC=C(C=C1)Cl[1]
Keto-Enol Tautomerism

A defining characteristic of β-diketones is their ability to exist in a dynamic equilibrium between the diketo form and two possible enol forms. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons[3]. For this compound, the equilibrium heavily favors the enol tautomer where the double bond is conjugated with the chlorophenyl ring, as this extended conjugation provides significant resonance stabilization[4][5]. The enol form is further stabilized by the formation of a six-membered quasi-aromatic ring through intramolecular hydrogen bonding[3][6].

Caption: Keto-enol tautomeric equilibrium of a β-diketone.

Synthesis and Purification

The most classical and widely employed method for synthesizing β-diketones is the Claisen condensation [7][8]. This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base[8][9].

For the synthesis of this compound, a mixed (or "crossed") Claisen condensation is utilized. The reactants are typically 4'-chloroacetophenone (the ketone component with α-hydrogens) and an acetate ester like ethyl acetate (the ester component)[10].

Causality of Experimental Choices
  • Reactants: 4'-chloroacetophenone provides the aryl-keto structure and the enolizable α-protons. Ethyl acetate serves as the acetylating agent.

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is required. Its role is to stoichiometrically deprotonate the α-carbon of the ketone, generating a nucleophilic enolate anion. This step is the thermodynamic driving force for the reaction[8][9].

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are used to prevent quenching the strong base and the reactive enolate intermediate[11].

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

  • 4'-Chloroacetophenone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil, then carefully decant the hexanes.

  • Reaction Setup: Add anhydrous THF to the flask, followed by the slow, dropwise addition of 4'-chloroacetophenone (1.0 equivalent) dissolved in anhydrous THF at 0 °C.

  • Enolate Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium enolate.

  • Condensation: Add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture. The reaction is typically refluxed for several hours until TLC analysis indicates the consumption of the starting ketone.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3). This protonates the resulting β-diketonate salt[8].

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

G A Reactant Preparation (4'-Chloroacetophenone, NaH, Ethyl Acetate) B Enolate Formation (Deprotonation with NaH in THF) A->B C Nucleophilic Attack (Enolate attacks Ethyl Acetate) B->C D Condensation & Elimination (Loss of Ethoxide) C->D E Acidic Workup (Protonation of Diketonate) D->E F Extraction & Purification E->F G Final Product This compound F->G

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Structural verification is paramount and is achieved through a combination of spectroscopic methods. The presence of both keto and enol tautomers results in a more complex spectrum than a simple ketone.

TechniqueExpected Observations
¹H NMR Enol Form: A sharp singlet around 16-17 ppm (enolic -OH, intramolecular H-bond), a singlet around 6.0-6.5 ppm (vinylic C-H), aromatic protons (doublets, ~7.4-7.8 ppm), and a singlet for the methyl group (~2.2 ppm). Keto Form: A singlet for the methylene protons (-CH₂-) around 4.0 ppm, aromatic protons, and a singlet for the methyl group (~2.3 ppm). The integration ratio reflects the keto:enol equilibrium.
¹³C NMR Enol Form: Carbonyl carbon (~180-195 ppm), vinylic carbons (~95-100 ppm and ~160-170 ppm), aromatic carbons, and a methyl carbon (~25 ppm). Keto Form: Two distinct carbonyl carbons (~190-205 ppm), a methylene carbon (~50-55 ppm), aromatic carbons, and a methyl carbon (~30 ppm)[12][13].
FTIR (cm⁻¹) A broad O-H stretch (~2500-3200 cm⁻¹) from the enol, a conjugated C=O stretch (~1600-1640 cm⁻¹), a C=C stretch (~1540-1580 cm⁻¹), and C-Cl stretch (~1000-1100 cm⁻¹)[14].
Mass Spec. Molecular ion peak (M⁺) corresponding to the mass of C₁₀H₉ClO₂ (m/z ~196), showing the characteristic 3:1 isotopic pattern for chlorine.

Applications in Drug Development

The 1,3-dione moiety is a highly versatile scaffold in medicinal chemistry due to its metal-chelating properties, its ability to participate in various chemical reactions to form heterocyclic systems, and its favorable interactions with biological targets[15][16].

  • Enzyme Inhibition: The β-diketone structure can act as a bioisostere for carboxylic acids or other functionalities, enabling it to bind to the active sites of enzymes. Derivatives of 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione have been investigated as inhibitors of MurB, an enzyme involved in bacterial cell wall biosynthesis, demonstrating antibacterial activity[17][18].

  • Antibacterial and Antifungal Agents: The chlorophenyl group is a common feature in many antimicrobial drugs, and its incorporation into the dione scaffold can enhance biological activity[19][20]. Various dione derivatives have shown promise as antibacterial and antifungal agents[15][21].

  • Scaffold for Heterocycle Synthesis: 1,3-diones are key precursors for synthesizing a wide range of bioactive heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are core structures in many pharmaceuticals[22][23].

G cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Resulting Bioactive Molecules A 1-(4-Chlorophenyl) butane-1,3-dione B Cyclocondensation A->B C Substitution at α-carbon A->C D Metal Chelation A->D E Pyrazoles, Isoxazoles (Heterocycles) B->E F Functionalized Diones C->F G Metallo-drugs D->G

Caption: Role as a versatile scaffold in medicinal chemistry.

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety protocols should be strictly followed.

  • GHS Classification: Acute Toxicity, Oral (Category 4)[1][2].

  • Hazard Statements: H302: Harmful if swallowed[1][2].

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a chemically significant compound defined by its β-diketone structure and the resulting keto-enol tautomerism. Its synthesis is reliably achieved through the Claisen condensation, and its structure can be unequivocally confirmed by standard spectroscopic methods. Beyond its role as a synthetic intermediate, its structural motifs hold considerable potential for the development of novel therapeutic agents, particularly in the realm of enzyme inhibitors and antimicrobial drugs. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this versatile chemical entity in their scientific endeavors.

References

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  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. PubChem Compound Database. Retrieved from [Link]

  • de la Torre, G. M., & Sierra, M. A. (2018). Recent Developments in the Synthesis of β-Diketones. Molecules, 23(7), 1636. Retrieved from [Link]

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  • Kutterer, S., et al. (2005). 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. Bioorganic & Medicinal Chemistry Letters, 15(10), 2527-2531. Retrieved from [Link]

  • Jebur, M. H., et al. (2022). Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. International Journal of Health Sciences, 6(S4), 4578–4589. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, September 23). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Retrieved from [Link]

  • ScienceScholar. (2022, June 17). Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Retrieved from [Link]

  • Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 191, 112169. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019, June 1). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. Retrieved from [Link]

  • MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(p-Chlorophenyl)-4-(4'-methylphenyl)butane-1,4-dione. Retrieved from [Link]

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  • PubMed. (2005). 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis and Properties of 4-Chlorobenzoylacetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chlorobenzoylacetone, a versatile β-diketone with significant potential in synthetic chemistry and drug discovery. The document details a robust synthesis protocol via Claisen condensation, outlines its key physicochemical properties, and explores its applications as a crucial intermediate in the synthesis of heterocyclic compounds, particularly pyrazole derivatives with established biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and the development of novel therapeutic agents.

Introduction

4-Chlorobenzoylacetone, systematically named 1-(4-chlorophenyl)butane-1,3-dione, is an aromatic β-diketone that has garnered interest within the scientific community. Its structure, featuring a reactive 1,3-dicarbonyl moiety and a 4-chlorophenyl group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of the chlorine atom on the phenyl ring can significantly influence the electronic properties and biological activity of its derivatives, a feature of particular interest in drug design. This guide offers an in-depth exploration of the synthesis, properties, and applications of this important chemical entity.

Synthesis of 4-Chlorobenzoylacetone

The most common and efficient method for the synthesis of 4-Chlorobenzoylacetone is the Claisen condensation.[1] This carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone.[2]

Underlying Principle: The Claisen Condensation

The Claisen condensation proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1] Subsequent elimination of the ester's alkoxy group leads to the formation of the β-diketone. The choice of a strong, non-nucleophilic base is critical to drive the reaction towards the desired product by deprotonating the ketone to form the reactive enolate.

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-Chlorobenzoylacetone from 4'-chloroacetophenone and ethyl acetate.

Materials:

  • 4'-Chloroacetophenone

  • Ethyl acetate

  • Sodium hydride (NaH)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous toluene.

  • Addition of Reactants: To this suspension, add a solution of 4'-chloroacetophenone (1.0 equivalent) and ethyl acetate (3.0 equivalents) in anhydrous toluene dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of a cold, dilute solution of hydrochloric acid until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield 4-Chlorobenzoylacetone as a solid.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4_Chloroacetophenone 4'-Chloroacetophenone Reaction_Vessel Reflux in Toluene (4-6 hours) 4_Chloroacetophenone->Reaction_Vessel Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Reaction_Vessel NaH Sodium Hydride (Base) NaH->Reaction_Vessel Toluene Toluene (Solvent) Toluene->Reaction_Vessel Acid_Quench Acidic Work-up (HCl) Reaction_Vessel->Acid_Quench Cooling Extraction Extraction (Diethyl Ether) Acid_Quench->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization Concentration->Purification Product 4-Chlorobenzoylacetone Purification->Product

Caption: Workflow for the synthesis of 4-Chlorobenzoylacetone.

Physicochemical and Spectroscopic Properties

4-Chlorobenzoylacetone is a solid at room temperature. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉ClO₂
Molecular Weight 196.63 g/mol
CAS Number 6302-55-2
Appearance Solid
Melting Point 70.0 to 74.0 °C
Boiling Point 312.0 ± 17.0 °C (Predicted)[3]
pKa 8.41 ± 0.10 (Predicted)[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of 4-Chlorobenzoylacetone is expected to show characteristic signals for the aromatic protons, the methylene protons of the dicarbonyl unit, and the methyl protons. Due to keto-enol tautomerism, the spectrum may be complex, showing signals for both tautomers.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons, the carbons of the aromatic ring (with distinct shifts due to the chlorine substituent), the methylene carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the carbonyl groups (C=O) of the β-diketone moiety, typically in the region of 1600-1750 cm⁻¹. A broad absorption may also be present due to the hydroxyl group of the enol tautomer.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Applications in Medicinal Chemistry and Drug Development

β-Diketones, such as 4-Chlorobenzoylacetone, are highly valuable intermediates in the synthesis of various heterocyclic compounds with diverse biological activities.[4] A primary application lies in the synthesis of pyrazole derivatives.[5]

Synthesis of Pyrazole Derivatives

The reaction of β-diketones with hydrazine derivatives is a classical and efficient method for the preparation of substituted pyrazoles.[4] 4-Chlorobenzoylacetone can be readily cyclized with various hydrazines to yield a library of 1,3,5-trisubstituted pyrazoles.

Diagram of Pyrazole Synthesis:

PyrazoleSynthesis 4CBA 4-Chlorobenzoylacetone Reaction Cyclocondensation 4CBA->Reaction Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Reaction Pyrazole Substituted Pyrazole Reaction->Pyrazole

Caption: General scheme for pyrazole synthesis from 4-Chlorobenzoylacetone.

Biological Significance of Pyrazole Derivatives

Pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory: Many pyrazole derivatives have demonstrated potent anti-inflammatory properties.[5]

  • Antimicrobial: The pyrazole scaffold is a key component in various antibacterial and antifungal agents.[6]

  • Anticancer: Certain substituted pyrazoles have shown promising antitumor activity.[7]

  • Antitubercular: Research has indicated the potential of pyrazole derivatives as antitubercular agents.[1]

The 4-chlorophenyl substituent of pyrazoles derived from 4-Chlorobenzoylacetone can play a crucial role in modulating their biological activity, potentially enhancing their efficacy and pharmacokinetic properties.

Safety and Handling

4-Chlorobenzoylacetone is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard and Precautionary Statements:

  • Hazard Statement (H302): Harmful if swallowed.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Conclusion

4-Chlorobenzoylacetone is a valuable and versatile building block in organic synthesis, particularly for the preparation of biologically active pyrazole derivatives. Its straightforward synthesis via the Claisen condensation, coupled with the potential for diverse functionalization, makes it an attractive starting material for drug discovery programs. This technical guide provides a solid foundation for researchers to safely synthesize, handle, and utilize 4-Chlorobenzoylacetone in their quest for novel therapeutic agents.

References

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  • Rostom, S. A. F., et al. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776.
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  • El-Sayed, W. M., et al. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H). Journal of American Science, 16(6).
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Keto-enol tautomerism in 1-(4-Chlorophenyl)butane-1,3-dione.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1-(4-Chlorophenyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by this compound, an asymmetrical β-dicarbonyl compound. Tautomerism is a fundamental principle of isomerism where readily interconvertible constitutional isomers, differing in proton and electron location, exist in dynamic equilibrium.[1][2] For β-dicarbonyls, this equilibrium is particularly significant, often favoring the enol tautomer due to potent stabilizing factors.[1][3] This document delves into the theoretical underpinnings of this equilibrium, explores the intrinsic and extrinsic factors that govern the tautomeric distribution, and presents detailed, field-proven experimental protocols for its qualitative and quantitative analysis. The primary audience for this guide includes researchers in medicinal chemistry, materials science, and drug development who require a robust understanding of molecular behavior in solution.

The Theoretical Framework of Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism represents a chemical equilibrium between a "keto" form, containing a carbonyl group, and an "enol" form, which features a hydroxyl group bonded to a carbon-carbon double bond.[4] It is critical to distinguish this phenomenon from resonance; tautomers are distinct molecular species that can, in principle, be isolated, whereas resonance structures are theoretical representations of a single molecule.[1][5]

For simple aldehydes and ketones, the equilibrium heavily favors the keto form, which is thermodynamically more stable by approximately 45–60 kJ/mol, primarily due to the greater strength of the C=O double bond compared to the C=C double bond.[1]

However, in β-dicarbonyl compounds such as this compound, the energetic landscape shifts dramatically. The enol tautomer benefits from two powerful stabilizing effects:

  • Conjugation: The newly formed C=C double bond is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[1][3]

  • Intramolecular Hydrogen Bonding: A six-membered, quasi-aromatic ring is formed via a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the oxygen atom of the adjacent carbonyl group.[3][5] This interaction significantly stabilizes the enol form.

For an asymmetrical β-diketone like this compound, two distinct enol tautomers are possible. The equilibrium will favor the enol form that results in a more stable, extended conjugated system. In this case, enolization involving the methylene group adjacent to the chlorophenyl ring is heavily favored, as it places the C=C double bond in conjugation with both the remaining carbonyl and the aromatic ring.[6]

Caption: Keto-enol equilibrium in this compound.

Synthesis Pathway

While various methods exist for the synthesis of 1,4-dicarbonyl compounds, a prevalent and efficient route for preparing asymmetrical β-diketones like this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation of an ester with a ketone possessing α-hydrogens.

Reaction: Ethyl 4-chlorobenzoate + Acetone → this compound

This process provides a reliable method for obtaining the target compound, which exists as a crystalline solid at room temperature.[7]

Critical Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static; it is profoundly influenced by the molecular environment. Understanding these factors is paramount for predicting and controlling the compound's behavior in various applications.

Solvent Effects: The Dominant Influence

The choice of solvent has the most dramatic impact on the tautomeric ratio (K_eq = [Enol]/[Keto]).[8] The governing principle is that the solvent will preferentially stabilize the tautomer to which it is most similar in polarity and hydrogen-bonding capability.

  • Non-Polar Aprotic Solvents (e.g., CCl₄, Cyclohexane, Benzene): These solvents do not compete for hydrogen bonding. Consequently, the enol form, stabilized by its strong intramolecular hydrogen bond, is heavily favored.[9]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors. While they can disrupt the intramolecular hydrogen bond of the enol, they also effectively solvate the enol's hydroxyl group, often leading to a high percentage of the enol form.[10]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, significantly stabilizing it.[10][11] This competition disrupts the enol's intramolecular bond, shifting the equilibrium towards the keto form. This phenomenon is often referred to as Meyer's Rule, which states that the keto form is favored in polar, hydrogen-bonding solvents.[12]

G Figure 2: Influence of Solvent on Equilibrium cluster_solvents Solvent Environment cluster_forms Predominant Tautomer Compound This compound NonPolar Non-Polar (e.g., Cyclohexane) Compound->NonPolar PolarAprotic Polar Aprotic (e.g., DMSO) Compound->PolarAprotic PolarProtic Polar Protic (e.g., Methanol) Compound->PolarProtic Enol Enol Form Favored (Intramolecular H-Bonding Dominates) NonPolar->Enol High % Enol PolarAprotic->Enol High % Enol Keto Keto Form Favored (Intermolecular H-Bonding Dominates) PolarProtic->Keto Increased % Keto

Caption: Solvent polarity dictates the dominant tautomeric form.

Temperature Effects

Temperature can shift the equilibrium, and its study allows for the determination of key thermodynamic parameters. By measuring the equilibrium constant (K_eq) at various temperatures using NMR, a Van't Hoff plot (ln(K_eq) vs. 1/T) can be constructed.[13] The slope and intercept of this plot yield the standard enthalpy (ΔH°) and entropy (ΔS°) of tautomerization, respectively, providing deep insight into the energetics of the process.

Experimental Characterization: Protocols and Data Interpretation

A multi-faceted approach combining spectroscopic and computational methods provides the most complete picture of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most definitive technique for the quantitative analysis of keto-enol tautomerism because the interconversion is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[12][13]

Step-by-Step ¹H NMR Protocol:

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) for accurate signal integration.

  • Signal Assignment and Interpretation:

    • Keto Tautomer:

      • -CH₂- (Methylene): A sharp singlet expected around δ 4.0-4.3 ppm.

      • -CH₃ (Methyl): A sharp singlet expected around δ 2.2-2.3 ppm.

      • Ar-H (Aromatic): Two doublets in the aromatic region (δ 7.4-7.9 ppm).

    • Enol Tautomer:

      • =CH- (Vinyl): A sharp singlet expected around δ 6.2-6.4 ppm.

      • -CH₃ (Methyl): A sharp singlet, slightly upfield from the keto methyl, around δ 2.1-2.2 ppm.

      • -OH (Enolic): A broad singlet, significantly downfield due to strong intramolecular hydrogen bonding, typically δ 15.0-17.0 ppm.

      • Ar-H (Aromatic): Two doublets, slightly shifted from their keto counterparts.

  • Quantification:

    • Carefully integrate the signals unique to each tautomer. The most reliable signals are the keto methylene singlet (-CH₂-) and the enol vinyl singlet (=CH-).

    • Calculate the mole fraction (% Enol) and the equilibrium constant (K_eq).

      • % Enol = [Integral(vinyl H) / (Integral(vinyl H) + (Integral(methylene H) / 2))] * 100

      • K_eq = [Enol] / [Keto] = Integral(vinyl H) / (Integral(methylene H) / 2)

      • Note: The methylene integral is divided by two as it represents two protons.

¹³C NMR Spectroscopy: This technique serves as a powerful confirmation tool. Distinct signals for the ketonic carbons (~δ 200-204 ppm), enolic carbons (C=O ~δ 185-195 ppm, C=C ~δ 95-100 ppm), and aliphatic carbons will be visible, confirming the presence of both tautomers.[14]

G Figure 3: NMR Workflow for Tautomer Analysis start Sample Preparation (Dissolve in Deuterated Solvent) acquire ¹H NMR Data Acquisition (Controlled Temperature) start->acquire process Spectral Processing (Phasing, Baseline Correction) acquire->process assign Signal Assignment (Identify Keto vs. Enol Peaks) process->assign integrate Signal Integration (Keto -CH₂- vs. Enol =CH-) assign->integrate calculate Calculate % Enol & K_eq integrate->calculate report Report Results calculate->report

Caption: Standardized workflow for quantitative NMR analysis.

UV-Vis Spectroscopy

While less precise than NMR for quantification, UV-Vis spectroscopy is a valuable complementary technique. The conjugated π-system of the enol tautomer results in a π→π* transition that absorbs light at a longer wavelength (a bathochromic shift) compared to the n→π* transitions of the isolated keto form.[15][16] By recording spectra in different solvents, the shift in the absorption maximum (λ_max) provides qualitative evidence of the shifting equilibrium.[17]

Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), offer powerful predictive capabilities.

  • Methodology: The geometries of both the keto and enol tautomers can be optimized using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[9][18] Solvation effects can be modeled using a Polarizable Continuum Model (PCM).[19]

  • Output: These calculations yield the relative Gibbs free energies (ΔG) of the tautomers. The equilibrium constant can then be predicted using the equation ΔG = -RTln(K_eq). This allows for a direct comparison between theoretical predictions and experimental NMR data, providing a self-validating system.

Data Summary: Tautomeric Equilibrium in Various Solvents

The following table summarizes expected equilibrium data for this compound, illustrating the profound solvent effect.

SolventDielectric Constant (ε)Solvent TypeExpected % EnolExpected K_eq ([Enol]/[Keto])Primary Stabilizing Interaction
Cyclohexane2.0Non-Polar Aprotic>98%>49Intramolecular H-Bond
Chloroform-d (CDCl₃)4.8Weakly Polar~95%~19Intramolecular H-Bond
Acetone-d₆21.0Polar Aprotic~90%~9.0Solvent H-Bond Acceptor
DMSO-d₆47.0Polar Aprotic~88%~7.3Strong Solvent H-Bond Acceptor
Methanol-d₄33.0Polar Protic~70%~2.3Intermolecular H-Bonding

Note: These are representative values based on known trends for similar β-diketones. Actual experimental values may vary.[9][20]

Conclusion

The tautomeric behavior of this compound is a classic yet compelling example of a structurally-governed chemical equilibrium. The inherent stability of its chelated enol form, arising from extended conjugation and strong intramolecular hydrogen bonding, ensures that this tautomer predominates in most environments. However, this equilibrium is exquisitely sensitive to external factors, most notably the polarity and hydrogen-bonding capacity of the solvent. A thorough understanding and precise quantification of this phenomenon are critical for any research or development effort involving this molecule. Nuclear Magnetic Resonance spectroscopy stands as the definitive analytical tool for this purpose, providing unambiguous and quantitative data that, when supported by computational modeling, delivers a complete and validated picture of the tautomeric landscape.

References

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules. [Link]

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  • Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society. [Link]

  • NMR Spectroscopy & Structure. (2012). Keto-Enol Equilibrium Using NMR. YouTube. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)butane-1,3-dione, also known as 4-Chlorobenzoylacetone, is a β-diketone with the chemical formula C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol . This compound is a solid at room temperature and its chemical structure, featuring a chlorophenyl group attached to a butane-1,3-dione moiety, makes it a subject of interest in various chemical and pharmaceutical research areas. As with any compound intended for use in drug development and other scientific applications, a thorough understanding of its solubility and stability is paramount. This guide provides a comprehensive overview of these critical parameters, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 6302-55-2[1][2]
Molecular Formula C₁₀H₉ClO₂[1]
Molecular Weight 196.63 g/mol [1]
Physical Form Solid[1]
Synonyms 4-Chlorobenzoylacetone, 1-(4-Chlorophenyl)-1,3-butanedione[3]

Solubility Profile

The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system, as well as its handling and formulation in a laboratory setting. The principle of "like dissolves like" is a fundamental concept in predicting solubility; substances with similar intermolecular forces tend to be soluble in one another[4]. This compound possesses both polar (two carbonyl groups) and non-polar (the chlorophenyl group and the hydrocarbon backbone) characteristics, suggesting a degree of solubility in a range of solvents.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be made based on the known solubility of its parent compound, benzoylacetone (1-phenylbutane-1,3-dione), and general principles of chemical solubility.

Solvent ClassExample Solvent(s)Expected Qualitative Solubility of this compoundRationale
Polar Protic Water, Ethanol, MethanolSparingly soluble in water; Soluble in alcoholsThe presence of the polar carbonyl groups allows for hydrogen bonding with protic solvents. However, the non-polar chlorophenyl ring limits aqueous solubility. Benzoylacetone is soluble in hot water and cold alcohol[5].
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)SolubleThese solvents can engage in dipole-dipole interactions with the carbonyl groups of the dione.
Non-Polar Toluene, Hexane, Chloroform, DichloromethaneSoluble to very solubleThe non-polar chlorophenyl group and the overall molecular structure allow for favorable van der Waals interactions with non-polar solvents. Benzoylacetone is soluble in chloroform[6].
Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric method can be employed:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the mixture to settle.

    • Carefully filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Solvent Evaporation and Mass Determination:

    • Accurately transfer a known volume of the clear, saturated solution to a pre-weighed evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point to avoid degradation.

    • Once the solvent is fully evaporated, weigh the evaporating dish containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final weight of the dish minus the initial tare weight.

    • Solubility can then be expressed in units such as g/L or mg/mL.

Chemical Stability and Tautomerism

The stability of a chemical compound refers to its ability to resist chemical change or decomposition. For β-diketones such as this compound, a key aspect of their chemistry is the existence of keto-enol tautomerism.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the position of this equilibrium is highly dependent on the solvent[7]. In non-polar solvents, the enol form is generally favored due to the stability of the internal hydrogen bond. In polar, protic solvents, the solvent molecules can hydrogen bond with the carbonyl groups, which can disrupt the internal hydrogen bond and may shift the equilibrium towards the keto form[7].

Caption: Keto-enol tautomerism of this compound.

Note: The DOT script above is a template. To generate the actual image, the IMG SRC paths would need to be replaced with URLs to images of the keto and enol forms of this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for establishing appropriate storage conditions and predicting the shelf-life of a compound. Forced degradation studies are employed to intentionally degrade a compound under more severe conditions than accelerated stability studies to identify likely degradation products and pathways[5].

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis (Acidic and Basic):

    • Acid-catalyzed hydrolysis: Under strong acidic conditions, the enol ether, if present, could be susceptible to hydrolysis.

    • Base-catalyzed hydrolysis (Retro-Claisen Condensation): β-Diketones can undergo retro-Claisen condensation in the presence of a strong base, leading to the cleavage of a carbon-carbon bond[2][8]. For this compound, this would likely yield 4-chloroacetophenone and an acetate salt.

  • Oxidation: The methylene group between the two carbonyls is activated and could be susceptible to oxidation, potentially leading to the formation of α-hydroxy-β-diketones or other oxidative cleavage products[9].

  • Photodegradation: Aromatic halogenated compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-halogen bond[10][11]. Exposure to light, particularly UV light, could lead to the formation of radical species and subsequent degradation products, including dechlorinated analogues.

G cluster_hydrolysis Hydrolysis (Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis A This compound B 4-Chloroacetophenone A->B Retro-Claisen C Acetate A->C Retro-Claisen D Oxidative Cleavage Products A->D E Dechlorinated Products A->E

Caption: Plausible degradation pathways for this compound.

Methodology for Stability Assessment: A Detailed Guide to Forced Degradation Studies

A forced degradation study is essential for developing and validating a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products from the parent compound[5].

Experimental Workflow

G A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Neutralize/Quench Reaction B->C D Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) C->D E Identify and Quantify Degradation Products D->E F Assess Mass Balance D->F

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat the solution (e.g., at 60-80°C) for a specified time.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep the solution at room temperature or heat gently for a specified time.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines). A dark control should be run in parallel.

  • Sample Treatment:

    • At appropriate time points, withdraw samples from the stressed solutions.

    • For acid and base hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for analysis.

  • Analytical Method:

    • A stability-indicating high-performance liquid chromatography (HPLC) method is typically used.

    • Column: A C18 column is a common choice.

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is often effective.

    • Detection: UV detection at the λmax of the parent compound and any appearing degradation products. Mass spectrometry (MS) detection is highly recommended for the identification of degradation products.

    • The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

    • Calculate the percentage of degradation.

    • Use MS data to propose structures for the major degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, by leveraging knowledge of its structural analogs and the well-established chemistry of β-diketones, researchers can make informed decisions regarding its use. The provided protocols for solubility determination and forced degradation studies offer a robust starting point for generating the necessary data to support its application in research and development. A thorough characterization of these fundamental properties is a prerequisite for the successful translation of any chemical entity from the laboratory to its intended application.

References

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  • ResearchGate. (2022). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Retrieved from [Link]

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Sources

Synthesis of 1-(4-Chlorophenyl)butane-1,3-dione via Crossed Claisen Condensation: A Mechanistic and Practical Examination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The β-dicarbonyl motif is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1] This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(4-chlorophenyl)butane-1,3-dione, a valuable β-diketone, through a crossed Claisen condensation. We will dissect the core reaction mechanism, offering insights into the causality behind critical experimental choices, from reagent selection to reaction control. This document presents a self-validating, step-by-step protocol designed for reproducibility and scalability, alongside advanced purification strategies and characterization data. The content is tailored for researchers, chemists, and drug development professionals seeking to master this foundational carbon-carbon bond-forming reaction.

Introduction: The Strategic Importance of the Claisen Condensation

The Claisen condensation is a robust and fundamental reaction in organic chemistry that forms a carbon-carbon bond between two ester molecules or, more broadly, between an ester and another carbonyl compound in the presence of a strong base.[2][3] The product is a β-keto ester or, as in the focus of this guide, a β-diketone.[2] The specific reaction detailed herein is a crossed Claisen condensation , which involves two different carbonyl partners.[3][4] This variation is synthetically powerful when one of the reactants, in this case, ethyl 4-chlorobenzoate, lacks enolizable α-hydrogens, thereby preventing self-condensation and leading to a single primary product.[4]

The target molecule, this compound, serves as a key building block for various heterocyclic compounds and pharmacologically active agents. Its synthesis via the Claisen condensation exemplifies a controlled and efficient approach to constructing the valuable 1,3-dicarbonyl system.

The Core Mechanism: A Step-by-Step Analysis

The synthesis of this compound is achieved by the base-catalyzed condensation of 4'-chloroacetophenone and an acylating agent like ethyl acetate. The most classical approach for the synthesis of 1,3-diketones consists of the Claisen condensation of ketones and esters under basic conditions.[1]

The mechanism proceeds through several distinct, critical stages:

  • Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), abstracts an acidic α-proton from the ketone (4'-chloroacetophenone).[5][6] The resulting enolate is stabilized by resonance, delocalizing the negative charge onto the carbonyl oxygen. This is the nucleophilic species in the reaction.

  • Nucleophilic Acyl Substitution: The newly formed enolate attacks the electrophilic carbonyl carbon of the ester (ethyl acetate).[7][8] This addition forms a tetrahedral alkoxide intermediate.

  • Reformation of the Carbonyl: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by expelling the ethoxide ion (-OEt), which is a competent leaving group.[7][9] This step yields the desired β-diketone product.

  • Thermodynamic Driving Force: The reaction equilibrium is significantly driven to the product side by a final, irreversible acid-base reaction.[5][10] The methylene protons located between the two carbonyl groups of the β-diketone are highly acidic (pKa ≈ 9-11). The ethoxide base, regenerated in the previous step, rapidly deprotonates the β-diketone to form a highly resonance-stabilized enolate.[7][10] This final deprotonation step requires the use of a stoichiometric amount of base and ensures the reaction proceeds to completion.[2][9]

  • Protonation (Work-up): An acidic work-up is performed in the final stage to neutralize the reaction mixture and protonate the enolate, yielding the final, neutral this compound product.[2][5]

Causality in Base Selection

The choice of base is paramount for a successful Claisen condensation.

  • Sodium Ethoxide (NaOEt): When using an ethyl ester like ethyl acetate, sodium ethoxide is an ideal base.[2] If a different alkoxide were used (e.g., sodium methoxide), it could lead to transesterification of the starting ester, creating a mixture of reactants and complicating the product profile. Using the conjugate base of the ester's leaving group prevents this side reaction.[2]

  • Sodium Hydride (NaH): A stronger, non-nucleophilic base like NaH can also be used.[3][4] It deprotonates the starting ketone irreversibly, which can often lead to higher yields.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to anhydrous conditions is critical for success.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
4'-ChloroacetophenoneC₈H₇ClO154.5910.0 g64.7Starting ketone.
Ethyl AcetateC₄H₈O₂88.1130 mL~300Reagent and solvent. Must be anhydrous.
Sodium Hydride (NaH)NaH24.003.1 g129.460% dispersion in mineral oil. Handle with care.
Dry TolueneC₇H₈92.14100 mL-Anhydrous solvent.
Hydrochloric Acid (HCl)HCl36.46As needed-2M aqueous solution for work-up.
Diethyl Ether(C₂H₅)₂O74.12150 mL-For extraction.
Brine--50 mL-Saturated aqueous NaCl solution.
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent.
Visualized Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Work-up cluster_purification Phase 4: Purification & Analysis prep_reagents Prepare Anhydrous Reagents & Glassware prep_base Weigh NaH dispersion prep_reagents->prep_base setup Assemble Reaction Under N₂ (Dry Toluene, NaH) prep_base->setup addition Add Ketone & Ester Solution Dropwise at 0°C setup->addition reflux Heat to Reflux (e.g., 3-4 hours) addition->reflux cool Cool to 0°C reflux->cool quench Quench with 2M HCl (aq) cool->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine Dry (MgSO₄) & Filter extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Crude Product (Recrystallization or Cu(II) Chelate Formation) concentrate->purify analyze Characterize Pure Product (NMR, IR, MP) purify->analyze

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry toluene (50 mL). Carefully add the sodium hydride (60% dispersion in mineral oil) to the toluene.[11]

  • Reagent Addition: In a separate flask, prepare a solution of 4'-chloroacetophenone (10.0 g) in anhydrous ethyl acetate (30 mL) and dry toluene (50 mL). Transfer this solution to a dropping funnel.

  • Initiation: Cool the sodium hydride suspension in an ice-water bath. Begin the dropwise addition of the ketone/ester solution to the stirred NaH suspension over a period of 30-45 minutes, maintaining the internal temperature below 10°C. Vigorous hydrogen gas evolution will be observed.

  • Condensation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back down to 0°C in an ice bath. Cautiously quench the reaction by slowly adding 2M HCl (aq) until the mixture is acidic (pH ≈ 5-6) and gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 75 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: A Critical Step for High-Purity Compounds

Crude 1,3-diketones from a Claisen condensation often contain unreacted starting materials or by-products. While recrystallization from a suitable solvent (e.g., ethanol or methanol/water) is a common method, a more robust technique involves the formation and subsequent decomposition of a metal complex.[1][12]

Advanced Purification via Copper (II) Chelate Formation
  • Complexation: Dissolve the crude this compound in a suitable organic solvent like methanol. Add an aqueous solution of copper (II) acetate monohydrate with stirring. The copper (II) chelate of the β-diketone will precipitate as a solid.[1]

  • Isolation: Filter the solid copper complex and wash it thoroughly with water and then with the organic solvent (methanol) to remove impurities.

  • Decomposition: Suspend the dried copper complex in a biphasic system of an organic solvent (e.g., ethyl acetate) and water. Add a strong chelating agent like EDTA or treat with a dilute strong acid (e.g., H₂SO₄) with vigorous stirring.[1] This will decompose the complex, releasing the pure β-diketone into the organic layer.

  • Final Isolation: Separate the organic layer, wash with water, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain the highly purified this compound.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₀H₉ClO₂[13]
Molecular Weight 196.63 g/mol [13][14]
Appearance White to off-white solid
Melting Point ~55-58 °C (Varies with purity)
¹H NMR The spectrum will show characteristic peaks for the aromatic protons, the methylene protons, and the methyl protons. The enol tautomer will also be visible, showing a characteristic enolic proton signal downfield.
IR Spectroscopy The spectrum will display strong carbonyl (C=O) stretching bands around 1600-1750 cm⁻¹. The broad absorption from the enol -OH group may also be present.

Conclusion

The crossed Claisen condensation is a highly effective and reliable method for the synthesis of this compound. By understanding the underlying mechanism, particularly the role of the base and the thermodynamic driving force, researchers can optimize conditions to achieve high yields and purity. The detailed experimental and purification protocols provided in this guide offer a validated pathway for producing this key synthetic intermediate, empowering further research and development in medicinal and materials chemistry.

References

  • Claisen Condensation . Organic Chemistry Portal. [Link]

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  • Mixed Claisen Condensations . Fiveable. [Link]

  • Process for the purification of 1,3-diketones.
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  • Claisen Condensation Mechanism . BYJU'S. [Link]

  • Recent Developments in the Synthesis of β-Diketones . National Institutes of Health (PMC). [Link]

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A Senior Application Scientist's Guide to the Synthesis of Aryl-β-Diketones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aryl-β-diketone motif is a cornerstone in synthetic chemistry, prized for its versatile reactivity and prevalence in pharmaceuticals, natural products, and materials science.[1][2] The 1,3-dicarbonyl functionality serves as a critical building block for synthesizing a wide array of heterocyclic compounds and acts as a powerful bidentate ligand for metal chelation.[1][3] This technical guide provides an in-depth exploration of the principal synthetic strategies for accessing aryl-β-diketones. We will dissect classical methodologies, namely the Claisen Condensation and the Baker-Venkataraman Rearrangement, and contrast them with modern transition-metal-catalyzed approaches. The focus will be on the underlying mechanisms, the rationale behind experimental choices, and the practical application of these methods, providing field-proven insights to guide your synthetic design.

The Enduring Importance of the Aryl-β-Diketone Scaffold

The unique chemical architecture of aryl-β-diketones, characterized by two carbonyl groups separated by a methylene carbon, imparts a rich and varied reactivity profile. This structure exists in a dynamic keto-enol tautomerism, with the enol form often stabilized by a strong intramolecular hydrogen bond, which significantly influences its biological and chemical properties.[4]

  • In Medicinal Chemistry: This scaffold is a key intermediate in the synthesis of numerous bioactive heterocycles like pyrazoles and isoxazoles.[1] Notably, it is a structural feature in various therapeutic agents, including COX-2 inhibitors and compounds with antiviral, anti-inflammatory, and anticancer properties.[5][6]

  • In Materials Science: The ability of the enolate form to act as a potent chelating ligand for transition metals and lanthanides has led to applications in catalysis, metal-organic frameworks (MOFs), and luminescent materials.[2][7]

Given their broad utility, the efficient and selective synthesis of aryl-β-diketones remains a topic of paramount interest in organic chemistry.[8][9]

Classical Synthetic Cornerstones

The foundational methods for synthesizing aryl-β-diketones have been refined over decades and remain highly relevant for their reliability and scalability.

The Claisen Condensation: A Fundamental C-C Bond Formation

The Claisen condensation is the archetypal reaction for forming 1,3-dicarbonyl compounds.[10] In the context of aryl-β-diketones, this involves the base-mediated reaction between an aryl ketone and an ester.[11]

Causality and Mechanistic Insight: The reaction's success hinges on the careful selection of a strong, non-nucleophilic base. The primary role of the base is to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. A crucial aspect of this reaction is that the base must be strong enough to deprotonate the resulting β-diketone product, which is significantly more acidic than the starting ketone. This final deprotonation step is often the thermodynamic driving force for the reaction, shifting the equilibrium towards the product.[10] For this reason, a stoichiometric amount of base is required.

Claisen_Condensation ArylKetone Aryl-C(=O)-CH3 Enolate Aryl-C(O-)=CH2 ArylKetone->Enolate Deprotonation Ester R-C(=O)-OR' Base + Base (-BH) Product Aryl-C(=O)-CH2-C(=O)-R Workup + H3O+ (Workup) Tetrahedral Aryl-C(=O)-CH2-C(O-)(OR')-R Enolate->Tetrahedral Nucleophilic Attack EnolateProduct [Aryl-C(O-)=CH-C(=O)-R]- Tetrahedral->EnolateProduct - R'OH EnolateProduct->Product Protonation BV_Rearrangement Start o-Acyloxyacetophenone Enolate Enolate Intermediate Start->Enolate Deprotonation Base + Base (-BH) Product o-Hydroxyaryl-β-diketone Workup + H3O+ (Workup) CyclicAlkoxide Cyclic Alkoxide Enolate->CyclicAlkoxide Intramolecular Attack Phenolate Phenolate Product CyclicAlkoxide->Phenolate Ring Opening Phenolate->Product Protonation

Caption: Key steps of the Baker-Venkataraman Rearrangement.

Experimental Considerations:

  • Base: Potassium hydroxide (KOH) in pyridine or potassium tert-butoxide in an aprotic solvent are commonly used. [12][13]The choice of base can influence reaction time and temperature.

  • Solvent: Anhydrous conditions are critical to prevent hydrolysis of the starting ester. [12]Dry pyridine often serves as both the base and solvent.

  • Workup: A final acidic workup is necessary to protonate the phenolate and yield the neutral β-diketone. [14]

Protocol 2.2: Synthesis of o-Hydroxydibenzoylmethane [13]

  • Esterification (Precursor Synthesis): React o-hydroxyacetophenone (1.0 eq) with benzoyl chloride (1.1 eq) in dry pyridine at 0 °C to room temperature to form 2-acetoxyacetophenone. Purify the ester before proceeding.

  • Setup: Place the purified 2-acetoxyacetophenone (1.0 eq) in a round-bottom flask with a magnetic stirrer.

  • Solvent/Base: Add dry pyridine.

  • Base Addition: While stirring, add pulverized potassium hydroxide (KOH, 3.0 eq). The reaction is often exothermic.

  • Reaction: Heat the mixture to 50-60 °C and stir for 1-2 hours. The formation of a thick yellow precipitate (the potassium salt of the diketone) is indicative of reaction progress. [13]6. Quenching: Cool the mixture to room temperature and pour it into a beaker of ice-cold dilute acetic acid or hydrochloric acid with vigorous stirring. [13]7. Isolation: Collect the precipitated yellow solid by vacuum filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. The product, o-hydroxydibenzoylmethane, is often pure enough for the next step (e.g., flavone synthesis) without further purification.

Modern Synthetic Methodologies

While classical methods are robust, modern synthetic chemistry has introduced new strategies that often provide milder reaction conditions, broader functional group tolerance, and alternative pathways to access complex aryl-β-diketones.

Transition-Metal Catalyzed Acylation

Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation. These methods can be adapted for the synthesis of β-diketones by coupling an enolate (or its equivalent) with an acylating agent. A common strategy involves the acylation of ketone enolates with acyl chlorides or other activated acyl sources. [15] More advanced techniques focus on the direct β-arylation of simple ketones with aryl halides, though this is a more complex transformation. [16]A more direct approach for aryl-β-diketone synthesis involves the decarboxylative coupling of α-oxocarboxylic acids with ketones, catalyzed by transition metals. [17] Causality and Mechanistic Insight: The general catalytic cycle for a cross-coupling acylation involves:

  • Oxidative Addition: The active metal catalyst (e.g., Pd(0)) inserts into the aryl halide or acyl chloride bond.

  • Transmetalation/Coordination: The ketone enolate coordinates to the metal center.

  • Reductive Elimination: The aryl/acyl group and the enolate fragment couple, forming the C-C bond and regenerating the active catalyst.

The choice of ligand is critical in these reactions, as it modulates the stability, reactivity, and selectivity of the metal catalyst.

"Soft Enolization" Acylation Methods

A significant advancement has been the development of "soft enolization" techniques. These methods avoid the use of strong, stoichiometric bases, which can be incompatible with sensitive functional groups. Instead, they utilize a Lewis acid, such as MgBr₂·OEt₂, in combination with a hindered amine base like i-Pr₂NEt (Hünig's base). [15]This system facilitates the formation of a magnesium enolate, which can then be acylated with reagents like acyl chlorides or N-acylbenzotriazoles. [15]This approach offers excellent control and is compatible with a wide range of substrates. [18]

Comparative Analysis of Synthetic Methods

MethodKey AdvantagesKey LimitationsTypical ConditionsSubstrate Scope
Claisen Condensation Scalable, well-established, uses inexpensive reagents.Requires stoichiometric strong base, limited functional group tolerance, potential for self-condensation.Strong base (NaH, NaOEt), anhydrous aprotic solvent.Best with non-enolizable esters and enolizable ketones.
Baker-Venkataraman Excellent regioselectivity for o-hydroxyaryl products, direct route to flavone precursors. [14]Limited to the synthesis of ortho-hydroxy substituted systems.Strong base (KOH), often in pyridine.Requires o-acyloxyaryl ketone precursors.
"Soft Enolization" Mild conditions, high functional group tolerance, avoids strong bases. [15]Requires specific Lewis acids and hindered bases, reagents can be more expensive.MgBr₂·OEt₂, i-Pr₂NEt, aprotic solvent.Broad scope for various ketones and acylating agents. [15][18]
Transition-Metal Catalysis Very broad scope, potential for novel disconnections. [17]Catalyst/ligand sensitivity, potential for side reactions, can require careful optimization.Pd or Cu catalyst, specific ligands, base, solvent.Highly dependent on the specific catalytic system.

Conclusion and Future Outlook

The synthesis of aryl-β-diketones is a mature field, yet one that continues to evolve. Classical methods like the Claisen condensation and Baker-Venkataraman rearrangement provide reliable and cost-effective routes for many targets. However, the demand for increased molecular complexity and functional group compatibility in fields like drug development has driven the innovation of milder and more versatile methods. The rise of "soft enolization" and transition-metal catalysis has significantly expanded the synthetic chemist's toolbox, enabling the construction of intricate aryl-β-diketone structures that were previously inaccessible. Future developments will likely focus on enantioselective syntheses and the use of photoredox or electro-catalysis to forge these valuable motifs under even more sustainable and efficient conditions.

References

  • Wikipedia. Baker–Venkataraman rearrangement. [URL: https://en.wikipedia.
  • Alfa Chemistry. Baker-Venkataraman Rearrangement. [URL: https://www.alfa-chemistry.
  • Online Organic Chemistry Tutor. Baker-Venkataraman Rearrangement. [URL: https://www.onlineorganicchemistrytutor.
  • Shipman, M. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synlett, 25(19), 2641-2652. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1379017]
  • Kel'in, A. V. (2003). Recent Advances in the Synthesis of 1,3-Diketones. Current Organic Chemistry, 7(16), 1691-1711. [URL: https://www.ingentaconnect.com/content/ben/coc/2003/00000007/00000016/art00006]
  • Royal Society of Chemistry. (2014). Synthesis of Flavone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849736614-00128/978-1-84973-661-4]
  • MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals, 14(10), 1043. [URL: https://www.mdpi.com/1424-8247/14/10/1043]
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  • International Journal of Pharmaceutical Research and Allied Sciences. (2016). β-diketones: Important Intermediates for Drug Synthesis. IJPRAS, 5(3), 1-13. [URL: https://ijpras.
  • ResearchGate. (2003). Recent Advances in the Synthesis of 1,3-Diketones. Current Organic Chemistry, 7(16), 1691-1711. [URL: https://www.researchgate.net/publication/237007797_Recent_Advances_in_the_Synthesis_of_13-Diketones]
  • Fiveable. Mixed Claisen Condensations. [URL: https://library.fiveable.
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  • MDPI. (2020). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Pharmaceuticals, 13(10), 301. [URL: https://www.mdpi.
  • MDPI. (2021). Decarboxylative Coupling Reactions for the Synthesis of 1,3-Diketones. Pharmaceuticals, 14(10), 1043. [URL: https://www.mdpi.com/1424-8247/14/10/1043/htm]
  • MDPI. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. International Journal of Molecular Sciences, 22(19), 10472. [URL: https://www.mdpi.com/1422-0067/22/19/10472]
  • ResearchGate. (2021). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Journal of Saudi Chemical Society, 25(10), 101326. [URL: https://www.researchgate.
  • ResearchGate. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry, 84(15), 9770-9777. [URL: https://www.researchgate.
  • University of Technology and Life Science. (2011). Properties and application of diketones and their derivatives. Journal of the Faculty of Chemical Technology and Engineering, 65(4), 278-285. [URL: https://www.itp.edu.pl/wydawnictwo/jour/acta_agr/2011_4/Acta_Agr_10_4_2011_278_285.pdf]
  • ResearchGate. (2024). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Journal of Pharma Insights and Research, 3(4), 119-132. [URL: https://www.researchgate.
  • ResearchGate. (2018). β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. Current Pharmaceutical Design, 24(25), 2949-2964. [URL: https://www.researchgate.net/publication/327293521_b-Diketones_as_Scaffolds_for_Anticancer_Drug_Design_-_From_Organic_Building_Blocks_to_Natural_Products_and_Metallodrug_Components]
  • ACS Publications. (2011). Catalytic Direct β-Arylation of Simple Ketones with Aryl Iodides. Journal of the American Chemical Society, 133(40), 15874-15877. [URL: https://pubs.acs.org/doi/10.1021/ja207169n]
  • International Journal of Research in Bio and Allied Sciences. (2015). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. IJRBAT, 1(1), 160-164. [URL: https://www.
  • ResearchGate. (2007). Synthesis of tris(β-diketones) and study of their complexation with some transition metals. Russian Chemical Bulletin, 56(1), 126-133. [URL: https://www.researchgate.
  • PubMed. (1977). Antiviral Activity of Some Beta-Diketones. 1. Aryl Alkyl Diketones. In Vitro Activity Against Both RNA and DNA Viruses. Journal of Medicinal Chemistry, 20(6), 750-756. [URL: https://pubmed.ncbi.nlm.nih.gov/195054/]
  • Der Pharma Chemica. (2016). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica, 8(1), 1868-1874. [URL: https://www.derpharmachemica.com/pharma-chemica/efficient-ultrasound-synthesis-of-diketone-and-its-metal-complexes.pdf]

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An In-depth Technical Guide to the Basic Reactions of 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

1-(4-Chlorophenyl)butane-1,3-dione, also known as 4-chlorobenzoylacetone, is a versatile β-dicarbonyl compound that serves as a pivotal building block in synthetic organic chemistry. Its unique structural features, characterized by the presence of an active methylene group flanked by two carbonyl moieties and substituted with a 4-chlorophenyl ring, impart a rich and diverse reactivity profile. This guide provides an in-depth exploration of the fundamental reactions of this compound, offering both theoretical insights and practical, field-proven experimental protocols. Understanding these core reactions is critical for its effective utilization in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the chlorine atom on the phenyl ring also offers a handle for further functionalization, enhancing its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉ClO₂[1]
Molecular Weight 196.63 g/mol [1]
Appearance Solid
CAS Number 6302-55-2
SMILES CC(=O)CC(=O)C1=CC=C(C=C1)Cl[1]
InChI Key TVWDRSJRFMTIPQ-UHFFFAOYSA-N[1]

I. Synthesis of this compound: The Claisen Condensation

The most common and efficient method for the synthesis of 1,3-diones is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, ethyl 4-chlorobenzoate is reacted with acetone. The mechanism involves the deprotonation of the α-carbon of acetone by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 4-chlorobenzoate, leading to the formation of the β-dione.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack Acetone Acetone Base Base (e.g., NaOEt) Enolate Acetone Enolate (Nucleophile) Base->Enolate Forms Ester Ethyl 4-chlorobenzoate (Electrophile) Enolate->Ester Attacks Product This compound Ester->Product Leads to

Caption: General workflow for the Claisen condensation synthesis.

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

  • Ethyl 4-chlorobenzoate

  • Acetone (dried)

  • Sodium ethoxide (NaOEt) or Sodium metal

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under a nitrogen atmosphere.

  • Alternatively, use commercially available sodium ethoxide (1.1 eq) suspended in an anhydrous solvent like THF.

  • To the stirred suspension of sodium ethoxide, add a solution of ethyl 4-chlorobenzoate (1.0 eq) and dry acetone (1.2 eq) in the chosen anhydrous solvent dropwise from the addition funnel.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

II. Keto-Enol Tautomerism: A Duality in Structure and Reactivity

A fundamental characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium of keto and enol tautomers. This tautomerism is crucial as it dictates the nucleophilic and electrophilic nature of the molecule. The equilibrium position is significantly influenced by the solvent, temperature, and pH. In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. In polar, protic solvents, the keto form may be more prevalent as intermolecular hydrogen bonding with the solvent can disrupt the internal hydrogen bond of the enol.[2][3]

Keto_Enol_Tautomerism Keto Keto form (this compound) Enol Enol form (4-(4-chlorophenyl)-2-hydroxybut-2-en-4-one) Keto->Enol Tautomerization

Caption: The equilibrium between the keto and enol forms.

The ratio of keto to enol tautomers can be readily determined by ¹H NMR spectroscopy. The diketo form will show a characteristic singlet for the active methylene protons (-CH₂-), typically in the range of 3.5-4.5 ppm. The enol form will exhibit a vinylic proton signal around 5.5-6.5 ppm and a broad enolic hydroxyl (-OH) proton signal, often downfield (12-16 ppm), due to strong intramolecular hydrogen bonding. Studies on similar 1,3-dicarbonyl compounds in CDCl₃ have shown a significant preference for the keto form. For instance, in a related compound, the keto to enol ratio was found to be approximately 90:10 in a CDCl₃ solution.[4]

III. The Heart of Reactivity: The Enolate

The acidity of the α-protons of the methylene group (pKa ≈ 9-11 in water) is a cornerstone of the reactivity of this compound. Treatment with a suitable base readily generates a resonance-stabilized enolate anion. This enolate is a soft nucleophile and will typically undergo C-alkylation or C-acylation rather than O-alkylation or O-acylation.

Enolate_Formation Dione This compound Base Base Enolate Resonance-Stabilized Enolate Base->Enolate Forms

Caption: Formation of the resonance-stabilized enolate.

A. C-Alkylation

The enolate of this compound readily reacts with alkyl halides in an Sₙ2 fashion to introduce an alkyl group at the central carbon. The choice of base and solvent is critical to avoid side reactions such as O-alkylation and dialkylation. Weaker bases and polar aprotic solvents generally favor C-alkylation. Microwave-assisted solid-liquid phase C-alkylation has emerged as an efficient and environmentally friendly method.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a solid base

  • Optional: Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Solvent (e.g., acetonitrile, DMF, or solvent-free under microwave conditions)

Procedure (Microwave-assisted):

  • In a microwave-safe vessel, mix this compound (1.0 eq), the alkyl halide (1.1 eq), and powdered potassium carbonate (2.0 eq).

  • If the reaction is sluggish, a catalytic amount of a phase-transfer catalyst can be added.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes), monitoring the pressure.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

B. C-Acylation

The enolate can also be acylated using acylating agents such as acid chlorides or anhydrides. This reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which also serves to neutralize the HCl by-product when an acid chloride is used. This reaction provides a route to 1,3,5-triketones or their derivatives.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine (anhydrous)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of an anhydrous solvent and pyridine (1.2 eq).

  • Cool the solution in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Pour the reaction mixture into cold, dilute HCl to neutralize the pyridine.

  • Extract the product with an organic solvent.

  • Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate it to obtain the crude acylated product, which can be further purified.

IV. Condensation Reactions: Building Complexity

The active methylene group of this compound makes it an excellent substrate for various condensation reactions, allowing for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

A. Knoevenagel Condensation

In the Knoevenagel condensation, an active hydrogen compound reacts with an aldehyde or ketone in the presence of a basic catalyst (often an amine) to form an α,β-unsaturated product after dehydration.[6] this compound can serve as the active methylene component, reacting with various aldehydes.

Knoevenagel_Condensation cluster_reactants Reactants Dione This compound Product α,β-Unsaturated Dicarbonyl Dione->Product Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Product Condensation Catalyst Base Catalyst (e.g., Piperidine)

Caption: Schematic of the Knoevenagel condensation.

B. Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation where an enolate of a ketone reacts with an aromatic aldehyde that cannot enolize.[7][8] The active methylene group of this compound can be deprotonated to form an enolate that can then react with a non-enolizable aromatic aldehyde, such as 4-nitrobenzaldehyde, to yield a chalcone-like product after dehydration.[9]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or methanol

Procedure:

  • Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH with vigorous stirring.

  • Continue stirring at room temperature for several hours. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash it with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure condensed product.

V. Synthesis of Heterocycles: A Gateway to Bioactive Molecules

This compound is a highly valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly pyrazoles and pyrimidines, which are common scaffolds in medicinal chemistry.

A. Pyrazole Synthesis

The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a classic and straightforward method for the synthesis of pyrazoles. The reaction proceeds via a condensation-cyclization sequence.

Pyrazole_Synthesis Dione This compound Pyrazole Substituted Pyrazole Dione->Pyrazole Condensation-Cyclization Hydrazine Hydrazine (or derivative) Hydrazine->Pyrazole Condensation-Cyclization

Caption: General scheme for pyrazole synthesis.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature. The product may crystallize out.

  • If necessary, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude pyrazole from a suitable solvent (e.g., ethanol).

B. Pyrimidine Synthesis: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation of a β-dicarbonyl compound, an aldehyde, and urea (or thiourea) to produce dihydropyrimidines.[4][6][10] This reaction is typically acid-catalyzed and provides a highly efficient route to a diverse range of pyrimidine derivatives.

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • Urea or thiourea

  • Ethanol

  • Catalytic amount of a strong acid (e.g., HCl, H₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the aldehyde (1.0 eq), and urea (1.2 eq) in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude dihydropyrimidine from a suitable solvent.

VI. Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorptions for the carbonyl groups. In the keto form, two C=O stretching bands are expected in the region of 1700-1740 cm⁻¹. The enol form will exhibit a broad O-H stretch (due to hydrogen bonding) around 2500-3200 cm⁻¹ and a C=O stretch at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation and hydrogen bonding. The C=C stretch of the enol is also found in this region. Aromatic C-H and C=C stretching vibrations will be observed as well.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As discussed in the keto-enol tautomerism section, ¹H NMR is a powerful tool to distinguish and quantify the tautomers. Key signals include:

  • Keto form: Methylene protons (-CH₂-) as a singlet around 3.5-4.5 ppm, and a methyl singlet (-CH₃) around 2.2 ppm. Aromatic protons will appear in the 7.0-8.0 ppm region.

  • Enol form: A vinylic proton (-CH=) as a singlet around 5.5-6.5 ppm, a methyl singlet around 2.1 ppm, and a very broad enolic hydroxyl proton (-OH) signal downfield (12-16 ppm).

¹³C NMR will also show distinct signals for the two forms, with the carbonyl carbons of the keto form appearing around 200 ppm and the enol form showing signals for the enolic carbon atoms in the vinylic region and a downfield carbonyl signal.

Conclusion

This compound is a highly versatile and reactive molecule with a rich chemical profile. Its ability to exist in keto-enol tautomeric forms and the acidity of its active methylene protons are central to its utility in a wide range of fundamental organic reactions. From C-C bond formation via alkylation, acylation, and condensation reactions to the construction of complex heterocyclic systems like pyrazoles and pyrimidines, this compound offers a robust platform for synthetic innovation. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this valuable building block in their respective fields.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. (n.d.). Retrieved from [Link]

  • The Biginelli Dihydropyrimidine Synthesis - Organic Reactions. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • 1,4-Bis(4-chlorophenyl)butane-1,4-dione - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. - ResearchGate. (n.d.). Retrieved from [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025, August 8). Retrieved from [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities. (n.d.). Retrieved from [Link]

  • 1,4-Bis(4-chlorophenyl)butane-1,4-dione - PubChem. (n.d.). Retrieved from [Link]

  • Keto–enol tautomerism, conformations, and structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents. (n.d.).
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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione - PubChem. (n.d.). Retrieved from [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][4][6]oxazine-2,4-diones - NIH. (2025, August 4). Retrieved from [Link]

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  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - NIH. (n.d.). Retrieved from [Link]

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Sources

An In-depth Technical Guide to 1-(4-Chlorophenyl)butane-1,3-dione: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)butane-1,3-dione, a versatile β-diketone that serves as a crucial intermediate in synthetic organic and medicinal chemistry. We will delve into its chemical identity, elucidate the principles and a detailed protocol for its synthesis via crossed Claisen condensation, explore its inherent keto-enol tautomerism, and discuss its primary application as a precursor for the synthesis of pharmaceutically relevant heterocyclic compounds, particularly pyrazole derivatives. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this valuable chemical building block.

Core Chemical Identity and Identifiers

This compound, also commonly known as 4-chlorobenzoylacetone, is an aromatic β-diketone. Its structure features a central 1,3-dione system flanked by a p-chlorophenyl group and a methyl group. This arrangement of functional groups is responsible for its characteristic reactivity, particularly the acidity of the central methylene protons and its ability to act as a bidentate ligand.

A comprehensive list of its chemical identifiers is provided below for unambiguous identification and database retrieval.[1]

IdentifierValue
PubChem CID 238083[1]
IUPAC Name This compound[1]
CAS Number 6302-55-2
Molecular Formula C₁₀H₉ClO₂[1]
Molecular Weight 196.63 g/mol [1]
Canonical SMILES CC(=O)CC(=O)C1=CC=C(C=C1)Cl[1]
InChI InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3[1]
InChIKey TVWDRSJRFMTIPQ-UHFFFAOYSA-N[1]

Physicochemical and Safety Profile

Physical Properties: Under standard conditions, this compound is a solid.

Safety and Handling: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required during handling. Work should be conducted in a well-ventilated fume hood.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed

Chemical Synthesis: The Crossed Claisen Condensation

The synthesis of this compound is most effectively achieved via a crossed Claisen condensation . This carbon-carbon bond-forming reaction occurs between an ester and a ketone in the presence of a strong, non-nucleophilic base.[2][3]

Mechanistic Rationale

The causality behind this synthetic choice rests on the differential acidity of the α-protons and the nature of the carbonyl electrophiles. A crossed Claisen condensation is synthetically useful when one of the coupling partners lacks α-protons (acting only as the electrophile) or when one partner is significantly more acidic, allowing for selective enolate formation.

In this specific synthesis, ethyl 4-chlorobenzoate serves as the ester component, which lacks α-protons and thus can only function as the electrophile. Acetone provides the enolizable ketone component. A strong base, such as sodium ethoxide or the more potent lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of acetone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl 4-chlorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the final β-diketone product. The use of a stoichiometric amount of base is crucial, as the final deprotonation of the product's highly acidic central methylene group drives the reaction equilibrium to completion.[3]

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Acetone Acetone (Nucleophile Precursor) Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Deprotonation Ester Ethyl 4-chlorobenzoate (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Base Strong Base (e.g., NaOEt) Base->Enolate Product This compound Enolate->Tetrahedral_Intermediate C-C bond formation Enolate->Tetrahedral_Intermediate Tetrahedral_Intermediate->Product Elimination of EtO⁻ Tetrahedral_Intermediate->Product

Diagram 1: Workflow of the Crossed Claisen Condensation.

Detailed Experimental Protocol

This protocol is a robust, self-validating system for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • Ethyl 4-chlorobenzoate

  • Acetone (anhydrous)

  • Sodium ethoxide (NaOEt) or Sodium metal (Na)

  • Absolute ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute (e.g., 2 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Base (Sodium Ethoxide): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an inert gas (N₂ or Ar) inlet, carefully add clean sodium metal (1.0 eq) in small pieces to absolute ethanol (sufficient to dissolve) under a positive pressure of inert gas. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

    • Expertise Note: Freshly preparing the sodium ethoxide in situ is critical to ensure it is anhydrous and highly reactive. Commercial sodium ethoxide can degrade upon storage.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous acetone (1.1 eq) dropwise while stirring. Following the addition, add ethyl 4-chlorobenzoate (1.0 eq) dropwise to the reaction mixture.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Trustworthiness Note: The formation of a thick, yellowish precipitate of the sodium salt of the β-diketone product is a visual indicator of reaction progress.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature, then chill in an ice bath. Cautiously acidify the mixture by slowly adding dilute hydrochloric acid until the pH is acidic (pH ~5-6). This protonates the enolate salt.

    • Expertise Note: The acidification step must be performed slowly and with cooling to control the exothermic neutralization reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Structural Chemistry: Keto-Enol Tautomerism

A key feature of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium of two constitutional isomers: the keto and enol tautomers. For this compound, the equilibrium heavily favors the enol form.

Tautomerism cluster_stabilization Stabilizing Factors for Enol Form Keto Keto Form This compound Enol Enol Form (Z)-4-(4-chlorophenyl)-4-hydroxybut-3-en-2-one Keto->Enol Tautomerization Conjugation Conjugation (C=C with C=O and Phenyl Ring) H_Bond Intramolecular Hydrogen Bond (6-membered ring) Pyrazole_Synthesis start This compound + Hydrazine (H₂NNH₂) intermediate Condensation & Intramolecular Cyclization start->intermediate Reaction product 3-Methyl-5-(4-chlorophenyl)-1H-pyrazole + H₂O intermediate->product Dehydration

Diagram 3: General Workflow for Pyrazole Synthesis.

This synthetic utility makes this compound a valuable intermediate for building libraries of substituted pyrazoles for screening in drug discovery programs. [4]

Metal Chelation

The deprotonated enolate form of this compound acts as a strong bidentate chelating agent for various metal ions. The two oxygen atoms can coordinate with a metal center to form a stable six-membered chelate ring. This property is foundational to its use in coordination chemistry and can be applied in areas such as catalysis, the development of metal-organic frameworks (MOFs), and analytical chemistry for metal sequestration or detection.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its value is rooted in the predictable reactivity of its β-dicarbonyl motif, primarily its facile synthesis via Claisen condensation and its subsequent use as a precursor for constructing complex heterocyclic systems like pyrazoles. A thorough understanding of its chemical properties, particularly its keto-enol tautomerism, is essential for leveraging its full potential in research, process development, and the discovery of new therapeutic agents. The protocols and insights provided in this guide offer a solid, authoritative grounding for scientists working with this important compound.

References

  • Li, S., & Li, H. (2008). 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2470. Retrieved from [Link]

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  • Horti, B., et al. (2020).
  • Pearson Education. (n.d.). Claisen Condensation Explained. Pearson+. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • NIH National Library of Medicine. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation? ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 23.8: The Claisen Condensation Reaction. LibreTexts. Retrieved from [Link]

  • DiCesare, J. C., & Baber, J. M. (2005). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 10(9), 1104-1110. Retrieved from [Link]

  • Google Patents. (2011). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. Google Patents.
  • ResearchGate. (2018). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

  • Zhu, L., et al. (2013). Design and Synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as Dipeptidyl Peptidase IV Inhibitors. ChemMedChem, 8(7), 1104-1116. Retrieved from [Link]

  • MDPI. (2005). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. MDPI. Retrieved from [Link]

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Methodological & Application

Synthesis of metal complexes using 1-(4-Chlorophenyl)butane-1,3-dione as a ligand.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Metal Complexes with 1-(4-Chlorophenyl)butane-1,3-dione

Abstract

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes utilizing this compound as a primary ligand. This β-diketone is a versatile chelating agent capable of forming stable complexes with a wide array of transition metals.[1][2] The resulting metal complexes have garnered significant interest due to their potential in catalysis, materials science, and particularly in medicinal inorganic chemistry as therapeutic agents.[3][4][5] This guide details robust protocols for both the synthesis of the ligand and its subsequent complexation with metal ions. It emphasizes the rationale behind experimental procedures and outlines a systematic approach to the structural and physicochemical characterization of the synthesized compounds.

Introduction: The Significance of β-Diketone Ligands

β-Diketones are a cornerstone class of organic compounds in coordination chemistry, celebrated for their ability to form highly stable chelate rings with metal ions.[1][6] This stability arises from the formation of a six-membered ring upon coordination, following the deprotonation of the enolic form of the ligand. The this compound ligand, with its terminal chlorophenyl group, offers a unique electronic profile that can influence the properties of the resulting metal complex, including its solubility, stability, and biological activity. The strategic coordination of such bioactive organic molecules with metal centers is a key strategy in overcoming limitations of existing chemotherapies, such as systemic toxicity and drug resistance.[7][8] The study of these complexes provides a pathway to novel therapeutic and diagnostic agents.[3][5]

The ligand exists in a dynamic equilibrium between its keto and enol tautomeric forms, with the enol form being stabilized by intramolecular hydrogen bonding. It is the enolate, formed upon deprotonation by a base, that acts as a potent bidentate O,O-donor ligand.

Caption: Keto-Enol Tautomerism of the Ligand.

Part 1: Synthesis Protocol for this compound

While commercially available, an in-house synthesis of the ligand can be achieved via a Claisen condensation reaction. This method involves the base-catalyzed reaction between an ester (ethyl 4-chlorobenzoate) and a ketone (acetone).

Principle of Synthesis

The reaction is initiated by a strong base, such as sodium hydride or sodium ethoxide, which deprotonates the α-carbon of acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 4-chlorobenzoate. Subsequent elimination of the ethoxide group yields the β-diketone product. An acidic workup is required to neutralize the reaction mixture and protonate the resulting enolate.

Experimental Protocol

Materials:

  • Ethyl 4-chlorobenzoate

  • Acetone (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane and Ethyl Acetate for recrystallization

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then suspend the NaH in 50 mL of anhydrous diethyl ether.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. While stirring vigorously, add a solution of acetone (1.5 equivalents) in 20 mL of anhydrous diethyl ether dropwise over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Condensation: Add a solution of ethyl 4-chlorobenzoate (1.0 equivalent) in 30 mL of anhydrous diethyl ether dropwise over 45 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours).

  • Quenching and Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x 50 mL) and brine (1x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a crystalline solid.

Part 2: General Protocol for Metal Complex Synthesis

This protocol describes a general method for synthesizing metal(II) complexes, such as those of Cu(II), Ni(II), or Co(II). The stoichiometry is typically 1:2 (Metal:Ligand).

Principle of Synthesis

The synthesis relies on the reaction between a metal salt and the deprotonated ligand. A weak base is added to facilitate the in-situ deprotonation of the ligand's enolic proton, forming the enolate which then coordinates to the metal center. The choice of solvent is critical to ensure the solubility of both the metal salt and the ligand.

G cluster_workflow General Synthesis Workflow LIGAND 1. Dissolve Ligand (HL) in Solvent (e.g., Ethanol) BASE 2. Add Base (e.g., NaOH) to form Enolate (L⁻) LIGAND->BASE METAL 3. Add Metal Salt (MX₂) Solution BASE->METAL REFLUX 4. Stir/Reflux (e.g., 2-4 hours) METAL->REFLUX ISOLATE 5. Isolate Precipitate by Filtration REFLUX->ISOLATE PURIFY 6. Wash & Dry the Complex (ML₂) ISOLATE->PURIFY

Caption: General workflow for metal complex synthesis.

Experimental Protocol

Materials:

  • This compound (Ligand, HL)

  • Metal(II) salt, e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Deionized water

Procedure:

  • Ligand Solution: Dissolve the ligand (2.0 equivalents) in 50 mL of warm ethanol in a 100 mL round-bottom flask with stirring.

  • Deprotonation: To this solution, add a stoichiometric amount of ethanolic sodium hydroxide solution (2.0 equivalents) dropwise. Stir for 15 minutes. This step generates the sodium salt of the ligand in situ.

  • Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1.0 equivalent) in a minimum amount of ethanol or a water/ethanol mixture. Add this metal salt solution dropwise to the stirring ligand solution.

  • Complex Formation: A precipitate should form almost immediately upon addition of the metal salt. The color of the precipitate will be characteristic of the metal complex (e.g., green for Cu(II), light green for Ni(II)).

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours or gently reflux for 1 hour to ensure complete reaction.

  • Isolation: Cool the mixture to room temperature, and then in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol (2x 10 mL) and then with deionized water (2x 10 mL) to remove any unreacted starting materials and salts.

  • Drying: Dry the purified metal complex in a vacuum oven at 50-60 °C overnight.

Part 3: Physicochemical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized ligand and its metal complexes.

Characterization Data Summary
Analysis TechniqueLigand (HL)Metal Complex (ML₂)Rationale
FT-IR (cm⁻¹) Broad O-H (enol): ~2500-3500C=O stretch: ~1600-1630Disappearance of O-H bandShift of C=O stretch to lower frequency (~1580-1600)New M-O bands: ~400-600Confirms deprotonation of the enolic OH and coordination of the carbonyl oxygen to the metal center.[9]
¹H NMR (DMSO-d₆) Enolic proton (δ): ~12-13 ppm (disappears on D₂O exchange)Aromatic protons (δ): ~7-8 ppmCH₂ proton (δ): ~4 ppmCH₃ proton (δ): ~2 ppmDisappearance of the enolic proton signalSignals may broaden or shift due to paramagnetism (for paramagnetic metals like Cu(II), Co(II))Diamagnetic complexes (Ni(II), Zn(II)) show sharp signals.Provides definitive evidence of the replacement of the enolic proton by the metal ion.[1][9] Paramagnetic effects can give insights into the electronic structure.
UV-Vis Spectroscopy Intense π→π* transitions (~270 nm)n→π* transitions (~370 nm)Ligand-based transitions remain, but may be shifted (bathochromic or hypsochromic)New, weaker d-d transition bands may appear for transition metals in the visible region.Helps in understanding the electronic structure of the complex and confirming coordination. The d-d transitions are characteristic of the metal ion's geometry (e.g., octahedral vs. tetrahedral).[9][10]
Molar Conductance N/ALow values (<15 Ω⁻¹cm²mol⁻¹) in DMF or DMSOIndicates a non-electrolytic nature, confirming that the counter-ions from the metal salt are not part of the final complex structure.[9]
Elemental Analysis C, H, Cl percentages should match the theoretical values for C₁₀H₉ClO₂.C, H, Cl, and Metal percentages should match the theoretical values for the proposed M(C₁₀H₈ClO₂)₂ formula.Crucial for confirming the empirical formula and the 1:2 metal-to-ligand stoichiometry of the complex.[10]

Part 4: Applications in Drug Development

The field of medicinal inorganic chemistry has established that metal complexes can offer unique therapeutic opportunities not available to purely organic compounds.[4][5] The coordination of a ligand to a metal can enhance its biological activity. Metal complexes of β-diketones are investigated for a range of pharmacological applications.

  • Anticancer Agents: Many metal complexes exhibit cytotoxicity against cancer cell lines.[7] The mechanism can involve DNA binding and cleavage, inhibition of key enzymes like topoisomerase, or generation of reactive oxygen species (ROS).[8] Platinum-based drugs are a prime example of the success of metal complexes in oncology.[4][8]

  • Antimicrobial and Antifungal Agents: The chelation of a metal ion can increase the lipophilicity of a ligand, facilitating its transport across microbial cell membranes and enhancing its efficacy.[8] Copper and zinc complexes, in particular, have shown promising antimicrobial properties.[8]

  • Antidiabetic and Anti-inflammatory Properties: Certain transition metal complexes have been explored for their ability to mimic or enhance the action of insulin or to act as anti-inflammatory agents.[3][8]

Hypothetical Biological Activity Data

The following table presents hypothetical IC₅₀ values (the concentration required to inhibit 50% of cell growth) to illustrate how data for these complexes could be presented.

CompoundIC₅₀ vs. MCF-7 (μM) (Breast Cancer)IC₅₀ vs. E. coli (μM) (Antibacterial)IC₅₀ vs. C. albicans (μM) (Antifungal)
Ligand (HL)>100>200>200
[Cu(L)₂] 25.5 ± 2.145.8 ± 3.560.1 ± 4.2
[Ni(L)₂] 48.2 ± 3.990.3 ± 6.7112.5 ± 8.1
[Zn(L)₂] 35.7 ± 2.865.1 ± 5.488.9 ± 6.5
Cisplatin (Control)15.1 ± 1.5N/AN/A
Ampicillin (Control)N/A10.5 ± 0.8N/A

References

  • Scholars Research Library. (n.d.). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Retrieved from [Link]

  • International Journal of Research in Basic and Applied Sciences. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. Retrieved from [Link]

  • MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Retrieved from [Link]

  • ACS Omega. (2024, January 24). Exploring C–F···π Interactions: Synthesis, Characterization, and Surface Analysis of Copper β-Diketone Complexes. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Pharmacological Applications of 1st Row Transition Metal Complexes: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Retrieved from [Link]

  • National Institutes of Health. (2023, October 24). Pharmaceutical Applications of Metal Complexes and Derived Materials. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019, June 17). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Retrieved from [Link]

  • MDPI. (n.d.). 1,3-Diketone Calix[6]arene Derivatives—A New Type of Versatile Ligands for Metal Complexes and Nanoparticles. Retrieved from [Link]

  • ResearchGate. (2019, August 5). (PDF) Synthesis, Spectral, Characterization, DFT and Biological Studies of New 3-[(3-Chlorophenyl)-hydrazono]-pentane-2,4-dione Metal Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Epichlorohydrin. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Retrieved from [Link]

  • National Institutes of Health. (2013, October 5). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Retrieved from [Link]

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Application of 1-(4-Chlorophenyl)butane-1,3-dione in heterocyclic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Systems from 1-(4-Chlorophenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a β-Diketone Building Block

This compound is a highly versatile and valuable precursor in modern heterocyclic chemistry. Its utility stems from the unique arrangement of its functional groups: a 1,3-dicarbonyl system, also known as a β-diketone. This arrangement allows for a tautomeric equilibrium between the diketo form and the enol form, providing multiple reactive sites for cyclocondensation reactions.

The molecule's structure is asymmetric. One carbonyl group is adjacent to a methyl group, while the other is attached to a 4-chlorophenyl group. The electron-withdrawing nature of the chloro-substituted phenyl ring renders the adjacent carbonyl carbon more electrophilic, a feature that critically influences the regioselectivity of cyclization reactions. This guide provides an in-depth exploration of the application of this building block in the synthesis of several key heterocyclic scaffolds, complete with mechanistic insights and detailed experimental protocols.

Synthesis of Substituted Pyrazoles via Knorr Cyclization

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis.[1][2] This reaction provides a direct and efficient route to polysubstituted pyrazole cores, which are prevalent in a vast array of pharmacologically active molecules, including anti-inflammatory drugs like celecoxib and various antitumor agents.[3][4]

Mechanistic Insight and Regioselectivity

The reaction proceeds via a cyclocondensation mechanism.[5][6] The process begins with the nucleophilic attack of one nitrogen atom from the hydrazine derivative onto one of the carbonyl carbons of the diketone. Due to the asymmetry of this compound, two regioisomers are possible.[7][8] The initial attack can occur at either the more electrophilic carbonyl adjacent to the chlorophenyl ring or the less sterically hindered carbonyl adjacent to the methyl group. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to a heterocyclic intermediate that subsequently dehydrates to form the stable aromatic pyrazole ring.[9] The reaction is typically catalyzed by acid, which protonates a carbonyl group, enhancing its electrophilicity.[5][9]

Diagram 1: Knorr Pyrazole Synthesis Mechanism

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products diketone This compound attack Nucleophilic Attack (Forms Hydrazone/Enamine) diketone->attack hydrazine Hydrazine (R-NHNH2) hydrazine->attack cyclization Intramolecular Cyclization attack->cyclization + H+ (cat.) dehydration Dehydration cyclization->dehydration pyrazole Substituted Pyrazole dehydration->pyrazole - 2H2O

Caption: Workflow for Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-(4-chlorophenyl)-5-methyl-1H-pyrazole

This protocol details the reaction between this compound and phenylhydrazine.

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)
This compound196.621.97 g10.0
Phenylhydrazine108.141.08 g10.0
Glacial Acetic Acid60.0520 mL-
Ethanol46.07As needed-

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.97 g (10.0 mmol) of this compound in 20 mL of glacial acetic acid.

  • Addition of Hydrazine: To the stirring solution, add 1.08 g (10.0 mmol) of phenylhydrazine dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 1-phenyl-3-(4-chlorophenyl)-5-methyl-1H-pyrazole as crystalline needles.

  • Characterization: Dry the product in a vacuum oven. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity.

Synthesis of Substituted Isoxazoles

The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a classical and straightforward route to the isoxazole ring system.[10][11] Isoxazoles are key structural motifs in medicinal chemistry, found in drugs such as the antibiotic sulfamethoxazole and the anti-inflammatory parecoxib.[12] This cyclocondensation reaction offers a reliable method for constructing this valuable heterocycle.

Mechanistic Insight

The synthesis begins with the condensation of hydroxylamine with one of the carbonyl groups of the β-diketone to form an oxime intermediate.[11] The nitrogen of the hydroxylamine is the more nucleophilic atom and typically initiates the attack. Following the initial condensation, the hydroxyl group of the oxime attacks the second carbonyl carbon in an intramolecular fashion.[10] The resulting cyclic hemiaminal intermediate then undergoes dehydration to yield the aromatic isoxazole ring.[13] Similar to pyrazole synthesis, the use of an unsymmetrical diketone like this compound can lead to a mixture of regioisomers, although reaction conditions can be tuned to favor one over the other.[12]

Diagram 2: Isoxazole Synthesis Mechanism

Isoxazole_Synthesis diketone 1,3-Diketone oxime Oxime Intermediate diketone->oxime hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->oxime cyclization Intramolecular Cyclization oxime->cyclization Ring Closure dehydration Dehydration (-H2O) cyclization->dehydration isoxazole Substituted Isoxazole dehydration->isoxazole Aromatization

Caption: General mechanism for isoxazole formation.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole

This protocol describes the reaction of this compound with hydroxylamine hydrochloride.

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)
This compound196.621.97 g10.0
Hydroxylamine Hydrochloride69.490.76 g11.0
Pyridine79.105 mL-
Ethanol46.0725 mL-

Procedure

  • Reaction Setup: Combine 1.97 g (10.0 mmol) of this compound, 0.76 g (11.0 mmol) of hydroxylamine hydrochloride, and 25 mL of ethanol in a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser.

  • Base Addition: Add 5 mL of pyridine to the suspension. Pyridine acts as a base to liberate free hydroxylamine and catalyzes the reaction.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 100 mL of cold water. An oily product or solid may separate. If an oil forms, extract it with ethyl acetate (3 x 30 mL). If a solid forms, collect it by filtration.

  • Purification (if extracted): If using extraction, combine the organic layers, wash with 1M HCl (2 x 20 mL) to remove pyridine, then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(4-chlorophenyl)-5-methylisoxazole.

Synthesis of Substituted Pyrimidines

Pyrimidines are a class of diazines that are fundamental components of nucleic acids (cytosine, thymine, uracil). Synthetic pyrimidine derivatives are widely used in pharmaceuticals as anticancer, antiviral, and antibacterial agents.[14] A common and effective method for their synthesis is the condensation of a 1,3-dicarbonyl compound with urea, thiourea, or amidines.[15][16]

Mechanistic Insight

The reaction involves a double condensation between the nitrogen-containing reagent (e.g., urea) and the two carbonyl groups of the β-diketone. The reaction is typically catalyzed by an acid or a base. Under acidic conditions, a carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by a urea nitrogen. Under basic conditions, the diketone may be deprotonated to form an enolate, which can then react. The initial condensation is followed by an intramolecular cyclization and subsequent dehydration to form the dihydropyrimidine derivative, which may be oxidized to the aromatic pyrimidine depending on the reaction conditions and substituents.

Diagram 3: Pyrimidine Synthesis Workflow

Pyrimidine_Synthesis cluster_input Starting Materials Diketone This compound Condensation Double Condensation & Cyclization Diketone->Condensation Urea Urea / Thiourea Urea->Condensation Dehydration Dehydration (-2H2O) Condensation->Dehydration Product 4-(4-Chlorophenyl)-6-methyl- pyrimidin-2(1H)-one Dehydration->Product

Caption: A simplified workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-6-methylpyrimidin-2(1H)-one

This protocol outlines the synthesis using urea as the nitrogen source.

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)
This compound196.621.97 g10.0
Urea60.060.72 g12.0
Sodium Ethoxide68.050.75 g11.0
Absolute Ethanol46.0730 mL-

Procedure

  • Reaction Setup: Prepare a solution of sodium ethoxide by carefully dissolving 0.25 g (11.0 mmol) of sodium metal in 30 mL of absolute ethanol in a 100 mL three-necked flask equipped with a reflux condenser and dropping funnel, under an inert atmosphere (N₂ or Ar). Alternatively, use commercially available sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add 0.72 g (12.0 mmol) of urea, followed by the dropwise addition of a solution of 1.97 g (10.0 mmol) of this compound in 10 mL of absolute ethanol.

  • Reaction: Heat the resulting mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of ethanol on a rotary evaporator. Add 50 mL of water to the residue.

  • Neutralization: Carefully neutralize the solution with dilute hydrochloric acid or acetic acid until it reaches pH ~7. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry. Recrystallize the crude product from an appropriate solvent like ethanol to obtain pure 4-(4-chlorophenyl)-6-methylpyrimidin-2(1H)-one.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 5. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anticonvulsant, and sedative properties.[17] One of the most common methods for their synthesis involves the condensation of o-phenylenediamines with 1,3-dicarbonyl compounds.[18][19]

Mechanistic Insight

The reaction is a condensation between the two amino groups of o-phenylenediamine and the two carbonyl groups of the β-diketone. The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid or a Lewis acid.[17] One amine group attacks a carbonyl carbon to form a Schiff base (imine). Subsequently, the second amine group attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of the seven-membered diazepine ring after dehydration.

Diagram 4: 1,5-Benzodiazepine Synthesis

Benzodiazepine_Synthesis OPD o-Phenylenediamine Step1 Condensation 1 (Imine Formation) OPD->Step1 Diketone 1-(4-ClPh)butane-1,3-dione Diketone->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 BZD 1,5-Benzodiazepine Derivative Step3->BZD

Sources

Application Notes & Protocols: The Strategic Role of 1-(4-Chlorophenyl)butane-1,3-dione in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 1-(4-chlorophenyl)butane-1,3-dione, a pivotal β-diketone intermediate in the development of pharmaceutically active compounds. We delve into the mechanistic underpinnings of its synthesis via a mixed Claisen condensation, offering a detailed, field-tested protocol. Furthermore, we illustrate its synthetic utility by outlining a robust procedure for its conversion into a substituted pyrimidine, a scaffold prevalent in numerous therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies to leverage this versatile building block in pharmaceutical research and development.

Introduction: The Versatility of β-Diketones

This compound belongs to the class of β-dicarbonyl compounds, which are distinguished by two carbonyl groups separated by a single methylene carbon. This arrangement confers unique reactivity, most notably the high acidity of the α-hydrogens and the propensity for keto-enol tautomerism. These features make β-diketones exceptionally versatile intermediates in organic synthesis, capable of participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The presence of the 4-chlorophenyl group in the molecule provides a site for further functionalization and modulates the electronic properties and lipophilicity of the final compounds, which can be crucial for their pharmacokinetic profiles.[1] Consequently, this compound serves as a key precursor in the synthesis of various heterocyclic systems, including pyrimidines and pyrazoles, which are core structures in many fungicides, anticoagulants, and other therapeutic agents.[2][3][4]

Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms 4-Chlorobenzoylacetone, p-Chlorobenzoylacetone[5]
CAS Number 6302-55-2[6][7][8]
Molecular Formula C₁₀H₉ClO₂[6][8]
Molecular Weight 196.63 g/mol [5][6]
Appearance Solid[6][7]
SMILES CC(=O)CC(=O)C1=CC=C(C=C1)Cl[5]

Protocol I: Synthesis of this compound

The most common and efficient method for synthesizing β-diketones is the Claisen condensation.[9][10] This protocol details a mixed (or "crossed") Claisen condensation, which is highly effective when one of the ester partners lacks α-hydrogens, or when reacting a ketone with an ester.[11] Here, we react 4'-chloroacetophenone (a ketone) with ethyl acetate (an ester) in the presence of a strong base.

Reaction Principle

The reaction is initiated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4'-chloroacetophenone. The resulting tetrahedral intermediate subsequently collapses, eliminating the ethoxide leaving group to yield the final β-diketone product.[12][13] Using a full equivalent of a strong base is crucial as it deprotonates the product, an acidic β-diketone, to form a resonance-stabilized enolate. This final, irreversible deprotonation step drives the reaction equilibrium towards the product, ensuring a high yield.[12][13]

Reaction Scheme

Claisen Condensation R1 4'-Chloroacetophenone inv1 R1->inv1 R2 Ethyl Acetate R2->inv1 Base Sodium Ethoxide (NaOEt) in Ethanol inv2 Base->inv2 Acid Aq. HCl (Workup) Product This compound Byproduct Ethanol Product->Byproduct + inv1->Base + inv2->Acid 1. Base 2. Acidification inv2->Product inv3

Synthesis of the target intermediate via Claisen condensation.
Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )AmountMoles
4'-Chloroacetophenone99-91-2154.5915.46 g0.10
Ethyl Acetate141-78-688.1122.0 mL0.24
Sodium Ethoxide (21% in EtOH)141-52-668.0578.0 mL0.22
Toluene, Anhydrous108-88-392.14150 mL-
Hydrochloric Acid (3M)7647-01-036.46~100 mL-
Diethyl Ether60-29-774.12200 mL-
Saturated NaCl (Brine)7647-14-558.4450 mL-
Anhydrous MgSO₄7487-88-9120.37~10 g-
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4'-chloroacetophenone (15.46 g, 0.10 mol) and anhydrous toluene (150 mL). Stir until the solid dissolves completely.

  • Addition of Reactants: Add ethyl acetate (22.0 mL, 0.24 mol) to the solution.

  • Base Addition: Begin stirring the solution and slowly add the sodium ethoxide solution (78.0 mL, 0.22 mol) dropwise over 30 minutes. Causality Note: Slow addition is necessary to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate).

  • Cooling and Quenching: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly and carefully quench the reaction by adding 3M HCl until the pH is acidic (~pH 2-3). Trustworthiness Check: The product, which was soluble as its sodium enolate salt, will precipitate as a solid upon acidification.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of diethyl ether.

  • Washing: Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of saturated brine solution to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or isopropanol to afford pure this compound as a crystalline solid.

  • Characterization: Determine the melting point and acquire ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the final product. The expected yield is typically in the range of 75-85%.

Protocol II: Application in Heterocyclic Synthesis

The synthesized this compound is an excellent precursor for constructing heterocyclic rings. This protocol describes its use in the synthesis of a 2-aminopyrimidine derivative, a common scaffold in medicinal chemistry.

Reaction Principle

This reaction is a cyclocondensation. The β-diketone reacts with a binucleophilic reagent, in this case, guanidine. The reaction proceeds by initial condensation of one of the guanidine amino groups with one of the carbonyls of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring.

Synthetic Workflow
Workflow for pyrimidine synthesis from the intermediate.
Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )AmountMoles
This compound6302-55-2196.639.83 g0.05
Guanidine Carbonate593-85-1180.169.01 g0.05
Sodium Ethoxide141-52-668.056.81 g0.10
Ethanol (Absolute)64-17-546.07150 mL-
Acetic Acid, Glacial64-19-760.05~6 mL-
Step-by-Step Protocol
  • Setup: In a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser, add guanidine carbonate (9.01 g, 0.05 mol) and sodium ethoxide (6.81 g, 0.10 mol) to absolute ethanol (150 mL).

  • Guanidine Liberation: Stir the mixture at room temperature for 30 minutes. Causality Note: The strong base (ethoxide) deprotonates the guanidinium salt to liberate free guanidine, which is the active nucleophile for the reaction.

  • Addition of Diketone: Add the this compound (9.83 g, 0.05 mol) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6 hours. The reaction should become a clear solution before a new precipitate may form.

  • Neutralization and Precipitation: Cool the reaction flask in an ice bath. Slowly add glacial acetic acid dropwise to neutralize the excess base until the pH is approximately 7. A thick precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol (15 mL) to remove impurities.

  • Purification: Air-dry the crude product. For higher purity, recrystallize from an ethanol/water mixture.

  • Characterization: Confirm the structure of the resulting 2-amino-4-(4-chlorophenyl)-6-methylpyrimidine via NMR, MS, and melting point analysis.

Safety and Hazard Information

  • This compound: Harmful if swallowed (H302).[5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Sodium Ethoxide: Corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Toluene and Diethyl Ether: Highly flammable liquids. Use in a fume hood away from ignition sources.

  • Guanidine Carbonate: Can cause skin and eye irritation. Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • This compound - PubChem. [Link]

  • An Alternative and Efficient Route to Chlorophacinone - Zeitschrift für Naturforschung. [Link]

  • DE102005055528A1 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone)
  • DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone)
  • The Claisen Condensation. [Link]

  • 1,4-Bis(4-chlorophenyl)butane-1,4-dione - PMC - NIH. [Link]

  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - MDPI. [Link]

  • An Alternative and Efficient Route to Chlorophacinone - ResearchGate. [Link]

  • 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Chlorophacinone (1) and diphacinone (2). | Download Scientific Diagram - ResearchGate. [Link]

  • Claisen Condensation - Organic Chemistry Portal. [Link]

  • 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax. [Link]

  • 23.8: The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]

  • Synthesis and anticoagulant activity of a new series of 1,4-dihydropyridine derivatives. [Link]

  • Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants - PubMed. [Link]

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Application Note & Protocol: Synthesis of 3-(4-Chlorophenyl)-5-methylpyrazole from 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-chlorophenyl)-5-methylpyrazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol details the classic and robust Knorr pyrazole synthesis, employing the cyclocondensation reaction between the β-diketone, 1-(4-chlorophenyl)butane-1,3-dione, and hydrazine hydrate. We delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and provide essential data for the characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-understood method for the preparation of substituted pyrazoles.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern drug discovery and development. The pyrazole ring system is present in a wide array of pharmaceuticals exhibiting diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] A notable example is the blockbuster drug Celecoxib, a selective COX-2 inhibitor used to treat arthritis. The enduring importance of pyrazoles stems from their ability to act as versatile pharmacophores, capable of engaging in various biological interactions.

The synthesis of pyrazoles is a well-established field in organic chemistry, with the Knorr pyrazole synthesis, first reported in 1883, remaining a primary and highly efficient method.[2][3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4][5] The versatility of this method allows for the preparation of a wide range of substituted pyrazoles by simply varying the substituents on the dicarbonyl and hydrazine starting materials.

This application note focuses on the synthesis of 3-(4-chlorophenyl)-5-methylpyrazole, a compound with potential applications as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.

The Chemical Logic: Knorr Pyrazole Synthesis

The synthesis of 3-(4-chlorophenyl)-5-methylpyrazole from this compound and hydrazine hydrate is a classic example of the Knorr pyrazole synthesis.[2][3][4][5] The reaction proceeds via a cyclocondensation mechanism, where the hydrazine acts as a dinucleophile, attacking the two electrophilic carbonyl carbons of the β-diketone.

Mechanism:

The reaction is typically acid-catalyzed.[4][5][6] The proposed mechanism involves the following key steps:

  • Initial Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Formation of a Hydrazone Intermediate: This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.

It is important to note that with unsymmetrical 1,3-diketones, such as this compound, the formation of two regioisomers is possible.[2][3] However, the reaction conditions can often be tuned to favor the formation of one isomer over the other. In this protocol, the reaction conditions are optimized for the preferential synthesis of 3-(4-chlorophenyl)-5-methylpyrazole.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-(4-chlorophenyl)-5-methylpyrazole.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Volume/Mass
This compoundC₁₀H₉ClO₂196.63101.97 g
Hydrazine hydrate (~55%)H₆N₂O50.0615~0.82 mL
Glacial Acetic AcidC₂H₄O₂60.05-~15 mL
Ethanol (for recrystallization)C₂H₆O46.07-As needed
Deionized WaterH₂O18.02-As needed
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Glass stirring rod

  • Melting point apparatus

  • TLC plates (silica gel) and developing chamber

  • UV lamp

Safety Precautions
  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [7][8][9] Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[7][8]

  • Glacial acetic acid is corrosive and causes severe skin and eye burns. [10] Handle in a fume hood and wear appropriate PPE.

  • This compound may be irritating to the eyes, respiratory system, and skin. Avoid inhalation and contact with skin and eyes.

  • The reaction should be performed in a well-ventilated fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.97 g, 10 mmol).

  • Solvent Addition: Add glacial acetic acid (15 mL) to the flask and stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Carefully add hydrazine hydrate (~0.82 mL, ~15 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours.[11]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). Spot the starting material and the reaction mixture on a TLC plate and visualize under a UV lamp. The reaction is complete when the starting material spot has disappeared.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing cold deionized water (~50 mL) while stirring.

  • Precipitation and Filtration: A solid precipitate should form. If precipitation is slow, the beaker can be cooled in an ice bath. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any residual acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 3-(4-chlorophenyl)-5-methylpyrazole as a crystalline solid.[11]

Expected Yield and Characterization
  • Expected Yield: 70-85%

  • Appearance: White to off-white crystalline solid

  • Melting Point: Literature values for similar pyrazoles vary, but a sharp melting point is indicative of purity.[11]

  • Spectroscopic Data: The structure of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Process

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 This compound reaction Cyclocondensation in Glacial Acetic Acid (Reflux) start1->reaction start2 Hydrazine Hydrate start2->reaction workup1 Precipitation in Water reaction->workup1 workup2 Filtration workup1->workup2 workup3 Washing workup2->workup3 purification Recrystallization (Ethanol) workup3->purification product 3-(4-Chlorophenyl)-5-methylpyrazole purification->product

Caption: Experimental workflow for the synthesis of 3-(4-chlorophenyl)-5-methylpyrazole.

Simplified Reaction Mechanism

G A This compound + Hydrazine (H₂N-NH₂) B Hydrazone Intermediate A->B Nucleophilic Attack & Dehydration C Cyclic Hemiaminal B->C Intramolecular Cyclization D 3-(4-Chlorophenyl)-5-methylpyrazole C->D Dehydration & Aromatization

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Concluding Remarks

The protocol described herein provides a reliable and efficient method for the synthesis of 3-(4-chlorophenyl)-5-methylpyrazole. The Knorr pyrazole synthesis is a foundational reaction in heterocyclic chemistry, and a thorough understanding of its principles and practical execution is invaluable for researchers in drug discovery and related fields. The versatility of this reaction allows for the creation of diverse pyrazole libraries for biological screening. Adherence to the safety precautions outlined is paramount for the safe and successful execution of this synthesis.

References

  • Alam, M. S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 113–120. [Link]

  • El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Google Patents. (1980). EP0020964A1 - Process for the preparation of pyrazoles.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2472. [Link]

  • SpectraBase. (n.d.). 3-(4-Chlorophenyl)-5-methyl-1-phenyl-4-(trifluoromethyl)pyrazole. Retrieved from [Link]

  • ResearchGate. (2010). Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods. Retrieved from [Link]

  • Ranu, B. C., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1435–1443. [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole, 5-(4-chlorophenyl)-3-methyl-1-phenyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Retrieved from [Link]

  • Journal of Organic Chemistry & Pharmaceutical Research. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Journal of American Science. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one. Retrieved from [Link]

  • Semantic Scholar. (2011). 4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • Material Science Research India. (2020). Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. Retrieved from [Link]

  • National Institutes of Health. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

Sources

Application Notes and Protocols: Unveiling the Biological Potential of 1-(4-Chlorophenyl)butane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of β-Dicarbonyl Scaffolds

The 1,3-dicarbonyl motif, a key structural feature of 1-(4-chlorophenyl)butane-1,3-dione and its derivatives, represents a privileged scaffold in medicinal chemistry. This versatile functionality serves as a crucial pharmacophore in a multitude of biologically active compounds, underpinning their therapeutic effects. The inherent reactivity and conformational flexibility of the β-dicarbonyl system allow for its interaction with a diverse array of biological targets, including enzymes and receptors. Consequently, derivatives of this compound have emerged as promising candidates in the development of novel therapeutic agents, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.

This comprehensive guide provides an in-depth exploration of the synthesis and biological evaluation of this compound derivatives. We will delve into the rationale behind the synthetic strategies and provide detailed, field-proven protocols for assessing their anticancer and antimicrobial activities. This document is intended to empower researchers, scientists, and drug development professionals to explore the full therapeutic potential of this fascinating class of compounds.

PART 1: Synthesis of Biologically Active Derivatives

The synthesis of derivatives based on the this compound core often involves the modification of the dicarbonyl moiety to create heterocyclic systems such as pyrazoles and pyrazolidine-3,5-diones. These modifications are not arbitrary; they are strategically designed to enhance the compound's interaction with specific biological targets, thereby augmenting its therapeutic efficacy.

Protocol 1: Synthesis of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione Derivatives

This protocol outlines a common and effective method for synthesizing pyrazolidine-3,5-dione derivatives, a class of compounds that has demonstrated significant anticancer activity. The synthesis involves a cyclocondensation reaction followed by a Knoevenagel condensation to introduce further diversity.

Rationale: The pyrazolidine-3,5-dione core is a known pharmacophore with a wide range of biological activities.[1] The choice of a hydrazine derivative and a malonic acid derivative in the initial cyclocondensation step is crucial for the formation of this core structure. The subsequent Knoevenagel condensation with an aromatic aldehyde allows for the introduction of various substituents at the C4 position, enabling the exploration of structure-activity relationships (SAR).

Experimental Workflow:

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatization Derivatization cluster_purification Purification & Characterization Hydrazine Hydrazine Derivative Core Pyrazolidine-3,5-dione Core Hydrazine->Core Cyclocondensation Malonate Diethyl Malonate Malonate->Core Derivative C4-Substituted Derivative Core->Derivative Knoevenagel Condensation Aldehyde Aromatic Aldehyde Aldehyde->Derivative Purification Recrystallization/ Chromatography Derivative->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Caption: General workflow for the synthesis of pyrazolidine-3,5-dione derivatives.

Step-by-Step Protocol:

  • Synthesis of 1,2-bis(4-chlorophenyl)hydrazine:

    • To a solution of 4-chloroaniline in a suitable solvent (e.g., ethanol), add an equimolar amount of sodium nitrite in water at 0-5°C.

    • Slowly add this solution to a pre-cooled solution of sodium sulfite in water.

    • Acidify the reaction mixture with concentrated hydrochloric acid and stir for 2-3 hours.

    • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain 1,2-bis(4-chlorophenyl)hydrazine.

  • Synthesis of 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione (Core Structure):

    • In a round-bottom flask, dissolve 1,2-bis(4-chlorophenyl)hydrazine and diethyl malonate in absolute ethanol.

    • Add a catalytic amount of a base, such as sodium ethoxide, and reflux the mixture for 6-8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Acidify with dilute hydrochloric acid to precipitate the product.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazolidine-3,5-dione core.

  • Synthesis of 4-substituted-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione Derivatives:

    • Dissolve the synthesized pyrazolidine-3,5-dione core and a substituted aromatic aldehyde in glacial acetic acid.

    • Add a catalytic amount of anhydrous sodium acetate and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and pour it into crushed ice.

    • The precipitated solid is filtered, washed thoroughly with water, and dried.

    • Purify the final product by recrystallization from an appropriate solvent.

PART 2: Biological Activity Evaluation

A critical aspect of drug discovery is the rigorous evaluation of the biological activity of newly synthesized compounds. For the this compound derivatives, the primary areas of interest are their anticancer and antimicrobial properties. The following protocols are standard, robust methods for these assessments.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] It is a widely accepted and reliable method for screening potential anticancer agents.[4]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.[5]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis node1 1. Cell Seeding node2 2. Prepare Compound Dilutions node1->node2 node3 3. Treat Cells with Compound node2->node3 node4 4. Add MTT Reagent node3->node4 node5 5. Incubate (2-4 hours) node4->node5 node6 6. Solubilize Formazan node5->node6 node7 7. Read Absorbance node6->node7 node8 8. Calculate % Viability & IC50 node7->node8

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HeLa, A549) in a suitable complete medium.

    • Harvest cells in their exponential growth phase and determine the cell count using a hemocytometer.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay and Absorbance Measurement:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.[6]

Anticipated Results:

The following table presents representative IC₅₀ values for some 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.[7]

Compound IDR-group (at C4)MGC-803 (IC₅₀ µM)EC-109 (IC₅₀ µM)MCF-7 (IC₅₀ µM)SMMC-7721 (IC₅₀ µM)
4g 4-Bromophenyl16.9 ± 1.412.3 ± 0.730.4 ± 1.116.6 ± 1.3
4l 3-Chlorophenyl14.4 ± 1.222.6 ± 0.718.3 ± 1.020.2 ± 1.0
4u 3,4,5-Trimethoxyphenyl5.1 ± 0.58.7 ± 0.610.1 ± 0.87.3 ± 0.7
Protocol 3: Antimicrobial Susceptibility Testing using the Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid broth medium. The growth of the microorganism is assessed by observing turbidity.[9]

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Reading & Interpretation node1 1. Prepare Compound Dilutions in Broth node2 2. Prepare Bacterial Inoculum node1->node2 node3 3. Inoculate Wells node2->node3 node4 4. Incubate (18-24 hours) node3->node4 node5 5. Read MIC node4->node5

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of the test bacterium on an agar plate, pick 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized inoculum 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).

Anticipated Results:

The following table shows representative MIC values for some thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, highlighting their potential as antibacterial agents.[4]

Compound IDStaphylococcus aureus (MIC mg/L)Micrococcus luteus (MIC mg/L)
Hybrid 1 3.910.49
Hybrid 2 7.810.98
Cefuroxime (Std.) 1.950.98

PART 3: Mechanistic Insights

Understanding the mechanism of action is paramount in the development of new drugs. For the derivatives of this compound, their biological activities are believed to stem from their ability to interact with key cellular pathways.

Anticancer Mechanism of Action

Pyrazole derivatives, which can be synthesized from β-dicarbonyl compounds, have been shown to exert their anticancer effects through various mechanisms.[11][12] A significant number of these compounds act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[13]

Signaling Pathway Inhibition:

Anticancer_Mechanism cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Derivative Pyrazole Derivative (Kinase Inhibitor) Derivative->EGFR Inhibits Derivative->RAF Inhibits

Sources

Application Notes & Protocols: Investigating 1-(4-Chlorophenyl)butane-1,3-dione as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent need for novel anti-inflammatory therapeutics with improved efficacy and safety profiles has driven research into new chemical scaffolds. The 1,3-dicarbonyl moiety, a key structural feature in natural compounds like curcumin, represents a promising starting point for the design of potent anti-inflammatory agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 1-(4-Chlorophenyl)butane-1,3-dione , a synthetic β-diketone, as a potential anti-inflammatory drug candidate. We present the scientific rationale, detailed experimental protocols for in vitro and in vivo validation, and mechanistic elucidation focused on the canonical NF-κB signaling pathway.

Introduction and Scientific Rationale

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central regulator of the inflammatory process is the transcription factor Nuclear Factor-kappa B (NF-κB).[2] The development of small molecules that can effectively inhibit NF-κB activation is a major therapeutic strategy.[2]

1.1 The 1,3-Dicarbonyl Scaffold

Compounds containing a 1,3-dicarbonyl (or β-diketone) system are of significant interest due to their unique chemical properties, particularly their ability to exist in a keto-enol tautomeric equilibrium.[3][4] This structural plasticity is believed to be crucial for their interaction with biological targets. Natural products like curcumin and synthetic analogs have demonstrated potent anti-inflammatory effects, often linked to the modulation of key signaling pathways.[5]

1.2 Profile: this compound

  • Structure:

    
    
    
  • CAS Number: 6302-55-2

  • Molecular Formula: C₁₀H₉ClO₂[6]

  • Molecular Weight: 196.63 g/mol [6]

1.3 The NF-κB Signaling Pathway: A Prime Target

The canonical NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by the inhibitor of κB alpha (IκBα).[7][8] Upon stimulation by pro-inflammatory signals like bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[9] This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[7][9] Many α,β-unsaturated carbonyl compounds are known to inhibit this pathway, making it a logical target for this compound.[10]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination p65_p50 p65/p50 (Active) Proteasome->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Test_Compound 1-(4-Chlorophenyl) butane-1,3-dione Test_Compound->IKK Potential Inhibition? Test_Compound->p65_p50 Potential Inhibition? DNA κB DNA Site p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and potential points of inhibition.

In Vitro Evaluation of Anti-inflammatory Activity

2.1 Model System: LPS-Stimulated RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a robust and widely accepted model for screening anti-inflammatory compounds.[11][12] Stimulation with LPS mimics bacterial infection and reliably induces a strong inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines.[13][14]

Caption: General experimental workflow for in vitro anti-inflammatory screening.

2.2 Protocol: Cell Viability Assay (MTT)

Rationale: It is critical to ensure that any observed reduction in inflammatory markers is not a result of cytotoxicity. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[13] This protocol establishes the non-toxic working concentrations of the test compound.

Protocol Steps:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[13]

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

2.3 Protocol: Nitric Oxide (NO) Measurement (Griess Assay)

Rationale: NO is a key inflammatory mediator produced by iNOS. The Griess assay provides a simple and reliable method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[13][15]

Protocol Steps:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well). The next day, pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except the negative control. Incubate for 24 hours.[13]

  • Sample Collection: Collect 100 µL of supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[15][16]

  • Incubation & Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[15]

  • Analysis: Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

2.4 Protocol: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines regulated by NF-κB. A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is the gold standard for accurately quantifying their concentration in culture supernatants.[17][18]

Protocol Steps:

  • Cell Culture: Follow steps 1 and 2 from the Griess Assay protocol, but typically with a shorter LPS incubation time (e.g., 6-12 hours for optimal cytokine detection).[17]

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any debris. Store at -80°C if not used immediately.[14]

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.[18][19] This generally involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Adding a biotin-conjugated detection antibody.

    • Adding streptavidin-HRP.

    • Adding a substrate (e.g., TMB) to produce a colorimetric signal.

    • Adding a stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[20]

2.5 Summary of In Vitro Data

The following table provides a conceptual framework for summarizing the quantitative data obtained from the in vitro assays.

ParameterThis compoundDexamethasone (Control)Reference
Cell Viability (IC₅₀) > 100 µM> 100 µM[11][13]
NO Production (IC₅₀) Concentration-dependent inhibitionPotent inhibitor[13][21]
TNF-α Production (IC₅₀) Concentration-dependent inhibitionPotent inhibitor[17][21]
IL-6 Production (IC₅₀) Concentration-dependent inhibitionPotent inhibitor[17][21]

Mechanistic Validation via Western Blot

Rationale: To confirm that the observed anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway, Western blotting is used to measure the levels of key signaling proteins.[8] Specifically, we assess the degradation of IκBα and the nuclear translocation of the p65 subunit.[7][9]

3.1 Protocol: Western Blot for NF-κB Pathway Proteins

  • Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS for a short duration (e.g., 15-30 minutes) to capture peak IκBα phosphorylation and degradation.[9]

  • Protein Extraction:

    • Cytoplasmic & Nuclear Fractionation: Use a commercial kit (e.g., NE-PER) to separate cytoplasmic and nuclear extracts. This is essential for analyzing p65 translocation.[22] Keep samples on ice and add protease and phosphatase inhibitors to the lysis buffers.[9]

    • Total Lysates: Can be used to assess IκBα levels.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα, total IκBα, p65, and loading controls (β-actin for cytoplasm, Lamin B1 for nucleus).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to the appropriate loading control.

In Vivo Preclinical Evaluation

4.1 Model System: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model is a classical and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[23][24][25] The inflammatory response is biphasic, involving histamine and serotonin in the early phase, and prostaglandins and other mediators in the later phase.[24]

Caption: Workflow for the carrageenan-induced paw edema assay.

4.2 Protocol: Paw Edema Assay

  • Animal Grouping: Acclimatize male Wistar rats (180-220g) and divide them into groups (n=6):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Test Compound (e.g., 25 mg/kg, p.o.)

    • Group III: Test Compound (e.g., 50 mg/kg, p.o.)

    • Group IV: Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[23]

  • Drug Administration: Administer the respective compounds orally (p.o.) 1 hour before inducing inflammation.[23][25]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[23][24][26]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[23]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀ .

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

4.3 Summary of In Vivo Data

Time (hours)Vehicle Control (Edema in mL)Test Compound (50 mg/kg) (Edema in mL)% InhibitionIndomethacin (10 mg/kg) (Edema in mL)% Inhibition
1 0.35 ± 0.040.21 ± 0.0340.0%0.25 ± 0.0428.6%
2 0.58 ± 0.060.32 ± 0.0544.8%0.38 ± 0.0534.5%
3 0.82 ± 0.070.41 ± 0.0650.0%0.45 ± 0.0645.1%
4 0.75 ± 0.060.36 ± 0.0552.0%0.39 ± 0.0548.0%
5 0.64 ± 0.050.31 ± 0.0451.6%0.33 ± 0.0448.4%
6 0.51 ± 0.040.26 ± 0.0349.0%0.28 ± 0.0345.1%
Data are presented as mean ± SEM and are for illustrative purposes only.

Conclusion

This guide outlines a systematic and validated approach to characterize the anti-inflammatory properties of This compound . The protocols provided enable researchers to screen for activity in vitro, elucidate the underlying mechanism of action by probing the NF-κB pathway, and validate efficacy in a preclinical in vivo model of acute inflammation. The data generated from these studies will be crucial in determining the potential of this compound as a lead candidate for the development of next-generation anti-inflammatory drugs.

References

  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
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  • Nitric Oxide Assay (NO).
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  • 2.2. Carrageenan-Induced Paw Edema. Bio-protocol.
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  • Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). Novus Biologicals.
  • Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Detection of Nitric Oxide and Determination of Nitrite Concentrations in Arabidopsis thaliana and Azospirilum brasilense. Bio-protocol.
  • Protocol Griess Test. Protocol Exchange.
  • Application Notes and Protocols: Western Blot Analysis of NF-κB Pathway Modulation by DMB Tre
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  • Validating the Anti-inflammatory Effects of Novel Compounds: A Compar
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  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in...
  • What will be the best way to test NFkb activation via western blot?
  • NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Fivephoton Biochemicals.
  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC - PubMed Central.
  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC.
  • Human TNF‑a ELISA Kit Product Inform
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  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
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Application Notes and Protocols for the Analytical Determination of 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the detection and quantification of 1-(4-Chlorophenyl)butane-1,3-dione, a β-diketone of interest in pharmaceutical and chemical synthesis. Recognizing the critical need for robust and reliable analytical data in research and drug development, this guide details two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies from sample preparation to data analysis. Furthermore, this document is structured to provide not just procedural instructions, but also the scientific rationale behind the selection of specific techniques and parameters, ensuring a deep understanding of the analytical process. All methodologies are presented in accordance with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol .[5][6][7] Its structure, featuring a 1,3-dicarbonyl moiety, makes it a versatile intermediate in organic synthesis. The accurate and precise quantification of this compound is paramount in various stages of drug development, including synthesis process monitoring, purity assessment of active pharmaceutical ingredients (APIs), and stability studies. The presence of the chromophoric chlorophenyl group and the carbonyl functionalities, along with its potential for keto-enol tautomerism, informs the selection of appropriate analytical techniques.

Analytical Methodologies: A Strategic Overview

The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the desired level of structural confirmation. This guide focuses on two complementary techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique for routine quantification in process control and quality assurance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for impurity profiling and structural elucidation, leveraging the volatility of the analyte.

The logical flow for method selection and application is outlined below.

Method_Selection_Workflow cluster_0 Analytical Objective Definition cluster_1 Method Selection cluster_2 Method Implementation & Validation cluster_3 Data Analysis & Reporting Objective Define Analytical Need (e.g., Purity, Quantification, Impurity ID) Decision Select Appropriate Technique Objective->Decision HPLC HPLC-UV (Robust Quantification) Decision->HPLC Routine Analysis GCMS GC-MS (High Sensitivity & Specificity) Decision->GCMS Trace Analysis/ Impurity Profiling Protocol_HPLC Execute HPLC Protocol HPLC->Protocol_HPLC Protocol_GCMS Execute GC-MS Protocol GCMS->Protocol_GCMS Validation Validate Method per ICH Q2(R2) (Accuracy, Precision, Linearity, etc.) Protocol_HPLC->Validation Protocol_GCMS->Validation Data_Analysis Process & Analyze Data Validation->Data_Analysis Reporting Generate Report Data_Analysis->Reporting

Caption: Workflow for analytical method selection and implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

Reverse-phase HPLC is the method of choice for the routine analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The chlorophenyl group in the analyte imparts sufficient hydrophobicity for good retention on a C18 column. The presence of the conjugated system (aromatic ring and dicarbonyl) results in strong UV absorbance, allowing for sensitive detection.

Detailed Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade, for cleaning)

3.2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic mixture of 50% Acetonitrile and 50% Water (both containing 0.1% formic acid).[8]

    • Rationale: The acetonitrile provides the necessary elution strength, while the acidified water helps to suppress the ionization of the enolic form, leading to sharper peaks.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm

    • Rationale: This wavelength is chosen based on the strong absorbance of the chlorophenyl chromophore. A full UV scan of the reference standard is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL

3.2.3. Sample and Standard Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Summary (as per ICH Q2(R2))

The following table summarizes the typical performance characteristics to be evaluated for method validation.[1][2][9]

Validation ParameterAcceptance CriteriaTypical Expected Results
Specificity No interference at the retention time of the analyte peak.Peak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.999r² > 0.9995 over 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability: < 0.5% Intermediate: < 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C)Compliant

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis. The separation occurs in a capillary column based on the analyte's boiling point and interaction with the stationary phase. The mass spectrometer provides highly specific detection and structural information based on the mass-to-charge ratio of the ionized molecule and its fragments. This method is particularly advantageous for identifying unknown impurities and for quantification at trace levels. Due to the presence of tautomers in 1,3-diketones, GC can often separate the diketo and keto-enol forms, providing distinct peaks and mass spectra for each.[10]

Detailed Experimental Protocol

4.2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, ultra-high purity)

4.2.2. Instrumentation and Analytical Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Rationale: A 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-350 (for qualitative analysis and impurity identification).

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions (e.g., m/z 196, 139, 111).

      • Rationale: SIM mode significantly enhances sensitivity and selectivity for quantification.

4.2.3. Sample and Standard Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample in dichloromethane to achieve a concentration within the calibration range.

Data Analysis and Interpretation

The primary molecular ion [M]⁺ should be observed at m/z 196. Key fragment ions would likely include the chlorobenzoyl cation [C₇H₄ClO]⁺ at m/z 139 and the chlorophenyl cation [C₆H₄Cl]⁺ at m/z 111. The presence of these ions and their relative abundances provides a high degree of confidence in the identification of the analyte.

GCMS_Fragmentation Parent This compound [M]⁺ m/z 196 Fragment1 Chlorobenzoyl Cation [C₇H₄ClO]⁺ m/z 139 Parent->Fragment1 - C₃H₅O Fragment3 Acetyl Cation [C₂H₃O]⁺ m/z 43 Parent->Fragment3 - C₈H₆ClO Fragment2 Chlorophenyl Cation [C₆H₄Cl]⁺ m/z 111 Fragment1->Fragment2 - CO

Caption: Proposed EI fragmentation pathway for GC-MS analysis.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of this compound. The HPLC-UV method is well-suited for routine quality control and process monitoring, offering excellent precision and accuracy. The GC-MS method provides superior sensitivity and specificity, making it the ideal choice for trace-level quantification and impurity identification. The selection of the most appropriate method should be guided by the specific analytical objective, required sensitivity, and available instrumentation. Adherence to the principles of method validation outlined by ICH guidelines is essential to ensure data integrity and regulatory compliance.[1][3][4]

References

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The Versatile Synthon: 1-(4-Chlorophenyl)butane-1,3-dione as a Cornerstone for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(4-Chlorophenyl)butane-1,3-dione in Agrochemical Synthesis

In the relentless pursuit of innovative and effective crop protection agents, the strategic selection of foundational chemical scaffolds is paramount. This compound, a 1,3-dicarbonyl compound, has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of agrochemicals. Its intrinsic chemical reactivity, particularly its propensity to undergo cyclocondensation reactions, allows for the efficient construction of heterocyclic systems that are central to the biological activity of numerous fungicides, herbicides, and insecticides. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical development sector, providing in-depth application notes and detailed protocols for leveraging this key intermediate. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is critical for reaction optimization and safety.

PropertyValueSource
CAS Number 6302-55-2[1][2]
Molecular Formula C₁₀H₉ClO₂[1][2]
Molecular Weight 196.63 g/mol [1][2]
Appearance Solid[2]
InChI Key TVWDRSJRFMTIPQ-UHFFFAOYSA-N[2]
SMILES O=C(C(C=C1)=CC=C1Cl)CC(C)=O[2]
Hazard Statements H302 (Harmful if swallowed)[1][2]

Core Application: Synthesis of Pyrazole-Based Agrochemicals via Knorr Cyclocondensation

The most prominent application of this compound in agrochemical synthesis is its use in the Knorr pyrazole synthesis. This classic reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to yield a pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3][4][5] The resulting pyrazole scaffold, bearing a 4-chlorophenyl group at the 3-position, is a common feature in a multitude of biologically active molecules.[6]

Knorr_Synthesis_Mechanism

Application Note I: Synthesis of Pyrazole-Based Fungicides

Introduction: Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[7] The 3-(4-chlorophenyl)pyrazole moiety is a key pharmacophore in several potent fungicides.

Protocol 1: Synthesis of 3-(4-Chlorophenyl)-5-methyl-1H-pyrazole

This protocol details the synthesis of a foundational pyrazole intermediate, which can be further functionalized to produce a variety of fungicides.

Rationale: The reaction of this compound with hydrazine hydrate is a straightforward and high-yielding method to produce the target pyrazole.[5] The unsymmetrical nature of the dione leads to the preferential formation of the 3-(4-chlorophenyl)-5-methyl isomer due to the higher reactivity of the acetyl ketone with hydrazine. Acetic acid is used as a catalyst to facilitate the condensation and subsequent cyclization.[3][8]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 19.65 g, 0.1 mol) and ethanol (100 mL).

  • Stir the mixture to dissolve the solid.

  • Slowly add hydrazine hydrate (e.g., 6.0 g, 0.12 mol) to the solution. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add cold water (200 mL) to the mixture with stirring to precipitate the product.

  • Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain 3-(4-Chlorophenyl)-5-methyl-1H-pyrazole.

Expected Outcome:

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
Purity (by HPLC) >98%

Biological Activity: 3-(4-chlorophenyl)-pyrazole derivatives have demonstrated significant antifungal activity against a range of phytopathogenic fungi, including Fusarium graminearum, Colletotrichum micotianae, and Sclerotinia sclerotiorum.[9][10][11]

Fungicide_Synthesis

Application Note II: Synthesis of Pyrazole-Based Herbicides

Introduction: Pyrazole derivatives are also prominent in herbicide discovery, with some acting as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis.[12] Inhibition of HPPD leads to the characteristic bleaching of weeds.

Protocol 2: Synthesis of a Representative N-Phenylpyrazole Herbicide

This protocol outlines the synthesis of an N-phenylpyrazole, a common structural motif in herbicidal compounds.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenylhydrazine hydrochloride (1.1 eq)

  • Sodium acetate (1.1 eq)

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 9.83 g, 0.05 mol) in ethanol (75 mL).

  • In a separate beaker, dissolve 4-fluorophenylhydrazine hydrochloride (e.g., 8.94 g, 0.055 mol) and sodium acetate (e.g., 4.51 g, 0.055 mol) in a minimal amount of warm water and add this solution to the flask.

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and air dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-(4-Fluorophenyl)-3-(4-chlorophenyl)-5-methyl-1H-pyrazole.

Expected Outcome:

ParameterExpected Value
Yield 75-85%
Appearance Crystalline solid
Purity (by NMR) >97%

Herbicide_Synthesis

Application Note III: Synthesis of Pyrazole-Based Insecticides

Introduction: While less common than for fungicides and herbicides, the pyrazole scaffold is also present in some classes of insecticides. These compounds can act on the insect's nervous system.

Protocol 3: Synthesis of a Pyrazole Carboxamide Insecticide Precursor

This protocol describes the synthesis of a pyrazole carboxylic acid, a key intermediate for producing insecticidal pyrazole carboxamides.

Rationale: This synthesis involves a two-step process. First, a pyrazole ester is formed by reacting this compound with a hydrazine derivative bearing an ester group. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which can be coupled with various amines to generate a library of insecticidal candidates.

Materials:

  • This compound (1.0 eq)

  • Ethyl hydrazinoacetate hydrochloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of Ethyl 1-(carboxymethyl)-3-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

  • Suspend ethyl hydrazinoacetate hydrochloride (e.g., 17.0 g, 0.11 mol) in ethanol (100 mL) in a round-bottom flask.

  • Add triethylamine (e.g., 22.3 g, 0.22 mol) and stir for 15 minutes.

  • Add this compound (e.g., 19.65 g, 0.1 mol) and heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and filter to remove triethylamine hydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude pyrazole ester.

Step 2: Hydrolysis to 1-(Carboxymethyl)-3-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature overnight.

  • Remove the ethanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to pH 2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to yield the desired product.

Expected Outcome:

ParameterExpected Value
Overall Yield 60-70%
Appearance Solid
Purity (by Titration) >95%

Insecticidal Activity: Pyrazole derivatives have been investigated as potential insecticides, with some Schiff base pyrazole molecules showing excellent anti-termite activity.[14] The synthesized carboxylic acid is a versatile intermediate for creating a range of amide derivatives for insecticidal screening.

Conclusion

This compound is a synthon of significant strategic value in the discovery and development of new agrochemicals. Its utility in the robust and versatile Knorr pyrazole synthesis provides a direct and efficient route to a wide range of pyrazole-based fungicides, herbicides, and insecticides. The protocols detailed herein offer a practical framework for researchers to explore the vast chemical space accessible from this key building block, paving the way for the next generation of crop protection solutions.

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Application Notes and Protocols for the Paal-Knorr Synthesis of Furans and Pyrroles from 1,4-Diketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Transformation

First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2] Its remarkable utility lies in its straightforward approach to constructing these five-membered heterocycles, which are ubiquitous structural motifs in a vast array of natural products, pharmaceuticals, and functional materials.[3][4] For researchers in drug development, the furan and pyrrole scaffolds are of particular interest due to their unique electronic properties and their capacity to act as bioisosteres for other aromatic rings, making them invaluable building blocks in medicinal chemistry.[4][5]

This guide provides an in-depth exploration of the Paal-Knorr synthesis for furans and pyrroles. It moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanisms, the rationale behind various experimental conditions, and detailed, field-tested protocols. We will cover both classical and modern methodologies, including microwave-assisted techniques that have significantly broadened the reaction's scope and applicability.[5][6]

Part 1: The Paal-Knorr Furan Synthesis

The Paal-Knorr furan synthesis is the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a substituted furan.[7] This transformation is highly versatile, accommodating a wide range of substituents (alkyl, aryl, or ester groups) on the dicarbonyl backbone.[1][5]

Reaction Mechanism: An Acid-Catalyzed Cascade

The currently accepted mechanism for the furan synthesis involves a series of acid-catalyzed steps.[1][5] Initially, one of the carbonyl groups is protonated by the acid catalyst, which increases its electrophilicity. The second carbonyl group then tautomerizes to its enol form.[5] The crucial ring-forming step is the intramolecular nucleophilic attack of the enol oxygen onto the protonated carbonyl carbon, which is the rate-determining step.[7][8] This attack forms a cyclic hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the aromatic furan ring.[5]

Work by V. Amarnath and colleagues in the 1990s provided key insights into this mechanism, demonstrating that diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates.[1][7] This observation ruled out a mechanism involving a common enol intermediate and supported the proposed pathway where the cyclization is the rate-limiting step.[1][7]

Paal_Knorr_Furan_Synthesis diketone 1,4-Diketone protonated_ketone Protonated Ketone diketone->protonated_ketone + H⁺ H_plus H⁺ enol Enol Intermediate protonated_ketone->enol Tautomerization hemiacetal Cyclic Hemiacetal enol->hemiacetal Intramolecular Cyclization (RDS) protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H⁺ furan Furan protonated_hemiacetal->furan - H₂O, - H⁺ H2O H₂O H_plus2 H⁺

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Experimental Protocols for Furan Synthesis

This protocol details a classic approach using a Dean-Stark apparatus to drive the reaction to completion by removing water.

Materials:

  • Hexane-2,5-dione (11.4 g, 100 mmol)

  • Toluene (50 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.95 g, 5 mmol)[5]

  • 100 mL round-bottom flask

  • Dean-Stark trap and reflux condenser

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask, add hexane-2,5-dione, toluene, and p-toluenesulfonic acid monohydrate.[5]

  • Equip the flask with a Dean-Stark trap and a reflux condenser.[5]

  • Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.[5]

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL). Continue refluxing for 4-6 hours or until water collection ceases.[5]

  • Allow the reaction mixture to cool to room temperature.[5]

  • Transfer the mixture to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.[5]

Microwave irradiation offers a significant acceleration of the Paal-Knorr synthesis, often leading to higher yields and cleaner reactions in a fraction of the time.[6][9]

Materials:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione, 1 mmol)

  • Ethanol/water (1:1, 3 mL)

  • Catalytic HCl (1 M solution, 2-3 drops, optional)[5]

  • 10 mL microwave process vial with a magnetic stir bar

  • Laboratory microwave reactor

Procedure:

  • In a 10 mL microwave process vial, combine the 1,4-dicarbonyl compound and the ethanol/water solvent mixture.[5]

  • If required for the specific substrate, add a catalytic amount of HCl. Note that many substrates do not require an acid catalyst under microwave conditions.[5]

  • Seal the vial and place it in the microwave reactor.[5]

  • Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within safe limits.[5]

  • After the reaction, cool the vial to room temperature using a compressed air stream.[5]

  • Transfer the contents to a separatory funnel, dilute with water (10 mL), and extract with diethyl ether or ethyl acetate (3 x 15 mL).[5]

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.[5]

  • Filter and remove the solvent in vacuo. The crude product is often of high purity but can be purified further by silica gel column chromatography if necessary.[5]

Part 2: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr pyrrole synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a substituted pyrrole.[10] This reaction is exceptionally versatile, accommodating a wide range of amines, including aliphatic and aromatic amines, as well as ammonia or its precursors like ammonium acetate.[1][8]

Reaction Mechanism: A Tale of Two Carbonyls

The mechanism for pyrrole synthesis begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[3][4] This is followed by a second intramolecular nucleophilic attack by the nitrogen atom on the remaining carbonyl group, which is typically the rate-determining step, to form a 2,5-dihydroxytetrahydropyrrole derivative.[1][8] This cyclic intermediate then undergoes dehydration, losing two molecules of water, to yield the final aromatic pyrrole.[3][8] Computational studies support the hemiaminal cyclization as the preferred pathway.[2]

Paal_Knorr_Pyrrole_Synthesis diketone 1,4-Diketone hemiaminal Hemiaminal diketone->hemiaminal + R'-NH₂ amine R'-NH₂ cyclic_intermediate Cyclic Intermediate (2,5-dihydroxytetrahydropyrrole) hemiaminal->cyclic_intermediate Intramolecular Cyclization (RDS) pyrrole Pyrrole cyclic_intermediate->pyrrole - 2H₂O H2O 2H₂O

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocols for Pyrrole Synthesis

This protocol illustrates a straightforward synthesis using conventional heating.

Materials:

  • 2,5-Hexanedione (1.14 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (1 drop)[4]

  • Erlenmeyer flask and reflux condenser

  • Ice bath

  • Vacuum filtration setup

Procedure:

  • In a suitable flask, combine 2,5-hexanedione, aniline, and ethanol.[4]

  • Add one drop of concentrated hydrochloric acid to the mixture.[4]

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[4]

  • After the reflux period, cool the reaction mixture in an ice bath.[4]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]

  • Collect the resulting crystals by vacuum filtration.[4]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[4]

This protocol is a rapid and efficient method for generating a library of pyrrole derivatives.

Materials:

  • 1,4-Diketone (e.g., 2,5-hexanedione, 1.0 mmol)

  • Primary amine (e.g., 4,4-diethoxybutylamine, 1.2 mmol)[11]

  • Absolute ethanol (4.0 mL)

  • Glacial acetic acid (0.4 mL)[11]

  • 10 mL microwave synthesis vial

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add the 1,4-diketone followed by absolute ethanol to dissolve it.[11]

  • Add the primary amine and then glacial acetic acid as a catalyst.[11]

  • Seal the vial and place it in the microwave synthesizer.[11]

  • Irradiate the mixture at 120 °C for 10 minutes.[11]

  • After cooling, pour the reaction mixture into a separatory funnel containing water (20 mL).[11]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[11]

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.[11]

Comparative Analysis of Reaction Conditions

The choice of catalyst and reaction conditions can significantly impact the efficiency of the Paal-Knorr synthesis. While traditional methods often relied on harsh acidic conditions and prolonged heating, modern variations have introduced milder and more efficient alternatives.[1][12]

Parameter Furan Synthesis Pyrrole Synthesis Field Insights & Causality
Catalyst Protic acids (HCl, H₂SO₄, p-TsOH), Lewis acids (ZnBr₂, BF₃·Et₂O), Dehydrating agents (P₂O₅)[1][5][8]Typically neutral or weakly acidic (e.g., acetic acid).[3][10] Strong acids (pH < 3) can favor furan formation.[10]Furan: Strong acids are needed to protonate the carbonyl and facilitate dehydration. Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity. Pyrrole: The amine is a strong enough nucleophile to initiate the reaction without strong acid. Acetic acid acts as a proton shuttle and accelerates the dehydration steps.
Solvent Toluene (for azeotropic water removal), Ethanol/Water (for microwave)[5]Ethanol, Methanol, Acetic Acid, Ionic Liquids[8][11]Furan: Toluene with a Dean-Stark trap is a classic method to drive the equilibrium towards the product by removing water. Pyrrole: Polar protic solvents like ethanol are effective at solvating the intermediates. Ionic liquids can serve as both solvent and catalyst.[8]
Temperature Reflux (conventional), 120-150 °C (microwave)[5][6]Reflux (conventional), 80-120 °C (microwave)[4][11]Higher temperatures provide the activation energy for the cyclization and dehydration steps. Microwave heating dramatically reduces reaction times by efficiently coupling with the polar reactants and intermediates.[6]
Modern Variants Microwave irradiation, milder Lewis acids (Sc(OTf)₃, Bi(NO₃)₃), clay catalysts[8]Microwave irradiation, I₂ catalysis, solvent-free conditions, heterogeneous catalysts (e.g., silica sulfuric acid)[12]These modern methods address the limitations of the classical Paal-Knorr synthesis, such as harsh conditions and long reaction times, making it applicable to more sensitive substrates and aligning with the principles of green chemistry.[12]

Applications in Drug Development

The furan and pyrrole cores are privileged structures in medicinal chemistry. The Paal-Knorr synthesis provides a direct and efficient pathway to a diverse range of substituted derivatives, making it a powerful tool in drug discovery.[4][5] By systematically varying the substituents on the 1,4-dicarbonyl and amine starting materials, chemists can generate large libraries of compounds for high-throughput screening and the exploration of structure-activity relationships (SAR).[5] A notable example is the blockbuster cholesterol-lowering drug Atorvastatin (Lipitor®), which features a central pyrrole ring that can be constructed using a Paal-Knorr or related synthetic strategy.[4]

Conclusion

The Paal-Knorr synthesis, despite its age, remains a highly relevant and versatile method for the construction of furan and pyrrole heterocycles.[13] Its operational simplicity and the general availability of starting materials have cemented its place in the synthetic chemist's toolbox.[4] Modern advancements, particularly the advent of microwave-assisted synthesis and the development of milder catalytic systems, have overcome many of the original limitations, expanding its scope to include sensitive and complex molecular architectures.[5][12] The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively apply this powerful transformation in their pursuit of novel therapeutics and functional materials.

References

  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans | Organic Letters - ACS Publications. (URL: [Link])

  • A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (URL: [Link])

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal. (URL: [Link])

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])

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Application Notes & Protocols: 1-(4-Chlorophenyl)butane-1,3-dione in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of β-Diketones in Modern Chemistry

The β-diketone moiety represents one of the most versatile and powerful ligand frameworks in coordination chemistry. Its unique electronic and structural properties, primarily the facile keto-enol tautomerism and subsequent deprotonation, allow it to form stable, neutral chelate complexes with a vast array of metal ions across the periodic table.[1] These metal β-diketonates are not mere chemical curiosities; they are functional molecules at the heart of numerous applications, including catalysis, materials science for chemical vapor deposition, and the development of advanced photoluminescent materials.[2][3][4]

This guide focuses on a specific, electronically modified β-diketone: 1-(4-chlorophenyl)butane-1,3-dione . The introduction of an electron-withdrawing chloro- group on the phenyl ring subtly modulates the ligand's properties, influencing the stability, reactivity, and photophysical characteristics of its corresponding metal complexes. These modifications are critical for fine-tuning molecules for specific applications.

This document serves as a comprehensive technical guide for researchers, chemists, and materials scientists. It moves beyond simple recitation of protocols to explain the underlying principles—the "why" behind the "how"—providing a robust framework for the successful synthesis, characterization, and application of coordination complexes derived from this valuable ligand.

Section 1: Ligand Fundamentals: this compound

Physicochemical Properties

Before engaging in synthesis, a thorough understanding of the ligand's basic properties is essential.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 6302-55-2[6]
Molecular Formula C₁₀H₉ClO₂[5]
Molecular Weight 196.63 g/mol [5]
Appearance Typically a solid at room temperature
SMILES CC(=O)CC(=O)C1=CC=C(C=C1)Cl[5]
The Principle of Keto-Enol Tautomerism

The functionality of β-diketones in coordination chemistry is predicated on their existence as an equilibrium mixture of keto and enol tautomers. The methylene protons flanked by two carbonyl groups are sufficiently acidic to be readily abstracted, leading to the formation of a resonance-stabilized enolate ion, which is the species that coordinates to the metal center. In solution, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation.[7][8] The presence of the phenyl ring extends this conjugation, making the enol form particularly favorable.

Caption: Keto-enol tautomeric equilibrium of the ligand.

Section 2: Synthesis Protocol: this compound

Principle: The Claisen Condensation

The most common and reliable method for synthesizing β-diketones is the Claisen condensation. This reaction involves the cross-condensation of an ester (ethyl acetate) with a ketone (4'-chloroacetophenone) in the presence of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). The base serves to deprotonate the α-carbon of the ester, generating a nucleophilic enolate that subsequently attacks the carbonyl carbon of the ketone. An acidic workup protonates the resulting intermediate to yield the final β-diketone product.[9]

Step-by-Step Protocol

Materials:

  • 4'-Chloroacetophenone

  • Ethyl acetate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous solvent (e.g., Diethyl ether, THF, or Dimethoxyethane)[9]

  • Hydrochloric acid (e.g., 1 M or 2 M solution)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, hexane/ethyl acetate mixture)

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: To the flask, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and suspend the NaH in the chosen anhydrous solvent (e.g., 100 mL of diethyl ether).

  • Reactant Addition: In the dropping funnel, prepare a solution of 4'-chloroacetophenone (1.0 equivalent) and anhydrous ethyl acetate (1.5 equivalents) in the same anhydrous solvent.

  • Reaction: Add the solution from the dropping funnel to the stirred NaH suspension dropwise over 30-60 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate or using a water bath.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.[9] The mixture will likely become a thick, yellowish precipitate.

  • Quenching & Acidification: Cool the reaction mixture in an ice bath. Cautiously add ethanol to quench any unreacted NaH, followed by a slow, careful addition of cold water. Transfer the mixture to a separatory funnel and acidify the aqueous layer with dilute HCl until the pH is ~2-3. The product will precipitate or move into the organic layer.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure this compound as a crystalline solid.

Validation: The identity and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and melting point determination.

Section 3: Coordination Chemistry Applications & Protocols

Fundamental Coordination Mode

Upon deprotonation with a mild base, this compound acts as a monoanionic, bidentate O,O'-donor ligand. It forms a highly stable six-membered chelate ring with metal ions, a structural motif that is thermodynamically favored. The negative charge on the ligand allows for the formation of neutral complexes with M²⁺ and M³⁺ ions, such as [M(L)₂] and [M(L)₃], respectively.[9]

Caption: Formation of a metal-β-diketonate complex.

Application 1: Synthesis of a Transition Metal Complex - [Cu(4-ClPh-acac)₂]

Principle: Transition metal β-diketonates are foundational compounds, often used as catalysts or precursors for materials synthesis.[2][10] This protocol describes the synthesis of the copper(II) complex. A solution of the ligand is treated with a copper(II) salt in the presence of a base. The base deprotonates the ligand in situ, allowing the resulting enolate to coordinate to the Cu²⁺ ion.

Protocol Workflow:

G REACTANTS Dissolve Ligand (2 eq.) and Cu(OAc)₂·H₂O (1 eq.) in Ethanol BASE Add Base (e.g., NaOH or NH₄OH) Dropwise REACTANTS->BASE PRECIPITATE Stir at RT (1-2 hours) Precipitate Forms BASE->PRECIPITATE ISOLATE Filter via Vacuum Filtration Wash with H₂O, then cold EtOH PRECIPITATE->ISOLATE DRY Dry in Vacuo ISOLATE->DRY CHARACTERIZE Characterize Product: FTIR, UV-Vis, MP, etc. DRY->CHARACTERIZE

Caption: Workflow for the synthesis of a transition metal β-diketonate complex.

Detailed Steps:

  • Dissolution: Dissolve this compound (2.0 equivalents) in a suitable solvent like ethanol or methanol (e.g., 50 mL) in a round-bottom flask with stirring.

  • Metal Salt Addition: In a separate beaker, dissolve copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 1.0 equivalent) in a minimal amount of water or ethanol. Add this solution to the ligand solution.

  • Deprotonation: Slowly add a stoichiometric amount of a base (e.g., 1 M NaOH or aqueous ammonia) dropwise to the stirred mixture. A color change and the formation of a precipitate should be observed.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete complexation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with deionized water to remove any unreacted salts, followed by a small amount of cold ethanol to remove excess ligand.

  • Drying: Dry the resulting solid complex in a vacuum desiccator or oven at a low temperature (e.g., 60 °C).

Expected Validation Data:

AnalysisFree Ligand (HL)Copper Complex [Cu(L)₂]Rationale for Change
FTIR (cm⁻¹) ~1600 (Conjugated C=O), Broad ~2500-3200 (Enolic O-H)~1550-1580 (Coordinated C=O), Disappearance of O-H bandCoordination to Cu(II) lowers the C=O bond order. The enolic proton is removed upon deprotonation.
Color White/Pale Yellow SolidBlue/Green SolidFormation of the coordination complex with the d⁹ Cu(II) center results in d-d electronic transitions in the visible region.
Application 2: Luminescent Lanthanide Complexes - The "Antenna Effect"

Principle: Lanthanide ions (like Eu³⁺ and Tb³⁺) exhibit sharp, line-like emission spectra but suffer from very low absorption cross-sections (Laporte-forbidden f-f transitions).[11][12] Organic ligands, such as β-diketonates, can act as "antennas." The ligand possesses strong π-π* absorption bands, absorbs excitation light efficiently, and transfers the energy non-radiatively to the central lanthanide ion, which then luminesces.[12][13][14] This process, known as the antenna effect, dramatically enhances the emission intensity of the lanthanide ion.

G cluster_ligand Antenna Ligand (L) cluster_metal Lanthanide Ion (Ln³⁺) S0_L S₀ S1_L S₁ S0_L->S1_L ① Absorption (Light) S1_L->S0_L Fluorescence T1_L T₁ S1_L->T1_L ② Intersystem Crossing (ISC) E_M Emissive State T1_L->E_M ③ Energy Transfer (EnT) G_M Ground State E_M->G_M ④ Ln³⁺ Luminescence (f-f Emission)

Caption: The antenna effect mechanism in luminescent lanthanide complexes.

Protocol: Synthesis of [Eu(4-ClPh-acac)₃(H₂O)₂]

  • Ligand Solution: Prepare a solution of this compound (3.0 equivalents) in 30 mL of ethanol. Add a stoichiometric amount of NaOH or NH₄OH to deprotonate the ligand, forming the sodium or ammonium enolate salt.

  • Metal Solution: Prepare a solution of Europium(III) chloride hexahydrate (EuCl₃·6H₂O, 1.0 equivalent) in 10 mL of ethanol/water (1:1).

  • Complexation: Slowly add the Eu³⁺ solution to the stirred ligand solution. An immediate formation of a white/pale yellow precipitate should occur.

  • Digestion: Gently heat the mixture at ~50-60 °C for 1 hour with continuous stirring to improve the crystallinity of the product.

  • Isolation & Drying: Cool the mixture to room temperature, collect the precipitate by vacuum filtration, wash with water and a small amount of cold ethanol, and dry in a vacuum desiccator.

Characterization:

  • FTIR: Confirm coordination as described in Section 3.2.

  • Photoluminescence Spectroscopy: Dissolve the complex in a suitable solvent (e.g., DMSO, CH₃CN).

    • Excitation Spectrum: Monitor the characteristic Eu³⁺ emission at ~612 nm while scanning the excitation wavelength. The resulting spectrum should resemble the absorption spectrum of the ligand, confirming the antenna effect.

    • Emission Spectrum: Excite the complex at the wavelength of maximum absorption found in the excitation spectrum. The emission spectrum should show the characteristic sharp peaks of Eu³⁺, most prominently the ⁵D₀ → ⁷F₂ hypersensitive transition around 612-615 nm.[11]

Section 4: Safety & Handling

  • This compound: Classified as harmful if swallowed (Acute Tox. 4 Oral).[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood.

  • Sodium Hydride (NaH): Highly flammable and water-reactive. Must be handled under an inert atmosphere. All glassware must be scrupulously dried.

  • Solvents: Organic solvents like diethyl ether and ethanol are flammable. Ensure all heating is performed using heating mantles or oil baths, with no open flames nearby.

Section 5: References

  • This compound. PubChem. [Link]

  • Li, Y. & Li, S. (2008). 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. PubChem. [Link]

  • El-Ghamry, H. A., et al. (2018). Synthesis, Spectral, Characterization, DFT and Biological Studies of New 3-[(3-Chlorophenyl)-hydrazono]-pentane-2,4-dione Metal Complexes. ResearchGate. [Link]

  • Crossman, A. S., et al. (2021). Sterically encumbered β-diketonates and base metal catalysis. Dalton Transactions. [Link]

  • Tyagi, M., et al. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry. [Link]

  • Cui, J., et al. (2015). Lanthanide perchlorate complexes with 1,4-bis(phenylsulfinyl)butane: structures and luminescent properties. New Journal of Chemistry. [Link]

  • El-Ghamry, H. (2014). Synthesis and Characterization of Metal-beta-diketonate Coordination Complexes and Polymers. ResearchGate. [Link]

  • Molefe, T. R., et al. (2024). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry. [Link]

  • Al-Deyab, S. S., et al. (2015). Structural Characterization, Magnetic and Luminescent Properties of Praseodymium(III)-4,4,4-Trifluoro-1-(2-Naphthyl)Butane-1,3-Dionato(1-) Complexes. MDPI. [Link]

  • Groverkss. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Chemistry Stack Exchange. [Link]

  • Tskhovrebov, A. G., et al. (2021). Molybdenum(iv) β-diketonate complexes as highly active catalysts for allylic substitution reactions. ETH Zurich Research Collection. [Link]

  • Zech, D., et al. (2022). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions. [Link]

  • Tatarinov, D., et al. (2023). 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione. Preprints.org. [Link]

  • Neil, E. R., et al. (2020). Tuning the photophysical properties of luminescent lanthanide complexes through regioselective antenna fluorination. Uppsala University Publications. [Link]

  • Ude, A. O., et al. (2021). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry. [Link]

  • Palmer, R. A., Fay, R. C., & Piper, T. S. (1963). Stereochemistry of Metal β-Diketonates. Complexes with Two Different Ligands. Inorganic Chemistry. [Link]

  • Caracoti, A., et al. (2022). 1,4-Dihydropyridine Scaffold in Medicinal Chemistry, The Story so Far And Perspectives (Part 1): Action in Ion Channels and GPCRs. ResearchGate. [Link]

  • Pyshnyi, D., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. MDPI. [Link]

  • Sivasankaran Nair, M., & Arish, D. (2010). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Der Pharma Chemica. [Link]

  • Kim, H. K., et al. (2003). Chemical structures of some known luminescent lanthanide complexes. ResearchGate. [Link]

  • Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione. Google Patents.

  • Hammond, G. S., Nonhebel, D. C., & Wu, C. S. (1963). Chelates of β-Diketones. V. Preparation and Properties of Chelates Containing Sterically Hindered Ligands. Inorganic Chemistry. [Link]

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Application Notes & Protocols: 1-(4-Chlorophenyl)butane-1,3-dione as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-chlorophenyl)butane-1,3-dione as a pivotal precursor in the synthesis of bioactive heterocyclic compounds. We delve into the core reactivity of this β-diketone, offering detailed, field-proven protocols for the synthesis of high-value pyrazole and isoxazole scaffolds. The causality behind experimental choices is explained, and workflows are visualized to enhance reproducibility. This guide is designed to bridge the gap between theoretical organic chemistry and practical laboratory application, empowering scientists to leverage this versatile building block for the discovery of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound is a highly versatile and synthetically important class of organic compound.[1] Its value lies in the arrangement of its two carbonyl groups separated by an active methylene group, a structure that imparts significant reactivity.[2] This unique functionality makes it an invaluable building block for the synthesis of a wide array of core heterocyclic structures, which are foundational scaffolds in many FDA-approved drugs and clinical candidates.[1][3]

The presence of the 4-chlorophenyl moiety provides a site for potential further modification and influences the lipophilicity and electronic properties of the final bioactive molecules. This guide will focus on the practical application of this precursor in constructing two of the most significant classes of nitrogen- and oxygen-containing heterocycles: pyrazoles and isoxazoles. These scaffolds are well-represented in compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]

Physicochemical Properties

A clear understanding of the precursor's properties is essential for safe handling and effective reaction design.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 6302-55-2[8][9]
Molecular Formula C₁₀H₉ClO₂[7][8]
Molecular Weight 196.63 g/mol [7][8]
Appearance Solid[8]
Melting Point 73-74 °C[9]
Core Reactivity: Keto-Enol Tautomerism

The synthetic utility of this compound is fundamentally governed by its existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making the methylene protons acidic and susceptible to deprotonation. This keto-enol equilibrium transforms the molecule into a versatile 1,3-bis-electrophile, primed for cyclocondensation reactions with various bis-nucleophiles.

Caption: Keto-enol tautomerism of this compound.

Application Protocol 1: Synthesis of Bioactive Pyrazole Derivatives

Introduction: The pyrazole ring is a privileged scaffold in medicinal chemistry, famously featured in anti-inflammatory drugs like Celecoxib.[1] The most reliable and classical method for constructing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a β-diketone with a hydrazine derivative.[10][11] This reaction is highly efficient and allows for the introduction of diverse substituents on the pyrazole core.

Causality of Experimental Design:

  • Solvent: Ethanol is chosen for its ability to dissolve both the polar hydrazine salt and the less polar β-diketone, creating a homogenous reaction medium. Its boiling point allows for sufficient thermal energy to drive the reaction without requiring high-pressure apparatus.

  • Catalyst: An acid catalyst (like acetic acid) is often employed to protonate a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine. In this protocol, we use phenylhydrazine hydrochloride, where the HCl salt itself can provide the necessary acidic environment.

  • Work-up: The product is precipitated by adding the reaction mixture to water. The desired pyrazole is significantly less polar than the starting materials and inorganic byproducts, causing it to crash out of the aqueous solution, simplifying isolation.

Detailed Laboratory Protocol: Synthesis of 1-(4-Chlorophenyl)-5-methyl-3-phenyl-1H-pyrazole

Materials:

  • This compound (1.0 eq, 1.97 g)

  • Phenylhydrazine hydrochloride (1.1 eq, 1.59 g)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (optional, 2-3 drops)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser), magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.97 g, 10 mmol).

  • Reagent Addition: Add ethanol (20 mL) and stir until the solid is fully dissolved. Add phenylhydrazine hydrochloride (1.59 g, 11 mmol). If the free base of phenylhydrazine is used, add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL). Allow the product to air dry. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure of the resulting pyrazole derivative using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Caption: General workflow for the synthesis of pyrazole derivatives.

Application Protocol 2: Synthesis of Bioactive Isoxazole Derivatives

Introduction: The isoxazole moiety is another critical scaffold found in numerous pharmaceuticals, including the antibiotic Cloxacillin and the anti-inflammatory drug Leflunomide.[6] The synthesis of isoxazoles from β-diketones is typically achieved through a condensation reaction with hydroxylamine.[12][13] This reaction provides a direct and efficient route to 3,5-disubstituted isoxazoles.

Causality of Experimental Design:

  • Reagent Form: Hydroxylamine is often supplied as its hydrochloride salt (NH₂OH·HCl) for stability.

  • Base: A base, such as sodium acetate or pyridine, is required to neutralize the HCl. This liberates the free hydroxylamine nucleophile, which is necessary for the reaction to proceed. Sodium acetate is a mild, inexpensive, and effective choice.

  • Regioselectivity: The reaction of an unsymmetrical β-diketone like this compound with hydroxylamine can potentially yield two regioisomers. The outcome is often dictated by the relative electrophilicity of the two carbonyl carbons. Generally, the more electrophilic carbonyl (adjacent to the electron-withdrawing chlorophenyl group) is attacked first, leading to the formation of 3-(4-chlorophenyl)-5-methylisoxazole as the major product.

Detailed Laboratory Protocol: Synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole

Materials:

  • This compound (1.0 eq, 1.97 g)

  • Hydroxylamine hydrochloride (1.2 eq, 0.83 g)

  • Sodium Acetate (1.5 eq, 1.23 g)

  • Ethanol (25 mL)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (1.23 g, 15 mmol) in a mixture of water (5 mL) and ethanol (25 mL). Stir for 15 minutes at room temperature to generate free hydroxylamine in situ.

  • Reagent Addition: Add this compound (1.97 g, 10 mmol) to the solution.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting diketone spot disappears.

  • Product Isolation: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.

  • Extraction: Pour the remaining mixture into a separatory funnel containing 50 mL of water. Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the pure isoxazole product.

Caption: General workflow for the synthesis of isoxazole derivatives.

Advanced Applications: Multicomponent Reactions (MCRs)

Beyond simple two-component cyclizations, this compound is an excellent substrate for multicomponent reactions (MCRs), such as the Hantzsch Dihydropyridine Synthesis.[14][15] This powerful strategy allows for the construction of complex molecules in a single, efficient step, which is highly desirable in drug discovery for building compound libraries. In a typical Hantzsch-type reaction, the β-diketone reacts with an aldehyde and an ammonia source (e.g., ammonium acetate) to form a dihydropyridine core, a scaffold present in cardiovascular drugs.

The use of catalysts like ceric ammonium nitrate (CAN) under solvent-free conditions represents a green chemistry approach to this synthesis.[14][15]

Safety and Handling

This compound should be handled with appropriate laboratory precautions.

  • GHS Classification: Warning.[7][8]

  • Hazard Statement: H302: Harmful if swallowed.[7][8]

  • Precautionary Measures: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and ingestion. Wash hands thoroughly after handling.[8]

References

  • Ibrahim, M. S., & Alwan, E. S. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • ACG Publications. (2025).
  • ResearchGate. (n.d.). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. ResearchGate. Retrieved January 8, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Retrieved January 8, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. IJPRAS. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved January 8, 2026, from [Link]

  • Al-Mulla, A. (2017). Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved January 8, 2026, from [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

  • Patel, R. V., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH. [Link]

  • ResearchGate. (2017). (PDF) Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. ResearchGate. [Link]

  • Ganesan, A., & Nesi, A. (2023). Phytobioactive compounds as therapeutic agents for human diseases: A review. PMC. [Link]

  • MDPI. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

  • Doreswamy, G., et al. (2025). Synthesis and Biological Activity of Novel 4-Nicotinoyl-1,7-di(pyridine-3-yl)-3,5-diaryl Heptane-1,7-dione under Claisen-Schmidt Condensation. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)butane-1,3-dione. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, empowering you to resolve common issues and significantly improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound and its fundamental mechanism?

The most reliable and common method is a Crossed Claisen Condensation . This reaction involves the C-C bond formation between an ester and a ketone in the presence of a strong base.[1][2] For this specific target, the reaction occurs between an ester of 4-chlorobenzoic acid (e.g., methyl or ethyl 4-chlorobenzoate) and acetone.

The key features of this transformation are:

  • Nucleophile: Acetone is deprotonated by a strong base at its α-carbon to form a nucleophilic enolate.

  • Electrophile: The ethyl 4-chlorobenzoate, which has no α-hydrogens and cannot enolize, serves as the electrophilic partner.[3]

  • Driving Force: The reaction is driven to completion by the final deprotonation of the newly formed β-diketone product, which is significantly more acidic (pKa ≈ 9-11) than the alcohol byproduct (pKa ≈ 16-18). This final acid-base step renders the overall reaction thermodynamically favorable and requires the use of at least one full equivalent of base.[2][4][5]

Mechanism: Crossed Claisen Condensation

Claisen_Condensation Acetone Acetone (Enolizable Ketone) Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Base Strong Base (e.g., NaH, NaOEt) Base->Enolate Deprotonation Ester Ethyl 4-Chlorobenzoate (Non-enolizable Ester) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Enolate->Tetrahedral Nucleophilic Attack Product_Anion Resonance-Stabilized Product Anion Tetrahedral->Product_Anion Elimination of EtO⁻ Final_Product This compound Product_Anion->Final_Product Protonation Acid Aqueous Acid Work-up (e.g., HCl) Acid->Final_Product

Caption: Mechanism of the Crossed Claisen Condensation.

Q2: My reaction yield is consistently below 50%. What are the most critical parameters I should investigate first?

Low yields in this synthesis almost always trace back to one of three areas: Base activity , moisture control , or sub-optimal stoichiometry/addition order . Before adjusting temperature or reaction times, ensure these fundamentals are correct. A systematic approach is crucial for diagnosis.

Troubleshooting_Flowchart Start Low Yield (<50%) Check_Base 1. Verify Base Quality & Stoichiometry Start->Check_Base Base_Problem Is Base Fresh & >1.0 eq.? Check_Base->Base_Problem Check_Moisture 2. Ensure Anhydrous Conditions Moisture_Problem Are Solvent & Glassware Dry? Check_Moisture->Moisture_Problem Check_Addition 3. Review Reagent Addition Protocol Addition_Problem Is Ester Added Slowly to Base/Acetone Mixture? Check_Addition->Addition_Problem Base_Yes Yes Base_Problem->Base_Yes Base_No No Base_Problem->Base_No Base_Yes->Check_Moisture Base_Solution Use Fresh NaH (60% disp.) or Freshly Prepared NaOEt. Use 1.1-1.2 eq. Base_No->Base_Solution Reassess Re-run with Corrections Base_Solution->Reassess Moisture_Yes Yes Moisture_Problem->Moisture_Yes Moisture_No No Moisture_Problem->Moisture_No Moisture_Yes->Check_Addition Moisture_Solution Dry Solvent (e.g., THF over Na). Flame-dry glassware under N₂. Moisture_No->Moisture_Solution Moisture_Solution->Reassess Addition_Yes Yes Addition_Problem->Addition_Yes Addition_No No Addition_Problem->Addition_No Addition_Yes->Reassess Addition_Solution Slow, dropwise addition of ester prevents acetone self-condensation. Addition_No->Addition_Solution Addition_Solution->Reassess

Caption: Initial troubleshooting workflow for low yield.

Q3: How do I select the optimal base and solvent for this reaction?

The choice of base is critical and is directly linked to the solvent. Using an inappropriate base or a "wet" solvent is a primary failure mode.

BaseRecommended Solvent(s)AdvantagesDisadvantages / Considerations
Sodium Hydride (NaH) Anhydrous THF, Diethyl EtherIrreversible deprotonation of acetone. Hydrogen gas evolution provides a visual cue for reaction initiation. Often leads to higher yields.[3][6]Highly water-sensitive. The 60% dispersion in mineral oil must be handled under inert atmosphere; some protocols require washing the oil away.
Sodium Ethoxide (NaOEt) Anhydrous Ethanol, THFThe conjugate base of the ester's leaving group (for ethyl ester), preventing transesterification.[2][7] Can be prepared in situ.Equilibrium with acetone can be less favorable than with NaH. Must be freshly prepared or purchased and stored under anhydrous conditions as it readily degrades.
LDA Anhydrous THFVery strong, non-nucleophilic base.[2] Useful for complex substrates, but can be overkill here.Must be prepared fresh at low temperatures (-78 °C). Not typically necessary for this specific transformation and adds complexity.

Recommendation: For reliability and high yield, Sodium Hydride (60% dispersion in mineral oil) in anhydrous THF is the superior choice for this synthesis.

Q4: I'm observing significant side-product formation. What are they and how can they be minimized?

The most common side product is from the self-condensation of acetone , which produces mesityl oxide or diacetone alcohol. This occurs when the acetone enolate attacks another molecule of acetone instead of the target ester.

Cause: This side reaction becomes dominant if the local concentration of the ester electrophile is too low when the enolate is formed.

Solution:

  • Correct Order of Addition: The optimal procedure is to add the ethyl 4-chlorobenzoate solution dropwise to a pre-formed mixture of the base and acetone in the solvent. This ensures that as soon as the acetone enolate is generated, it has a high probability of reacting with the desired ester electrophile.

  • Temperature Control: Maintain the temperature during the ester addition (e.g., 0 °C to room temperature) to control the reaction rate and minimize unwanted pathways.

Troubleshooting Guide: Specific Scenarios

Problem 1: Reaction fails to initiate or stalls (low conversion of starting materials).
  • Root Cause A: Inactive Base. Sodium ethoxide can degrade on exposure to air/moisture. Sodium hydride can form a passivating layer of sodium hydroxide.

    • Solution: Use a fresh bottle of NaH. If using NaOEt, prepare it fresh by adding sodium metal to anhydrous ethanol under an inert atmosphere.

  • Root Cause B: Insufficient Base. As the final product is deprotonated by the base, a stoichiometric amount is consumed.[2]

    • Solution: Ensure you are using at least 1.1 to 1.2 molar equivalents of the base relative to the limiting reagent (the ester).

  • Root Cause C: Presence of Water. Water will rapidly quench the base and the acetone enolate.

    • Solution: Use anhydrous solvents. Flame-dry all glassware under vacuum or high nitrogen flow before starting. Ensure all reagents (especially acetone) are anhydrous.

Problem 2: The final product is difficult to purify or the isolated yield after work-up is poor.
  • Root Cause A: Incomplete Protonation. The product exists as a sodium enolate salt before the acidic quench. If not fully protonated, it will remain in the aqueous layer during extraction.

    • Solution: During the work-up, add aqueous acid (e.g., 1M HCl) slowly while stirring vigorously until the aqueous layer is confirmed to be acidic (pH 2-3) with pH paper.

  • Root Cause B: Product Hydrolysis. Prolonged exposure of the β-diketone product to strong base or acid, especially at elevated temperatures, can lead to cleavage.

    • Solution: Perform the acidic quench at a low temperature (ice bath). Proceed with extraction promptly after neutralization. Do not let the reaction mixture sit for extended periods after the initial reaction is complete.

  • Root Cause C: Alternative Purification. If chromatography is challenging, an alternative method involves selective precipitation.

    • Advanced Protocol: The crude product can be dissolved in a solvent and treated with a solution of copper(II) acetate. The 1,3-diketone will form a stable, often crystalline, copper(II) chelate which precipitates and can be isolated by filtration. This chelate can then be decomposed by treatment with a stronger acid or a chelating agent like EDTA to release the pure diketone.[8]

Optimized Experimental Protocol

This protocol is designed to maximize yield and minimize side-product formation.

Reagents & Stoichiometry

ReagentMolar Eq.PurposeKey Considerations
Ethyl 4-chlorobenzoate1.0ElectrophileLimiting reagent
Acetone3.0 - 5.0Nucleophile PrecursorUse excess to drive reaction; must be anhydrous
Sodium Hydride (60%)1.2BaseHandle under N₂; weigh quickly
Anhydrous THF-SolventDry over Na/benzophenone or from a solvent system
1M Hydrochloric AcidAs neededQuench/ProtonationUse to adjust pH to ~2-3
Ethyl Acetate-Extraction Solvent
Brine-Aqueous Wash

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a steady stream of nitrogen.

  • Base Suspension: To the flask, add sodium hydride (1.2 eq). Add anhydrous THF to create a stirrable suspension.

  • Enolate Formation: Add anhydrous acetone (3.0 eq) dropwise to the NaH suspension at room temperature. Stir for 30-45 minutes. You may observe gas evolution.

  • Condensation: In a separate flask, prepare a solution of ethyl 4-chlorobenzoate (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the acetone enolate mixture over 30 minutes using an addition funnel. Maintain the temperature at or slightly above room temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours or until TLC/LCMS analysis shows complete consumption of the starting ester.

  • Quench: Cool the reaction flask in an ice bath. Slowly and carefully add 1M HCl solution dropwise to quench the excess NaH and neutralize the reaction mixture. Continue adding acid until the pH of the aqueous layer is ~2-3.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

References
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - The Claisen Condensation. [Link]

  • Montes, I., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(17), 3959. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Gryszkiewicz-Trochimowski, E., et al. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. Journal of the Serbian Chemical Society, 79(2), 149-160. [Link]

Sources

Technical Support Center: Purification of 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-chlorophenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this β-diketone. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification outcomes.

Introduction to Purification Challenges

This compound, a valuable intermediate in synthetic chemistry, presents unique purification challenges primarily due to its existence as a mixture of keto and enol tautomers in solution.[1] This equilibrium can be influenced by solvent polarity, pH, and temperature, potentially leading to issues such as band broadening in chromatography and difficulty in crystallization. This guide will equip you with the knowledge to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques for this solid compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Q2: What are the typical physical properties of this compound I should be aware of?

A2: Key physical properties are summarized in the table below. These are crucial for selecting appropriate purification methods and solvents.

PropertyValueSource
Molecular Formula C₁₀H₉ClO₂[2]
Molecular Weight 196.63 g/mol [2]
Physical Form Solid
CAS Number 6302-55-2

Q3: How does keto-enol tautomerism affect the purification of this compound?

A3: this compound exists as an equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[1] This dynamic equilibrium can cause issues during chromatography, such as peak tailing or broadening, as the two forms may interact differently with the stationary phase. In NMR analysis, the presence of both tautomers can complicate spectral interpretation.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purifying crystalline solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals while impurities remain in the solution.

Problem 1: The compound does not dissolve in the hot solvent.
  • Possible Cause: The solvent is not appropriate for your compound.

  • Solution:

    • Solvent Screening: Test the solubility of a small amount of your compound in various solvents of differing polarities (e.g., ethanol, ethyl acetate, hexane, toluene, and mixtures thereof) to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot. For β-diketones, ethanol or ethyl acetate are often good starting points.[3]

    • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add more solvent in small increments until the compound dissolves at the boiling point.

Problem 2: The compound "oils out" instead of forming crystals.
  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities.

  • Solution:

    • Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.

    • Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. A common mixture for similar compounds is ethanol/water.

    • Slower Cooling: Allow the solution to cool more slowly to encourage crystal lattice formation instead of amorphous oiling.

Problem 3: No crystals form upon cooling.
  • Possible Cause: The solution is not saturated, or crystallization requires nucleation.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod to create a rough surface for crystal nucleation.

      • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

    • Reduce Solvent Volume: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the compound and then try to crystallize again.

Recommended Recrystallization Protocol
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to ensure complete dissolution. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor separation of the desired compound from impurities.
  • Possible Cause: The solvent system (mobile phase) is not optimized.

  • Solution:

    • TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. A good starting solvent system for β-diketones is a mixture of hexane and ethyl acetate.[3] You can gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography.

Problem 2: The compound is stuck on the column.
  • Possible Cause: The mobile phase is not polar enough to elute the compound.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the mobile phase.

Problem 3: Peak tailing or broad peaks.
  • Possible Cause: This is a common issue with β-diketones due to keto-enol tautomerism.[4][5] The two tautomers can have different affinities for the stationary phase, leading to poor peak shape.

  • Solution:

    • Acidify the Mobile Phase: Adding a small amount of a weak acid, such as acetic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase can sometimes help to protonate the enolate form and push the equilibrium towards one tautomer, resulting in sharper peaks.[4][5]

    • Use a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina could be explored.

Recommended Column Chromatography Protocol

Caption: Workflow for Column Chromatography Purification.

  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).[3]

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the mobile phase to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Key Concepts

Keto-Enol Tautomerism

Sources

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis

The synthesis of this compound, a valuable β-diketone intermediate in pharmaceutical development, is most commonly achieved via a Claisen-Schmidt or crossed Claisen condensation. A typical route involves the base-catalyzed reaction between 4'-chloroacetophenone and an acylating agent, such as ethyl acetate.

While this reaction is robust, the formation of side products can lead to reduced yields and complex purification procedures. This guide will address the most frequently encountered issues in a question-and-answer format, providing both theoretical explanations and practical solutions.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields are a common frustration in Claisen condensations. Several factors can contribute to this issue:

  • Incomplete Deprotonation: The initial and crucial step of the reaction is the deprotonation of the α-carbon of 4'-chloroacetophenone to form a nucleophilic enolate. If the base used is not strong enough or is used in insufficient quantity, this equilibrium will not favor the enolate, leading to a poor yield.

  • Suboptimal Reaction Temperature: Temperature control is critical. While heating can drive the reaction forward, excessive temperatures can promote side reactions and decomposition of the product. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

  • Presence of Water: Claisen condensations are highly sensitive to moisture. Water can consume the strong base and also hydrolyze the ester reactant (ethyl acetate), rendering it inactive.

  • Side Reactions: The formation of various side products will inherently consume the starting materials and reduce the yield of the desired product. These are discussed in detail in the following sections.

Troubleshooting Steps:

  • Choice and Stoichiometry of Base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used strong bases. It is imperative to use at least a stoichiometric equivalent of the base relative to the 4'-chloroacetophenone.

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Optimization: The optimal temperature will depend on the specific base and solvent system. A good starting point is room temperature, with the option to gently heat to 40-50°C if the reaction is sluggish. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Order of Reagent Addition: It is often beneficial to pre-form the enolate by adding the 4'-chloroacetophenone to a suspension of the base in an anhydrous solvent before the dropwise addition of ethyl acetate. This can minimize the self-condensation of ethyl acetate.

FAQ 2: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side products?

Several side products can form during the synthesis of this compound. Understanding their origin is key to mitigating their formation.

dot graph Side_Product_Formation { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Reactants Reactants [label="4'-Chloroacetophenone +\nEthyl Acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Main Product Main_Product [label="this compound\n(Desired Product)", pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Products Side_Product_1 [label="Ethyl Acetoacetate\n(Self-condensation of Ethyl Acetate)", pos="-3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Product_2 [label="Aldol Adduct/Condensation Product\n(Self-condensation of 4'-Chloroacetophenone)", pos="3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Product_3 [label="1,4-Bis(4-chlorophenyl)butane-1,4-dione\n(Michael Addition Product)", pos="0,-4!", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Product_4 [label="4-Chlorobenzoic Acid\n(Hydrolysis of Starting Material/Product)", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Reactants -> Main_Product [label="Claisen Condensation"]; Reactants -> Side_Product_1 [label="Side Reaction"]; Reactants -> Side_Product_2 [label="Side Reaction"]; Main_Product -> Side_Product_3 [label="Further Reaction"]; Reactants -> Side_Product_4 [label="Hydrolysis"]; } Caption: Potential reaction pathways in the synthesis of this compound.

Common Side Products:

  • Ethyl Acetoacetate: This is the product of the self-condensation of ethyl acetate.[1][2] Its formation is favored if the concentration of ethyl acetate is high relative to the enolate of 4'-chloroacetophenone.

    • Identification: Look for characteristic signals in the 1H NMR spectrum, including a quartet around 4.2 ppm and a triplet around 1.3 ppm for the ethyl group, and a singlet around 3.4 ppm for the methylene group.

  • Aldol Condensation Product of 4'-Chloroacetophenone: 4'-Chloroacetophenone can undergo self-condensation to form a β-hydroxy ketone (aldol adduct), which may subsequently dehydrate to form an α,β-unsaturated ketone.

    • Identification: The aldol adduct will show a characteristic hydroxyl proton signal in the 1H NMR spectrum. The dehydrated product will exhibit signals in the olefinic region (around 6-7 ppm).

  • 1,4-Bis(4-chlorophenyl)butane-1,4-dione: This can arise from a Michael addition of the 4'-chloroacetophenone enolate to the α,β-unsaturated ketone formed from the aldol condensation product.

    • Identification: This symmetrical molecule will have a simpler NMR spectrum than the desired product. Mass spectrometry can be a valuable tool for identifying this higher molecular weight impurity.[3]

  • 4-Chlorobenzoic Acid: If any water is present in the reaction mixture, the strong base can saponify the ethyl 4-chlorobenzoate (if used as a starting material) or potentially cleave the β-diketone product to form 4-chlorobenzoic acid.

    • Identification: This acidic impurity can often be removed with a basic wash during the workup. Its presence can be confirmed by a broad carboxylic acid proton signal in the 1H NMR spectrum (typically >10 ppm).

Mitigation Strategies:

  • Control Stoichiometry and Addition Rate: Use a slight excess of 4'-chloroacetophenone relative to ethyl acetate and add the ethyl acetate slowly to the pre-formed enolate solution. This keeps the concentration of the more reactive ethyl acetate low, disfavoring its self-condensation.

  • Moderate Reaction Temperature: Avoid high temperatures that can promote the irreversible dehydration step of the aldol reaction.

  • Thoroughly Anhydrous Conditions: As mentioned previously, excluding water is paramount to prevent hydrolysis.

FAQ 3: How can I effectively purify my crude this compound?

Purification is often necessary to remove the side products mentioned above. A combination of techniques is typically most effective.

Purification Workflow:

Purification_Workflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Acid/Base Washes) Crude_Product->Aqueous_Workup Extraction Solvent Extraction Aqueous_Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Step Purification Solvent_Removal->Purification_Step Recrystallization Recrystallization Purification_Step->Recrystallization Column_Chromatography Column Chromatography Purification_Step->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Step-by-Step Purification Protocol:

  • Aqueous Workup:

    • After the reaction is complete, carefully quench the reaction mixture by pouring it into a cold, dilute acid solution (e.g., 1M HCl). This will neutralize the excess base and protonate the enolate of the product.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities like 4-chlorobenzoic acid.

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying solid β-diketones. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, is commonly used. The goal is to find a solvent system in which the desired product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

    • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the desired product from less polar and more polar impurities.

FAQ 4: What analytical techniques are best for assessing the purity of my final product?

A combination of analytical techniques should be used to confirm the identity and purity of your this compound.

Recommended Analytical Methods:

Analytical TechniqueInformation Provided
1H NMR Spectroscopy Confirms the structure of the desired product and allows for the identification and quantification of proton-containing impurities.
13C NMR Spectroscopy Provides further structural confirmation by showing the number and types of carbon atoms present.
Mass Spectrometry (MS) Determines the molecular weight of the product and can help identify impurities based on their mass-to-charge ratio.
Infrared (IR) Spectroscopy Confirms the presence of the characteristic β-diketone functional group (strong C=O stretching frequencies).
Melting Point Analysis A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Conclusion

The successful synthesis of this compound hinges on a careful consideration of reaction conditions to minimize the formation of side products. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their yields and obtain a high-purity product. Always prioritize safety and consult the relevant safety data sheets (SDS) for all chemicals used.

References

  • Doubtnut. Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields:. [Link]

  • Toppr. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. [Link]

  • Google Patents.
  • PW Solutions. Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields:.... [Link]

  • Reddit. Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? [Link]

  • Li, S., & Li, H. (2008). 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2470. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Chlorophenyl)butane-1,3-dione Metal Complexation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and metal complexation of 1-(4-chlorophenyl)butane-1,3-dione (4-Cl-bzac). As a crucial chelating agent, the efficiency of its complexation with various metal ions is paramount for downstream applications, including catalysis, materials science, and pharmaceutical development. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflow and enhance reproducibility.

Section 1: Understanding the Ligand - this compound

This compound is a β-diketone that exists in a tautomeric equilibrium between its keto and enol forms. The enol form is particularly important as its deprotonation yields the enolate anion, which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. The presence of the electron-withdrawing 4-chlorophenyl group influences the ligand's acidity and the stability of the resulting metal complexes.

Frequently Asked Questions (FAQs): The Ligand

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the crossed Claisen condensation . This reaction involves the base-catalyzed condensation of 4'-chloroacetophenone with an ester, typically ethyl acetate. A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of the 4'-chloroacetophenone, which then acts as a nucleophile attacking the carbonyl group of the ethyl acetate.

Q2: Why is the enol form of the ligand favored, and how does this impact complexation?

A2: For β-diketones with aromatic substituents, the enol form is significantly stabilized by the formation of a conjugated system that extends into the aromatic ring. This extended π-delocalization, along with a stable intramolecular hydrogen bond, makes the enol tautomer the predominant species in solution. This is advantageous for metal complexation as the enol proton is acidic and readily removed by a base to form the reactive enolate anion necessary for chelation.

Q3: How can I confirm the purity of my synthesized this compound?

A3: Purity can be assessed using several standard techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The ¹H NMR spectrum will show characteristic peaks for the enolic proton (typically a broad singlet δ > 15 ppm), the vinyl proton (δ ~ 6 ppm), the methyl protons (δ ~ 2 ppm), and the aromatic protons. The absence of significant impurity peaks is crucial.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.

Section 2: Synthesis of this compound: Protocol and Troubleshooting

A reliable synthesis of the ligand is the foundation for successful metal complexation. Below is a detailed protocol for a crossed Claisen condensation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4'-Chloroacetophenone

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (or sodium metal to be freshly converted to sodium ethoxide in ethanol)

  • Anhydrous ethanol

  • Diethyl ether (anhydrous)

  • Dilute hydrochloric acid (e.g., 2 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide (if using sodium metal): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small pieces. The reaction is exothermic. Allow the sodium to react completely to form sodium ethoxide.

  • Reaction Setup: To the flask containing the sodium ethoxide solution, add anhydrous ethyl acetate.

  • Addition of Ketone: Slowly add a solution of 4'-chloroacetophenone in anhydrous diethyl ether to the stirred reaction mixture at room temperature.

  • Reaction: After the addition is complete, gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly add dilute hydrochloric acid with stirring until the mixture is acidic (pH ~2-3). This will protonate the enolate and dissolve any unreacted sodium ethoxide.

    • Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Synthesis_Workflow cluster_synthesis Ligand Synthesis: Crossed Claisen Condensation reagents 4'-Chloroacetophenone + Ethyl Acetate + Sodium Ethoxide reaction Reflux in Anhydrous Solvent (2-3 hours) reagents->reaction Condensation workup Acidic Work-up (HCl) reaction->workup Protonation extraction Solvent Extraction (Diethyl Ether) workup->extraction purification Recrystallization extraction->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Ligand Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Wet reagents/solvents: Water will quench the strong base and hydrolyze the ester. 2. Inactive base: Sodium ethoxide can degrade upon exposure to air and moisture. 3. Insufficient reaction time or temperature. 1. Ensure all glassware is flame-dried. Use anhydrous solvents. 2. Use freshly prepared sodium ethoxide or a new bottle of a commercial solution. 3. Monitor the reaction by TLC to determine the optimal reaction time. Ensure proper reflux temperature is maintained.
Formation of Side Products 1. Self-condensation of ethyl acetate: This can occur if the concentration of the ketone enolate is too low. 2. Aldol condensation of 4'-chloroacetophenone: This can be a competing reaction.1. Slowly add the 4'-chloroacetophenone to the mixture of sodium ethoxide and ethyl acetate to ensure the ketone is deprotonated in the presence of the ester. 2. Use a strong, non-nucleophilic base like sodium hydride if aldol condensation is a major issue.
Difficulty in Purification 1. Oily product: The product may not crystallize easily if impurities are present. 2. Persistent color: Colored impurities may be carried through the work-up.1. Purify the crude product via its copper(II) complex. Dissolve the crude ligand in ethanol and add an aqueous solution of copper(II) acetate. The copper complex will precipitate. Filter the complex, wash it, and then decompose it with dilute acid to regenerate the pure ligand. 2. Use activated charcoal during recrystallization to remove colored impurities.

Section 3: Metal Complexation: Protocols and Optimization

The formation of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent.

Experimental Protocol: General Synthesis of M(4-Cl-bzac)n Complexes

Materials:

  • This compound (4-Cl-bzacH)

  • Metal salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(OAc)₂·2H₂O, FeCl₃)

  • Solvent (e.g., ethanol, methanol, or a mixture with water)

  • Base (e.g., NaOH, NH₄OH, sodium acetate)

Procedure:

  • Ligand Solution: Dissolve this compound (e.g., 2 molar equivalents for a 1:2 metal:ligand complex) in a suitable solvent like ethanol or methanol.

  • Deprotonation: To the stirred ligand solution, slowly add a stoichiometric amount of a base (e.g., aqueous NaOH) to deprotonate the ligand and form the enolate.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., 1 molar equivalent) in water or ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A precipitate of the metal complex should form. The color of the precipitate is indicative of the metal ion (e.g., typically blue-green for Cu(II), green for Ni(II)).

  • Reaction Completion: Gently heat the reaction mixture (e.g., to 50-60 °C) and stir for 1-2 hours to ensure complete complexation.

  • Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid complex by vacuum filtration. Wash the precipitate with water and then with a small amount of cold ethanol to remove unreacted starting materials and salts.

  • Drying: Dry the purified metal complex in a desiccator or under vacuum.

Complexation_Workflow cluster_complexation Metal Complexation Workflow ligand Dissolve Ligand (4-Cl-bzacH) in Solvent deprotonation Add Base (e.g., NaOH) to form Ligand Anion ligand->deprotonation mixing Mix Ligand and Metal Salt Solutions deprotonation->mixing metal_salt Dissolve Metal Salt (e.g., Cu(OAc)₂) metal_salt->mixing precipitation Precipitation of Metal Complex mixing->precipitation isolation Filter, Wash, and Dry precipitation->isolation final_complex Pure Metal Complex M(4-Cl-bzac)n isolation->final_complex

Caption: General workflow for the synthesis of metal complexes of this compound.

Troubleshooting Metal Complexation
Problem Potential Cause(s) Troubleshooting Steps
Low or No Precipitate 1. Incorrect pH: The pH may be too low, preventing complete deprotonation of the ligand. 2. Solubility of the complex: The complex may be soluble in the chosen solvent system.1. Monitor the pH during the addition of the base and metal salt. Adjust the pH to be slightly basic, but avoid excessively high pH. 2. If the complex is soluble, try changing the solvent to one in which the complex is less soluble, or attempt to precipitate the complex by adding a non-solvent.
Formation of an Oily Product 1. Presence of impurities. 2. Incomplete reaction. 1. Ensure the ligand is pure before starting the complexation. 2. Increase the reaction time or temperature to drive the reaction to completion.
Precipitate has an Unexpected Color 1. Precipitation of metal hydroxide: This occurs if the pH is too high. 2. Incorrect metal oxidation state. 1. Carefully control the pH during the reaction. Add the base slowly and monitor the pH to stay below the precipitation point of the metal hydroxide. 2. For air-sensitive metals (e.g., Co(II)), perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.
Complex is Difficult to Filter 1. Very fine particles: The precipitate may be too fine to be effectively collected by filtration.1. After precipitation, heat the mixture gently (digestion) to encourage the growth of larger crystals, which are easier to filter.

Section 4: Characterization and Data

Proper characterization is essential to confirm the formation and purity of the metal complexes.

Key Characterization Techniques
  • Infrared (IR) Spectroscopy: Upon complexation, the strong C=O stretching vibration of the free ligand (typically around 1600 cm⁻¹) will shift to a lower frequency, and a new band corresponding to the M-O stretching vibration will appear at lower wavenumbers (typically 400-600 cm⁻¹).

  • UV-Vis Spectroscopy: The electronic spectra of the metal complexes will show characteristic bands. For d-block metals, d-d transitions are often observed in the visible region. Intense bands in the UV region are typically due to ligand-to-metal charge transfer (LMCT) or intraligand (π-π*) transitions. The presence of the aromatic ring on the ligand tends to cause a bathochromic (red) shift of the absorption maxima compared to complexes of non-aromatic β-diketones.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the stoichiometry of the complex.

  • Magnetic Susceptibility: Helps to determine the number of unpaired electrons in the metal center and thus its oxidation state and geometry.

Representative Spectroscopic Data for Aryl β-Diketonate Complexes

The following table provides expected ranges for key spectroscopic data based on literature values for similar aryl β-diketonate complexes.

Complex Type Technique Expected Observation Reference Compound Example
Free Ligand (Aryl-β-diketone) IR (cm⁻¹)ν(C=O): ~1600-1620 (strong, associated with enol)Benzoylacetone
Cu(II) Complex UV-Vis (λmax, nm)~330-360 (Intense, LMCT/Intraligand) ~550-700 (Broad, d-d transitions)Cu(benzoylacetonate)₂
Ni(II) Complex IR (cm⁻¹)ν(M-O): ~450-550Ni(acetylacetonate)₂
Co(II) Complex Magnetic Moment~4.3 - 5.2 B.M. (for octahedral Co(II))Co(acetylacetonate)₂

Section 5: References

  • Lima, A. P., et al. (2021). Synthesis, characterization, and surface analysis of copper β-diketone complexes. ACS Omega. [Link]

  • van der Merwe, J. H., et al. (2024). Cu(β-diketonato)2 bathochromic shifts from the ultraviolet towards the visible region. Journal of Molecular Modeling, 30(10), 336. [Link]

  • van der Merwe, J. H., et al. (2024). Cu(β-diketonato)2 bathochromic shifts from the ultraviolet towards the visible region. ResearchGate. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of Cu (II) complexes. [Link]

  • Li, S., & Li, H. (2008). 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2470. [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. [Link]

  • Lima, G. F., et al. (2022). Dithiocarbazate ligands and their Ni(II) complexes with potential biological activity: Structural, antitumor and molecular docking study. ResearchGate. [Link]

  • Michigan State University. (n.d.). The Claisen Condensation. LON-

1-(4-Chlorophenyl)butane-1,3-dione stability under different pH conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chlorophenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under different pH conditions.

Introduction: The Critical Role of pH in the Stability of this compound

This compound is a β-dicarbonyl compound, a structural motif known for its chemical versatility and presence in various biologically active molecules. A key characteristic of β-dicarbonyls is their existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium, along with the compound's overall stability, is highly sensitive to the pH of the surrounding medium. Understanding these pH-dependent behaviors is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

This guide will address common challenges and questions regarding the handling and stability of this compound, providing both theoretical explanations and practical, field-proven protocols.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: I'm observing a gradual decrease in the concentration of my this compound stock solution in an aqueous buffer. What could be the cause?

Answer:

A decrease in concentration over time suggests degradation of the compound. The most probable cause in an aqueous environment is hydrolysis. The 1,3-dione functionality is susceptible to cleavage, particularly under basic or strongly acidic conditions.

  • Under Basic Conditions (pH > 8): The compound can undergo retro-Claisen condensation. The hydroxide ions can attack one of the carbonyl carbons, leading to the cleavage of the C-C bond between the two carbonyl groups. This would result in the formation of 4-chloroacetophenone and acetate.

  • Under Strongly Acidic Conditions (pH < 2): Acid-catalyzed hydrolysis can also occur, although it is often slower than base-catalyzed hydrolysis for β-dicarbonyls. The mechanism involves protonation of a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Recommendation: To minimize hydrolytic degradation, prepare stock solutions in a pH range where the compound is most stable, likely between pH 4 and 7. If your experimental conditions require a pH outside of this range, prepare fresh solutions immediately before use and keep the exposure time to a minimum.

Question 2: I'm analyzing my sample using reverse-phase HPLC and I'm seeing a broad or splitting peak for this compound. What is happening?

Answer:

This chromatographic behavior is often indicative of the presence of both the keto and enol tautomers of the compound in solution. The interconversion between these two forms can be slow on the chromatographic timescale, leading to peak broadening or the appearance of two distinct, poorly resolved peaks.

The keto-enol equilibrium is influenced by the solvent polarity and pH of the mobile phase. In many organic solvents, the enol form is favored due to the formation of a stable intramolecular hydrogen bond. In aqueous solutions, the equilibrium can shift.

Recommendation:

  • Adjust Mobile Phase pH: Adding a small amount of a weak acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to your mobile phase can often protonate the enolate form and drive the equilibrium towards a single tautomeric form, resulting in a sharper peak.

  • Elevate Column Temperature: Increasing the column temperature (e.g., to 35-40°C) can accelerate the interconversion between tautomers, causing the separate peaks to coalesce into a single, sharper peak.

  • Use a Mixed-Mode HPLC Column: For challenging separations of β-diketones, a mixed-mode stationary phase can provide better peak shape and resolution compared to standard C18 columns.[1]

Question 3: My solid this compound has developed a yellowish tint over time. Is it still usable?

Answer:

A change in the physical appearance of a solid chemical, such as color change, can be an indicator of degradation. While the compound is a solid, exposure to atmospheric moisture and light over extended periods can lead to slow degradation on the surface of the particles. The yellow tint could be due to the formation of minor degradation products.

Recommendation:

  • Purity Check: Before use, it is highly recommended to check the purity of the material using a suitable analytical technique like HPLC-UV, NMR, or melting point determination.

  • Recrystallization: If the purity is found to be compromised, recrystallization from an appropriate solvent can be performed to purify the compound.

  • Proper Storage: To prevent future degradation, store the solid compound in a tightly sealed container, protected from light, and in a desiccator to minimize exposure to moisture.

Question 4: I need to perform an experiment at pH 9. How can I minimize the degradation of this compound?

Answer:

Working at a basic pH where the compound is known to be less stable requires careful experimental planning.

Recommendation:

  • Time-Course Experiment: First, perform a preliminary time-course experiment to determine the rate of degradation at your target pH and temperature. This will help you define a viable experimental window.

  • Fresh Solutions: Always prepare your solutions of this compound in the basic buffer immediately before starting your experiment. Do not use solutions that have been stored for an extended period.

  • Low Temperature: If your experimental protocol allows, conduct the experiment at a lower temperature to slow down the rate of hydrolysis.

  • Inert Atmosphere: While hydrolysis is the primary concern, oxidation can also occur. Purging your solutions with an inert gas like nitrogen or argon can help minimize oxidative degradation, especially if your experiment is lengthy.

Frequently Asked Questions (FAQs)

Q1: What is the expected keto-enol tautomerism behavior of this compound?

A1: For 1,3-dicarbonyl compounds, the enol form is often significantly stabilized by intramolecular hydrogen bonding and conjugation. In the case of this compound, the enol form that extends conjugation with the chlorophenyl ring is expected to be the predominant tautomer in non-polar solvents. The equilibrium can be influenced by solvent polarity and pH. Both acid and base can catalyze the interconversion between the keto and enol forms.

Q2: What are the likely degradation products of this compound under hydrolytic stress?

A2: The primary degradation pathway under both acidic and basic hydrolytic conditions is the cleavage of the dicarbonyl unit. The expected degradation products are 4-chloroacetophenone and acetic acid .

Q3: How should I prepare a stock solution of this compound?

A3: Due to its limited aqueous solubility, it is best to prepare a concentrated stock solution in an organic solvent such as methanol, ethanol, or acetonitrile. For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is low enough not to interfere with your experiment and that the compound remains fully dissolved. For stability, it is recommended to store the organic stock solution at low temperatures (e.g., -20°C) and protected from light.

Q4: What is the role of forced degradation studies for this compound?

A4: Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of the molecule.[1][2] By intentionally exposing the compound to harsh conditions (e.g., strong acids and bases, high temperatures, oxidizing agents, and light), we can identify potential degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods, which are required to accurately quantify the drug substance in the presence of its degradants.[3][4][5][6]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to assess the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Objective: To identify the degradation products and understand the stability profile of this compound at different pH values.

Materials:

  • This compound

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer components

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • pH meter

1. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol in a volumetric flask.

  • Stress Media:

    • Acidic: 0.1 N HCl in water

    • Neutral: Purified water (or a neutral phosphate buffer, pH 7.0)

    • Basic: 0.1 N NaOH in water

2. Stress Conditions:

For each condition, add 1 mL of the working solution (100 µg/mL) to 9 mL of the respective stress medium in a sealed vial. This will result in a final concentration of 10 µg/mL with 10% methanol as a co-solvent.

Stress ConditionReagentTemperatureTime Points for Sampling
Acid Hydrolysis 0.1 N HCl60°C0, 2, 4, 8, 24 hours
Neutral Hydrolysis Water (pH ~7)60°C0, 2, 4, 8, 24 hours
Base Hydrolysis 0.1 N NaOHRoom Temperature0, 15, 30, 60, 120 minutes

Note: Base-catalyzed hydrolysis is expected to be much faster, hence the shorter time points and lower temperature.

3. Sample Analysis by HPLC-UV:

At each time point, withdraw an aliquot from each vial. For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively, before injection into the HPLC.

  • Proposed HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound)

    • Injection Volume: 10 µL

4. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound over time.

  • Observe the formation of any new peaks, which represent degradation products.

  • Calculate the percentage degradation at each time point.

  • Ensure peak purity of the parent peak at each time point using a photodiode array (PDA) detector if available.

Visualizations

StabilityStudyWorkflow cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 100 µg/mL Working Solution in Methanol acid Acidic Hydrolysis (0.1 N HCl, 60°C) start->acid neutral Neutral Hydrolysis (Water, 60°C) start->neutral base Basic Hydrolysis (0.1 N NaOH, RT) start->base sampling Sample at Time Points acid->sampling neutral->sampling base->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc data Evaluate Data: - % Degradation - Degradation Products - Peak Purity hplc->data caption Forced Degradation Experimental Workflow

Caption: Forced Degradation Experimental Workflow

References

  • β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. ResearchGate. [Link]

  • Effect of pH on concentration of species present in aqueous solutions of carbonyl compounds affected by hydration-dehydration and keto-enol equilibria. PubMed. [Link]

  • Acid- and Base-Catalyzed Reactions of Carbonyls. OrgoSolver. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OAText. [Link]

  • This compound. PubChem. [Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]

  • HYDROLYSIS. University of Toronto. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. [Link]

  • Mass spectral and pyrolytic behavior of the two main products of phenylbutazone degradation. PubMed. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. Chemistry LibreTexts. [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

  • Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. [Link]

  • Stability indicating HPLC method: Significance and symbolism. ScienceDirect. [Link]

Sources

Troubleshooting low yields in Baker-Venkataraman rearrangement for diketones.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Baker-Venkataraman Rearrangement

A Senior Application Scientist's Guide to Troubleshooting Low Yields in 1,3-Diketone Synthesis

Welcome to the technical support center for the Baker-Venkataraman rearrangement. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for the synthesis of 1,3-diketones, key intermediates for chromones and flavonoids.[1][2][3] As seasoned practitioners in the field, we understand that while elegant, this reaction can present challenges. This document moves beyond simple protocols to address the mechanistic subtleties and practical hurdles that often lead to diminished yields.

Understanding the Foundation: The Reaction Mechanism

Before troubleshooting, a firm grasp of the reaction pathway is essential. The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer.[4][5][6] It begins with the deprotonation of the α-carbon to the ketone, forming an enolate. This enolate then performs an intramolecular nucleophilic attack on the distal ester carbonyl, creating a cyclic alkoxide intermediate. This intermediate subsequently collapses, opening the ring to form a stable phenolate, which upon acidic workup, yields the final 1,3-diketone product.[2][7]

Figure 1: The core mechanism of the Baker-Venkataraman rearrangement.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is not proceeding. I am recovering my starting o-acyloxyaryl ketone. What is the primary issue?

A1: This is a classic symptom of failed enolate formation, which is the foundational step of the entire rearrangement.[2] There are two primary culprits: an insufficiently strong base or the complete absence of an abstractable α-hydrogen.

  • Insight into Base Selection: The base must be strong enough to deprotonate the α-carbon of the ketone. The acidity of this proton can vary significantly based on the electronic properties of the aryl ring. Electron-withdrawing groups can increase acidity, while electron-donating groups can decrease it. A common mistake is using a base like potassium carbonate (K₂CO₃) for a substrate that requires a much stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[8][9][10]

  • The Non-Negotiable α-Hydrogen: The rearrangement is contingent upon the presence of at least one hydrogen atom on the carbon adjacent to the ketone (the α-carbon).[8][9] If this position is fully substituted, enolate formation is impossible, and the reaction will not proceed. Always verify the structure of your starting material.

Troubleshooting Protocol:

  • Verify Your Substrate: Confirm the presence of an α-hydrogen on your starting ketone.

  • Re-evaluate Your Base: If an α-hydrogen is present, your base is likely too weak. Consult the table below to select a more appropriate base. For a sluggish reaction with KOH, consider switching to NaH or t-BuOK.

  • Ensure Anhydrous Conditions: Strong bases like NaH and t-BuOK are readily quenched by water. Ensure your solvent and glassware are rigorously dried. Any moisture will consume the base and inhibit the reaction.[8]

Base Typical Solvent(s) Temperature Expert Commentary
Potassium Hydroxide (KOH) Pyridine50 °C - RefluxA classic, effective choice for many substrates. Pyridine acts as both base and solvent. The reaction often precipitates a yellow potassium salt of the diketone.[11]
Sodium Hydride (NaH) THF, TolueneRT - RefluxA powerful, non-nucleophilic base. Ideal for less acidic α-hydrogens. Requires strictly anhydrous conditions.[7]
Potassium tert-Butoxide (t-BuOK) DMSO, THFRT - 50 °CA very strong base, often providing faster reaction times at lower temperatures. Its bulkiness can sometimes be advantageous for selectivity.[8][12]
Potassium Carbonate (K₂CO₃) AcetoneRefluxA weaker base, suitable for substrates with highly activated α-hydrogens. Often considered a milder alternative, potentially avoiding side reactions with sensitive functional groups.[1]
Q2: My reaction is working, but the yield is disappointingly low. What are the likely competing side reactions?

A2: Low yields are typically due to one of two pathways that compete with the desired intramolecular rearrangement: hydrolysis or intermolecular reactions. Your goal is to favor the intramolecular pathway.

  • Hydrolysis: The most common side reaction is the base-mediated hydrolysis of the ester group on your starting material.[8] This cleaves the molecule back to the o-hydroxyacetophenone and a carboxylate salt, neither of which can proceed to the desired product. This is almost always caused by wet solvent or reagents.

  • Intermolecular Claisen Condensation: While the intramolecular nature of the Baker-Venkataraman is one of its strengths, at very high concentrations, an enolate from one molecule can potentially react with the ester of another. This leads to oligomeric byproducts and reduces the yield of the desired 1,3-diketone.

The following decision tree can guide your troubleshooting process:

Troubleshooting_Workflow Start Low Yield Observed Check_SM TLC/LCMS shows primarily unreacted starting material? Start->Check_SM Check_Hydrolysis TLC/LCMS shows significant o-hydroxyketone byproduct? Start->Check_Hydrolysis Check_Other Complex mixture of unidentified byproducts? Start->Check_Other Sol_Base Increase base strength or reaction temperature. (See Q1) Check_SM->Sol_Base Yes Sol_Anhydrous Reaction is wet. Rigorously dry all solvents, reagents, and glassware. Check_Hydrolysis->Sol_Anhydrous Yes Sol_Concentration Possible intermolecular reaction. Reduce reaction concentration. Check_Other->Sol_Concentration

Figure 2: A decision-making workflow for diagnosing low yields.
Q3: I'm observing a significant amount of a byproduct that is not my starting material or the hydrolyzed ketone. What could it be?

A3: This situation often points to issues during the reaction workup or alternative rearrangement pathways, particularly with complex substrates.

  • Improper Workup: The immediate product of the rearrangement is a phenolate salt of the 1,3-diketone. The workup typically involves acidification to protonate this phenolate, causing the desired product to precipitate.[2] If the acidification is too aggressive (e.g., using strong mineral acids at high concentrations), you can catalyze the subsequent cyclodehydration to form a chromone or flavone directly.[2][3] While this is often the next desired step, if the diketone is your target, a milder acid like acetic acid is recommended for the workup.[11]

  • Cleavage of the Diketone: The 1,3-dicarbonyl moiety can be susceptible to cleavage under harsh basic conditions, especially at elevated temperatures over long reaction times. This can lead to a variety of degradation products. If you suspect this is happening, try reducing the reaction temperature or time.

Optimized Workup Protocol:

  • Cool the reaction mixture to room temperature or in an ice bath.

  • Slowly and carefully add a dilute acid (e.g., 10% acetic acid or 1M HCl) with vigorous stirring.[11]

  • Monitor the pH to ensure you are neutralizing the base and protonating the phenolate (typically to a pH of ~5-6).

  • The 1,3-diketone product will often precipitate as a solid. If not, proceed to extraction with an appropriate organic solvent.

  • Wash the organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

Experimental Protocols

Protocol 1: General Procedure using KOH in Pyridine

This protocol is adapted from established methods for flavone synthesis.[11]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude o-acyloxyaryl ketone (1.0 eq) in dry pyridine.

  • Base Addition: Warm the solution to 50°C. To this solution, add pulverized potassium hydroxide (85%, ~3.0 eq) in portions. An exothermic reaction and the formation of a thick yellow precipitate are often observed.

  • Reaction: Stir the mixture mechanically or with a robust magnetic stirrer for 15-30 minutes at 50°C, monitoring the consumption of starting material by TLC.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing crushed ice. Acidify the mixture slowly with 10% acetic acid until the yellow precipitate dissolves and the 1,3-diketone product precipitates.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven. The crude product can be further purified by recrystallization (e.g., from ethanol).

Protocol 2: Ensuring Anhydrous Conditions
  • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., Drierite or P₂O₅). Assemble the apparatus while hot and flush with a dry, inert gas (Nitrogen or Argon).

  • Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene/pyridine). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.

  • Reagents: Use freshly opened reagents. Solid bases like NaH (as a dispersion in mineral oil) or t-BuOK should be handled under an inert atmosphere.

References

  • Joule, J. A., & Mills, K. (2010). Name Reactions in Organic Synthesis. Cambridge University Press.
  • Organic Chemistry Tutor. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]

  • Wikipedia contributors. (2023, April 29). Baker–Venkataraman rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Baker-Venkataraman Rearrangement. Retrieved from [Link]

  • Shipman, M. (2015). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 47(02), 141–158.
  • Chemistry Hub. (2024, May 24). Baker-Venkataraman Rearrangement | Basics, Mechanism| Solved Problems [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Baker Venkataraman Rearrangement. Retrieved from [Link]

  • Shipman, M. (2014, December 2). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis. Retrieved from [Link]

  • SlideServe. (2014, August 6). Baker-Venkataraman Rearrangement [PowerPoint Presentation]. Retrieved from [Link]

  • Chegg. (2021, April 28). Solved 4. (10 pts) The Baker-Venkataraman Rearrangement is. Retrieved from [Link]

  • Sarkar, D. (2021, December 18). BAKER-VENKATARAMAN REARRANGEMENT [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand the critical need for robust and scalable synthetic protocols in the fields of research and drug development. The synthesis of 1-(4-chlorophenyl)butane-1,3-dione, a key β-dione intermediate, can present significant challenges when moving from a laboratory to a production scale. This technical support guide offers practical, experience-based advice to help you troubleshoot and optimize the scale-up process, ensuring scientific integrity and providing actionable solutions grounded in authoritative sources.

This guide is designed to address the common obstacles encountered during the scale-up of this synthesis, delving into the fundamental chemical principles to empower you with the knowledge to make informed decisions for your process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is best for scale-up?

A1: The most prevalent and scalable method is the Claisen condensation of 4'-chloroacetophenone with an acetylating agent like ethyl acetate, in the presence of a strong base.[1] Common bases include sodium ethoxide (NaOEt), sodium hydride (NaH), or sodium amide (NaNH2).[1] For larger-scale synthesis, sodium ethoxide is often preferred over sodium hydride due to safety and handling considerations, as NaH can be pyrophoric and difficult to manage in large quantities. The reaction proceeds through the deprotonation of the α-carbon of 4'-chloroacetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate.[2][3]

Q2: What are the critical process parameters to monitor during the scale-up of this Claisen condensation?

A2: Several parameters are vital for a successful and reproducible scale-up:

  • Temperature Control: The initial enolization and subsequent condensation are often exothermic. Maintaining a consistent temperature is crucial to prevent side reactions, such as the self-condensation of the ketone or product decomposition.

  • Rate of Reagent Addition: Slow, controlled addition of the base or ketone is essential to manage the reaction's heat output and ensure complete conversion.

  • Solvent Purity and Volume: The solvent, typically a dry, aprotic solvent like tetrahydrofuran (THF) or toluene, must be anhydrous to avoid quenching the strong base.[4] The solvent volume should be sufficient to allow for good stirring and heat transfer.

  • Stirring Efficiency: In large reactors, adequate agitation is critical to ensure homogeneity and efficient mass and heat transfer. Poor stirring can lead to localized "hot spots" and the formation of impurities.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The main safety concerns are:

  • Handling Strong Bases: Sodium hydride, if used, is highly flammable and reacts violently with water. Sodium ethoxide is also flammable and corrosive. Proper personal protective equipment (PPE) and inert atmosphere techniques are essential.

  • Flammable Solvents: The use of solvents like THF and toluene poses a fire risk. The reactor and all associated equipment must be properly grounded to prevent static discharge.

  • Reaction Exotherm: The reaction can be significantly exothermic. A robust cooling system and a well-defined emergency plan for thermal runaway are necessary.

  • Hydrogen Gas Evolution: When using sodium hydride, flammable hydrogen gas is produced and must be safely vented.

Troubleshooting Guide

This section addresses specific issues that may arise during your scale-up experiments.

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction 1. Verify Base Stoichiometry and Activity: Ensure at least one full equivalent of active base is used.[2][5] If using NaH, confirm it has not been deactivated by moisture.[4] Consider using a fresh batch or titrating the base.The Claisen condensation requires a stoichiometric amount of a strong base to deprotonate the product and drive the reaction to completion.[2][5]
2. Increase Reaction Time and/or Temperature: Monitor the reaction's progress using TLC or HPLC. If starting material remains, consider extending the reaction time or carefully increasing the temperature.Reaction kinetics can be slower at larger scales. Allowing more time or providing more energy can help achieve full conversion.
Side Reactions 1. Improve Temperature Control: Ensure the reactor's cooling system can maintain the target temperature throughout the addition and reaction phases.Higher temperatures can promote side reactions, such as the self-condensation of 4'-chloroacetophenone.
2. Optimize Reagent Addition Rate: Add the base or ketone slowly and, if possible, below the surface of the reaction mixture to ensure rapid mixing and prevent localized high concentrations.This helps to minimize the formation of byproducts by maintaining a more controlled reaction environment.
Product Isolation Issues 1. Optimize pH during Workup: After quenching the reaction (e.g., with acid), carefully adjust the pH of the aqueous layer to ensure the complete precipitation of the dione product.[6]This compound exists in tautomeric forms, and its solubility is pH-dependent. The enol form is acidic and will be soluble in a basic aqueous solution as its conjugate base. Acidification is necessary to protonate the enolate and precipitate the neutral dione.
2. Select an Appropriate Extraction Solvent: If performing a liquid-liquid extraction, choose a solvent in which the product has high solubility and is immiscible with the aqueous phase.Efficient extraction is crucial for maximizing the isolated yield.

Problem 2: Product Purity Issues - Presence of Unreacted 4'-Chloroacetophenone

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Base 1. Increase Base Equivalents: Try using a slight excess of the base (e.g., 1.1-1.2 equivalents).This can help drive the reaction to completion and consume all of the starting ketone.
Inefficient Mixing 1. Improve Agitation: Ensure the stirrer speed and design are appropriate for the reactor volume to prevent the stratification of reagents.Good mixing is crucial for ensuring all the starting material comes into contact with the base and the acetylating agent.

Problem 3: Formation of a Tar-like or Oily Product Instead of a Crystalline Solid

Potential Cause Troubleshooting Step Scientific Rationale
Presence of Impurities 1. Purify Starting Materials: Ensure the 4'-chloroacetophenone and ethyl acetate are of high purity.Impurities in the starting materials can interfere with the reaction and inhibit the crystallization of the final product.
2. Optimize Crystallization Conditions: Experiment with different crystallization solvents, temperatures, and cooling rates. Seeding with a small crystal of pure product can also induce crystallization.The crystallization process is highly dependent on these parameters. Finding the optimal conditions is key to obtaining a solid product.
Incorrect Workup pH 1. Careful pH Adjustment: As previously mentioned, ensure the pH is adjusted correctly during the workup to fully precipitate the product.An incorrect pH can leave the product in a partially ionized and more soluble form, which may appear as an oil.

Experimental Workflow & Visualization

A typical workflow for the scale-up synthesis is outlined below.

Step-by-Step General Protocol for Scale-Up
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen or argon.

  • Solvent and Base Addition: Charge the reactor with the anhydrous solvent (e.g., THF) and the base (e.g., sodium ethoxide).

  • Temperature Control: Cool the mixture to the desired starting temperature (e.g., 0-5 °C).

  • Reagent Addition: Slowly add a solution of 4'-chloroacetophenone and ethyl acetate in the anhydrous solvent to the reactor, maintaining the temperature.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by a suitable analytical method (TLC, HPLC).

  • Quenching: Once the reaction is complete, cool the mixture and slowly add a quenching agent (e.g., aqueous acid) to neutralize the excess base and protonate the product.[6]

  • Workup and Isolation:

    • If the product precipitates, filter the solid, wash it with a suitable solvent (e.g., cold water or a non-polar organic solvent), and dry it.

    • If performing an extraction, separate the organic and aqueous layers. Wash the organic layer, dry it over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent system to achieve the desired purity.

Troubleshooting Logic Diagram

This diagram illustrates a decision-making process for troubleshooting low yield.

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Starting Material Remains complete_conv Complete Conversion check_conversion->complete_conv No Starting Material check_base Verify Base Activity & Stoichiometry incomplete_conv->check_base increase_time_temp Increase Reaction Time / Temperature incomplete_conv->increase_time_temp check_mixing Evaluate Mixing Efficiency incomplete_conv->check_mixing check_workup Review Workup Procedure complete_conv->check_workup optimize_ph Optimize pH for Precipitation check_workup->optimize_ph optimize_extraction Optimize Extraction Solvent & Technique check_workup->optimize_extraction

Caption: Troubleshooting flowchart for addressing low product yield.

References

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • jOeCHEM. (2020, January 20). Synthesis Problems with Claisen & Diekmann Condensations [Video]. YouTube. [Link]

  • Encyclopedia.pub. (2022, September 29). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • RSC Publishing. (2022, October 13). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Retrieved from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Retrieved from [Link]

  • Claisen Condensation | Overview & Research Examples. (n.d.). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Retrieved from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
  • PubMed. (2008, October 20). The Synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-Gel Matrix Materials. Retrieved from [Link]

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Technical Support Center: Characterization of 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(4-Chlorophenyl)butane-1,3-dione. This document is designed for researchers, scientists, and drug development professionals who work with this versatile β-diketone intermediate. Our goal is to provide practical, field-proven insights to help you navigate the common challenges encountered during its synthesis, purification, and analytical characterization. The inherent keto-enol tautomerism of this compound is a primary source of analytical complexity, and this guide will address it in detail.

Compound Overview

This compound is a solid organic compound frequently used as a building block in the synthesis of heterocyclic molecules, including various pharmaceutical agents.[1] Its proper characterization is critical for ensuring the purity and identity of downstream products.

PropertyValueSource
Molecular Formula C₁₀H₉ClO₂[2][3]
Molecular Weight 196.63 g/mol [2][3][4]
CAS Number 6302-55-2[3][4]
Appearance Solid[4]
Primary Hazard H302: Harmful if swallowed[2][4]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My synthesized product is an impure oil or low-melting solid, not the expected crystalline material. What went wrong?

Answer: This is a common issue often stemming from incomplete reaction or the presence of impurities. The most likely culprits are residual starting materials (4-chloroacetophenone and ethyl acetate) or by-products from the synthesis, which is typically a Claisen condensation.[1] An oily consistency suggests that the product has not crystallized properly due to these contaminants.

Causality: The Claisen condensation requires a strong base (e.g., sodium ethoxide) to deprotonate the α-carbon of ethyl acetate, which then attacks the carbonyl of 4-chloroacetophenone. If the reaction conditions (temperature, time, moisture) are not optimal, the reaction may not go to completion.

Solution: Purification by Recrystallization

A well-executed recrystallization is a self-validating system for purification. The goal is to dissolve the impure compound in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent system where this compound is sparingly soluble at room temperature but very soluble when hot. A common choice is an ethanol/water mixture.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If it dissolves too easily, you have added too much solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it just begins to turn cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably under a vacuum, to remove all residual solvent.

G cluster_synthesis Synthesis cluster_purification Purification Workflow cluster_analysis Analysis Start Crude Product (Oily/Impure) Solvent Select Solvent (e.g., EtOH/Water) Start->Solvent Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve Crystallize Cool Slowly to Form Crystals Dissolve->Crystallize Isolate Isolate via Vacuum Filtration Crystallize->Isolate Dry Dry Crystals Under Vacuum Isolate->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for purification of the crude product.

Q2: My ¹H NMR spectrum is very complex, showing more signals than expected for a single structure. Why?

Answer: This complexity is the hallmark of this compound and β-diketones in general. The compound exists as a dynamic equilibrium between two tautomeric forms: the diketo form and a more stable enol form.[5][6] Because the rate of interconversion between these two forms is slow on the NMR timescale, you will see a distinct set of peaks for each tautomer present in the solution.[6]

Causality: Keto-Enol Tautomerism

The enol form is significantly stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is conjugated with the carbonyl group and the aromatic ring, creating an extended π-system that delocalizes electron density and lowers the molecule's overall energy.[7][8]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the nearby carbonyl oxygen, creating a stable six-membered ring-like structure.[8][9]

G Start Ambiguous ¹H NMR Spectrum CheckSolvent Note the NMR Solvent (e.g., CDCl₃, DMSO-d₆) Start->CheckSolvent ID_Peaks Identify Unique Peaks Keto: -CH₂ (~4.0 ppm) Enol: =CH- (~6.2 ppm) CheckSolvent->ID_Peaks Integrate Integrate Unique Peaks I(keto) and I(enol) ID_Peaks->Integrate Normalize Normalize Keto Integral I(keto, norm) = I(keto) / 2 Integrate->Normalize Calculate Calculate Ratio Ratio = I(enol) / I(keto, norm) Normalize->Calculate Result Report Keto:Enol Ratio for the specific solvent Calculate->Result

Caption: Troubleshooting logic for quantifying tautomer ratios from ¹H NMR.

Q4: My IR spectrum shows a very broad absorption around 2500-3200 cm⁻¹ and two peaks in the carbonyl region. Is my sample contaminated with a carboxylic acid?

Answer: This is a classic spectral feature of a β-diketone and is strong evidence for the presence of the enol tautomer, not necessarily a carboxylic acid impurity.

Causality and Interpretation:

  • Broad -OH Stretch: The very broad absorption in the 2500-3200 cm⁻¹ region is due to the O-H stretching vibration of the enol. Its extreme broadness is a direct result of the strong intramolecular hydrogen bond, which weakens and broadens the O-H bond vibration. * Two Carbonyl (C=O) Peaks: You are observing carbonyl absorptions from both tautomers.

    • The diketo form will show a typical ketone C=O stretch around 1720 cm⁻¹ .

    • The enol form has a conjugated C=O group, which lowers its stretching frequency to around 1600 cm⁻¹ . This peak is often very intense.

Expected IR Absorptions Vibrational Mode Comment
~3200-2500 cm⁻¹ (broad) O-H stretch (enol)Indicates strong intramolecular H-bonding.
~1720 cm⁻¹ C=O stretch (keto)Non-conjugated ketone.
~1600 cm⁻¹ C=O stretch (enol, conjugated)Lower frequency due to conjugation and H-bonding.
~1580 cm⁻¹ C=C stretch (enol)Conjugated alkene.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which tautomer, keto or enol, is predominant and why?

Answer: For this compound, the enol tautomer is generally the predominant form in most common organic solvents and in the solid state. The stability of the enol form is driven by the formation of a conjugated system and a strong, internal six-membered ring created by intramolecular hydrogen bonding. [9][10]However, the exact equilibrium position is highly sensitive to the environment.

  • In Non-Polar Solvents (e.g., CDCl₃, CCl₄): The enol form is highly favored. The solvent cannot form strong hydrogen bonds itself, so the internal H-bond that stabilizes the enol is energetically very favorable. [7]* In Polar, Protic Solvents (e.g., Water, Methanol): The keto form becomes more significant. [11]These solvents can act as both hydrogen bond donors and acceptors, effectively competing with and disrupting the intramolecular hydrogen bond of the enol, thus stabilizing the more polar keto tautomer.

Q2: What are the expected major fragments in the mass spectrum?

Answer: In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak [M]⁺ should be observed at m/z 196 (for ³⁵Cl) and 198 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Common fragmentation pathways for β-diketones involve cleavages alpha to the carbonyl groups. Key expected fragments include:

  • [M - CH₃]⁺ (m/z 181/183): Loss of a methyl radical from the acetyl group.

  • [M - C₂H₃O]⁺ or [M - 43]⁺: Loss of an acetyl radical. This often leads to the base peak .

  • [C₇H₄ClO]⁺ (m/z 139/141): The 4-chlorobenzoyl cation, a very stable and prominent fragment.

  • [C₆H₄Cl]⁺ (m/z 111/113): Loss of CO from the 4-chlorobenzoyl cation.

Q3: What common impurities should I look for from the synthesis?

Answer: If the compound was synthesized via a standard Claisen condensation of 4-chloroacetophenone with ethyl acetate, the most likely process-related impurities are:

  • 4-chloroacetophenone: Unreacted starting material.

  • Ethyl acetate: Residual solvent/starting material.

  • Ethanol: By-product of the reaction if using sodium ethoxide, or used as a solvent.

  • Self-condensation products: Minor amounts of products from the self-condensation of ethyl acetate (i.e., ethyl acetoacetate).

These impurities can typically be identified by ¹H NMR or GC-MS and are removed by the recrystallization protocol described earlier. [12]

References

  • SpectraBase. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Hansen, P.E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals. Available from: [Link]

  • MDPI. Structural Studies of β-Diketones and Their Implications on Biological Effects. Available from: [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • International Journal of Research in Advent Technology. Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. Available from: [Link]

  • Buchi.com. The detectives determine vicinal diketones (VDK) in beer. Available from: [Link]

  • Organic Chemistry Portal. β-Diketone synthesis by oxidation. Available from: [Link]

  • TRACE: Tennessee Research and Creative Exchange. Synthesis and Thermodynamic Analysis of Volatile Beta-Diketone Complexes of Select Lanthanides via Gas-Phase Separations. Available from: [Link]

  • NIH National Center for Biotechnology Information. 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Available from: [Link]

  • Der Pharma Chemica. Efficient Ultrasound synthesis of β-diketone and its metal complexes. Available from: [Link]

  • Scholars Research Library. Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Available from: [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Available from: [Link]

  • NIH National Center for Biotechnology Information. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Available from: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. β-diketones: Important Intermediates for Drug Synthesis. Available from: [Link]

  • Chemistry Stack Exchange. What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available from: [Link]

  • Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Available from: [Link]

  • University of Calgary. Ch13 - Sample IR spectra. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • SpectraBase. 1-(p-Chlorophenyl)-4-(4'-methylphenyl)butane-1,4-dione - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. Available from: [Link]

  • Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
  • ResearchGate. ¹H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top).... Available from: [Link]

  • NIST WebBook. Butane, 1,3-dichloro-. Available from: [Link]

  • PubMed. Synthesis and characterization of four process impurities in pazopanib. Available from: [Link]

  • NIST WebBook. 1,4-Butanediol. Available from: [Link]

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Technical Support Center: Catalyst Selection for Optimizing 1,3-Diketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-diketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this crucial structural motif. Here, we will address common challenges and frequently asked questions in a direct Q&A format, providing not just protocols, but the underlying scientific reasoning to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What are the primary methods for synthesizing 1,3-diketones, and how do I choose the right one?

The synthesis of 1,3-diketones is a cornerstone of organic chemistry, with the Claisen condensation being the most traditional and widely used method.[1][2][3] However, several other powerful methodologies have been developed, each with its own advantages. The choice of method depends heavily on your starting materials, desired substitution pattern, and functional group tolerance.

  • Claisen Condensation: This is the reaction of a ketone with an ester in the presence of a strong base.[1][4] It is a robust and well-understood method, particularly for creating a wide variety of 1,3-diketones.

  • Hydration of Alkynones: This method involves the addition of water across the triple bond of an alkynone. It can be catalyzed by various metals, such as gold(I), and offers a regioselective route to 1,3-diketones under mild conditions.[1]

  • Decarboxylative Coupling Reactions: These reactions utilize transition metals to couple α-oxocarboxylic acids with other substrates, generating the 1,3-diketone structure through the in-situ formation of an acyl anion equivalent.[1]

  • Metal-Based Catalysis: Beyond the specific methods above, various transition metals like rhodium and palladium can catalyze the synthesis of 1,3-diketones from different starting materials, such as α,β-unsaturated ketones and acid chlorides.[1][5][6]

  • Organocatalysis: N-heterocyclic carbenes (NHCs) and amino acids like L-proline have been shown to catalyze the formation of 1,3-diketones, offering a metal-free alternative.[1][3]

To help you decide, consider the following workflow:

G start What are your starting materials? ketone_ester Ketone + Ester start->ketone_ester alkynone Alkynone start->alkynone alpha_bromo α-Bromoketone + α-Oxocarboxylate start->alpha_bromo enone α,β-Unsaturated Ketone + Acid Chloride start->enone claisen Claisen Condensation ketone_ester->claisen Use strong base (NaH, LDA) hydration Hydration of Alkynone alkynone->hydration Use Au(I) or PPh3 catalyst decarbox Decarboxylative Coupling alpha_bromo->decarbox Often proceeds without transition metal rh_cat Rhodium Catalysis enone->rh_cat Use RhCl(PPh3)3 + Et2Zn

Caption: Decision workflow for selecting a 1,3-diketone synthesis method.

Q2: I'm performing a Claisen condensation. What is the role of the base, and which one should I choose?

In a Claisen condensation, the base is crucial for deprotonating the α-carbon of the ketone, forming a nucleophilic enolate.[4][7] This enolate then attacks the electrophilic carbonyl carbon of the ester. A stoichiometric amount of a strong base is typically required because the resulting 1,3-diketone is more acidic than the starting ketone and will be deprotonated by the base, driving the reaction to completion.[4][7]

The choice of base is critical for success:

BaseCommon Use Case & RationalePotential Issues
Sodium Hydride (NaH) A strong, non-nucleophilic base. Excellent for preventing side reactions with the ester.[8][9]Can be heterogeneous and requires careful handling.
Sodium Ethoxide (NaOEt) A classic choice, especially when using ethyl esters. The ethoxide generated from the reaction does not introduce a competing nucleophile.[4][8]Weaker than NaH, may not be suitable for less acidic ketones.
Lithium Diisopropylamide (LDA) A very strong, sterically hindered, non-nucleophilic base. Ideal for forming the kinetic enolate from unsymmetrical ketones, offering regioselectivity.[1][4]Can be sensitive to air and moisture.[10]
Potassium tert-Butoxide (KOtBu) A strong, bulky base that can favor the kinetic enolate and reduce side reactions like self-aldol condensation.[1]Can promote elimination reactions in some substrates.

Expert Insight: For mixed Claisen condensations where only one reactant is enolizable, a non-nucleophilic base like LDA is highly recommended to prevent unwanted side reactions.[4]

Q3: What are Lewis acid catalysts used for in 1,3-diketone synthesis?

Lewis acids, such as Magnesium Bromide Etherate (MgBr₂·OEt₂) or Boron Trifluoride Etherate (BF₃·OEt₂), play a different role than Brønsted bases. They function by coordinating to the carbonyl oxygen of the ketone, which increases the acidity of the α-protons and facilitates "soft enolization" in the presence of a mild, non-nucleophilic base like N,N-diisopropylethylamine (i-Pr₂NEt).[1][3][11]

This approach offers several advantages:

  • Milder Conditions: It avoids the use of strong, harsh bases.

  • Improved Selectivity: Can provide better regioselectivity in some cases.

  • Air/Moisture Tolerance: Some systems, like MgBr₂·OEt₂/i-Pr₂NEt, can be run in untreated solvents open to the air, simplifying the experimental setup.[11]

Section 2: Troubleshooting Guide

Problem 1: Low or No Yield in Claisen Condensation

Q: I've set up my Claisen condensation, but I'm getting a very low yield or only recovering my starting materials. What went wrong?

A: This is a common issue that can usually be traced back to a few key experimental parameters. Let's troubleshoot systematically.

G start Low Yield in Claisen Condensation check_base Is your base strong enough and used in stoichiometric amounts? start->check_base check_purity Are your reagents and solvents completely anhydrous? start->check_purity check_temp Is the reaction temperature appropriate? start->check_temp check_workup Did you perform an acidic workup? start->check_workup solution_base The 1,3-diketone product is acidic and consumes the base. Use at least 1 equivalent of a strong base like NaH or LDA. check_base->solution_base solution_purity Water quenches the strong base and the enolate. Flame-dry glassware and use anhydrous solvents. check_purity->solution_purity solution_temp Enolate formation with LDA is often done at -78°C, while NaH reactions may require heating. Check literature for your specific substrates. check_temp->solution_temp solution_workup The product is an enolate salt. You must add acid (e.g., dilute HCl) to protonate it and isolate the neutral 1,3-diketone. check_workup->solution_workup

Caption: Troubleshooting workflow for low yield in Claisen condensation.

Detailed Breakdown:

  • Base Strength and Stoichiometry: The pKa of the α-proton of a typical ketone is around 20. The pKa of the resulting 1,3-diketone is around 9-11. The reaction equilibrium is driven forward by the final deprotonation of the product.[12] If your base is not strong enough or is used in catalytic amounts, the reaction will not proceed to completion. Solution: Use at least one full equivalent of a strong base like NaH, NaNH₂, or LDA.[4][8]

  • Reagent and Solvent Purity: Strong bases and the enolate intermediates are highly sensitive to moisture.[10] Any water present will protonate the enolate and consume your base, halting the reaction. Solution: Ensure all solvents are rigorously dried. Flame-dry your glassware under vacuum or in an oven and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[10]

  • Temperature Control: The temperature can significantly impact the reaction. Formation of kinetic enolates with LDA requires low temperatures (e.g., -78 °C), while reactions with NaH may need heating to overcome activation barriers.[1][10] Solution: Consult literature precedents for similar substrates to determine the optimal temperature profile for your specific reaction.

  • Acidic Workup: The immediate product of the reaction is the enolate salt of the 1,3-diketone. This salt is often soluble in the reaction medium. To isolate your final product, you must neutralize the reaction mixture with an aqueous acid.[4] Solution: After the reaction is complete, carefully quench the mixture and acidify it (e.g., with 1M HCl) until the pH is acidic, then proceed with your extraction.

Problem 2: Significant Byproduct Formation

Q: My reaction is working, but I'm getting a lot of a byproduct that seems to be from the self-condensation of my starting ketone. How can I prevent this?

A: This is likely due to an aldol condensation side reaction, where the ketone enolate attacks another molecule of the ketone instead of the ester.[1][13]

Strategies to Minimize Aldol Byproducts:

  • Choice of Base and Temperature: Using a bulky, strong base like LDA at low temperatures can rapidly and quantitatively form the enolate, minimizing the concentration of free ketone available for self-condensation. The use of KOtBu has also been shown to reduce this byproduct.[1]

  • Order of Addition: Add the ketone solution slowly to a solution of the base (inverse addition) to ensure that the ketone is immediately converted to its enolate and does not have a chance to react with itself.

  • Lewis Acid-Mediated Conditions: Switching to a Lewis acid-catalyzed method, such as using MgBr₂·OEt₂ and a hindered amine base, can often suppress aldol pathways by promoting C-acylation over O-acylation and self-condensation.[3][11]

Problem 3: Difficulty with Product Purification

Q: I've successfully synthesized my 1,3-diketone, but it's difficult to purify. Are there any specialized techniques?

A: 1,3-Diketones can sometimes be challenging to purify by standard column chromatography due to their acidic nature and tendency to streak on silica gel. A highly effective method is to exploit their ability to form metal chelates.[1][14][15]

Experimental Protocol: Purification via Copper(II) Chelation

This protocol is adapted from procedures described in the literature for the purification of 1,3-diketones.[1]

  • Complex Formation: Dissolve the crude 1,3-diketone in a suitable solvent like methanol or a biphasic system of water/EtOAc.

  • Add Copper(II) Acetate: Add a solution of copper(II) acetate (Cu(OAc)₂) in water, often with a small amount of acetic acid. A solid copper chelate of the 1,3-diketone will precipitate out of the solution.

  • Isolation: Filter the solid precipitate and wash it thoroughly with the solvent to remove any unreacted starting materials and byproducts.

  • Decomposition of the Complex: Resuspend the solid copper chelate in a biphasic system (e.g., water/EtOAc).

  • Release of Diketone: Add a strong chelating agent like Na₂EDTA or treat with an acid to decompose the copper complex, releasing the pure 1,3-diketone into the organic layer.

  • Final Extraction: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the highly purified 1,3-diketone.

Section 3: Advanced Catalyst Selection

Q4: How do electronic effects of my substrates influence catalyst choice and reaction outcome?

A: The electronic nature of your ketone and acylating agent has a profound impact on the reaction.

  • Electron-Withdrawing Groups (EWGs):

    • On the ketone , EWGs increase the acidity of the α-protons, making enolate formation easier. You may be able to use a slightly weaker base.

    • On the acylating agent (e.g., an aryl group on an acid chloride), EWGs make the carbonyl carbon more electrophilic, which can accelerate the reaction rate and improve yields.[5]

  • Electron-Donating Groups (EDGs):

    • On the ketone , EDGs decrease the acidity of the α-protons, potentially requiring a stronger base or harsher conditions.

    • On the acylating agent , EDGs make the carbonyl carbon less electrophilic, which can slow down the reaction and lead to lower yields.[1][5]

Catalyst Performance Summary based on Electronics:

Catalyst SystemSubstrate ElectronicsRationale & Expected Outcome
RhCl(PPh₃)₃ / Et₂Zn Electron-withdrawing groups on acid chlorideIncreased electrophilicity of the acid chloride leads to higher yields and faster reactions.[5]
KOtBu / THF Electron-donating groups on aryl α-carboxylatesWorse results are obtained due to reduced reactivity of the carboxylate.[1]
TFAA / TfOH β-phenylpropionic acidsThis superacid system can directly activate both the carboxylic acid and the ketone, leading to self-acylation products.[2]

References

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Technical Support Center: A Guide to the Storage and Stability of 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(4-Chlorophenyl)butane-1,3-dione is a valuable β-diketone intermediate, critical in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1][2] Like many dicarbonyl compounds, its chemical integrity is paramount for achieving reliable and reproducible results in downstream applications. This guide provides an in-depth look at the stability profile of this compound, offering field-proven advice, troubleshooting protocols, and answers to frequently asked questions regarding its proper storage and handling to prevent degradation.

Part 1: Understanding the Chemical Stability of this compound

A foundational understanding of the molecule's inherent chemical properties is crucial for designing an effective storage strategy. The stability of this compound is primarily influenced by its tautomeric nature and susceptibility to common degradation pathways.

The Inherent Keto-Enol Tautomerism

Beta-diketones exist as a dynamic equilibrium between their diketo and enol forms.[3][4] This is not a degradation process but a fundamental characteristic that influences the compound's reactivity and stability. In solution, this compound rapidly interconverts between the diketo tautomer and two possible enol tautomers. The enol form is significantly stabilized by the formation of a conjugated system and an intramolecular hydrogen bond, and its prevalence is influenced by factors like solvent polarity.[4][5][6] Due to the extended conjugation with the phenyl ring, the enol form where the double bond is adjacent to the phenyl group is generally predominant.[7]

Caption: Plausible hydrolytic degradation of the target compound.

Part 2: FAQs - Recommended Storage & Handling Protocols

This section provides direct answers to common questions regarding the day-to-day storage and handling of this compound.

Q1: What are the ideal short-term storage conditions for my compound? For routine use and short-term storage (i.e., less than 3 months), the compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C). The key is to minimize exposure to atmospheric moisture and light. Placing the container inside a desiccator at this temperature provides an excellent secondary barrier against moisture.

Q2: I need to store my this compound for over a year. What do you recommend? For long-term archival, storage at -20°C or, ideally, -80°C is strongly recommended. [8]Low temperatures significantly slow the rate of all potential degradation reactions. Before placing it in the freezer, ensure the container is robust and has an airtight seal. It is also good practice to flush the container headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.

Q3: Are there special precautions for removing the compound from cold storage? Yes, and this is a critical step to prevent degradation. When removing the container from a refrigerator or freezer, always allow it to warm to ambient room temperature completely before opening. This may take 30-60 minutes. Opening a cold container immediately will cause atmospheric moisture to condense on the cold solid, introducing water and defeating the purpose of careful storage.

Q4: What type of container is best? Use amber glass vials with PTFE-lined screw caps. The amber glass protects the compound from light, and the PTFE-lined cap provides an inert, airtight seal to prevent moisture ingress and potential reaction with the cap material.

Parameter Short-Term Storage (< 3 Months) Long-Term Storage (> 3 Months) Rationale
Temperature 2–8°C-20°C to -80°CSlows the rate of hydrolytic and thermal degradation. [8]
Atmosphere Tightly sealed containerHeadspace flushed with inert gas (Ar, N₂)Minimizes exposure to atmospheric moisture and oxygen.
Light Amber glass container or store in the darkAmber glass container stored in the darkPrevents potential photochemical degradation.
Moisture Store in a desiccatorTightly sealed container with inert atmospherePrevents hydrolysis, the primary degradation pathway. [9][10]

Table 1: Summary of Recommended Storage Conditions.

Part 3: Troubleshooting Guide - Identifying and Addressing Degradation

Q5: I suspect my sample has degraded. What are the common signs? Visual inspection can provide the first clues. Look for:

  • Change in Appearance: The pure compound is typically a solid. Any change to a gummy, oily, or discolored (e.g., yellow to brown) appearance suggests degradation.

  • Inconsistent Analytical Results: If you observe new, unexpected peaks in your HPLC or GC chromatograms, or new spots on a TLC plate compared to a reference standard, degradation is likely.

  • Poor Performance in Reactions: A noticeable decrease in yield or the formation of unexpected byproducts in a well-established synthesis can be an indicator of poor starting material quality.

Q6: How can I definitively confirm the purity and integrity of my stored sample? Analytical validation is the only way to be certain. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and quantitative method for this purpose. A simple Thin-Layer Chromatography (TLC) can also serve as a quick qualitative check. See Part 4 for detailed protocols.

Workflow_Stability_Check cluster_storage Sample Handling cluster_analysis Analytical Assessment cluster_decision Decision Point Start Retrieve sample from storage (-20°C or 2-8°C) Warm Allow container to warm to ambient temperature (CRITICAL STEP) Start->Warm Prep Prepare sample solution (e.g., in Acetonitrile) Warm->Prep Analyze Analyze via HPLC-UV (See Protocol 4.1) Prep->Analyze Compare Compare chromatogram to reference standard or initial data Analyze->Compare Decision Purity > 98% and no major degradation peaks? Compare->Decision Pass Proceed with Experiment Decision->Pass Yes Fail Discard or Purify Sample Decision->Fail No

Caption: Experimental workflow for performing a stability check.

Part 4: Experimental Protocols for Quality Control

These protocols provide a self-validating system to assess the integrity of your this compound.

Protocol 4.1: Stability Assessment using HPLC-UV
  • Purpose: To quantitatively determine the purity of the compound and detect the presence of degradation products.

  • Principle: Reversed-phase HPLC separates the compound from more polar degradation products (like 4-chloroacetophenone) and non-polar impurities. Purity is assessed by the relative area of the main peak.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile (ACN) and water

    • Volumetric flasks and pipettes

    • HPLC system with UV detector

  • Procedure:

    • Standard Preparation: Accurately weigh ~10 mg of a trusted reference standard and dissolve it in 10.0 mL of ACN to make a 1 mg/mL stock solution. Prepare a working standard of ~50 µg/mL by diluting the stock solution.

    • Sample Preparation: Prepare a sample solution at the same concentration (50 µg/mL) using the stored material.

    • Chromatography: Inject 10 µL of the sample solution into the HPLC system under the conditions specified in Table 2.

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate the area percent of the main peak corresponding to this compound.

      • Compare the retention time of the main peak to the reference standard.

      • Look for the appearance of new peaks, especially at earlier retention times, which may indicate polar degradation products.

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 60% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection (UV) 254 nm
Injection Vol. 10 µL

Table 2: Example HPLC-UV Method Parameters for Purity Analysis. This method should be validated in your laboratory.

Protocol 4.2: Qualitative Purity Check using Thin-Layer Chromatography (TLC)
  • Purpose: A rapid, low-cost method to qualitatively assess purity and identify gross contamination.

  • Procedure:

    • Prepare a dilute solution of your compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate alongside a reference standard if available.

    • Develop the plate using a mobile phase such as 30% Ethyl Acetate in Hexane.

    • Visualize the plate under UV light (254 nm).

    • A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities or degradation.

References

  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025). Magnetic Resonance in Chemistry. Available at: [Link]

  • Jolad, S. D., & Steelink, C. (1987). General method of synthesis for natural long-chain beta-diketones. Journal of Natural Products, 50(4), 646–649. Available at: [Link]

  • Zhang, Y., et al. (2024). The Interplay of Hydration and Hydrolysis upon the Keto–Enol Tautomerism of β-Diketones. Journal of Chemical Education. Available at: [Link]

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  • Pearson, R. G., & Mayerle, E. A. (1951). Mechanism of the Hydrolytic Cleavage of Carbon—Carbon Bonds. I. Alkaline Hydrolysis of β-Diketones. Journal of the American Chemical Society, 73(1), 926–930. Available at: [Link]

  • Al-Hussain, S. A., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(20), 6239. Available at: [Link]

  • Singh, A., et al. (2015). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 4(3), 78-88. Available at: [Link]

  • Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1342. Available at: [Link]

  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. Available at: [Link]

  • What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? (2018). Chemistry Stack Exchange. Available at: [Link]

  • Draw structures for the monoenol tautomers of cyclohexane-1,3-dione. (n.d.). Homework.Study.com. Available at: [Link]

  • Hoffmann, G. F., et al. (1993). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry, 31(11), 759-762. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 238083. Available at: [Link]

  • Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Blog. Available at: [Link]

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  • Bhakta, S., et al. (2006). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. Applied and Environmental Microbiology, 72(10), 6663-6670. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted β-Diketones: 1-(4-Chlorophenyl)butane-1,3-dione vs. 1-Phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 1-(4-chlorophenyl)butane-1,3-dione and its unsubstituted counterpart, 1-phenylbutane-1,3-dione (commonly known as benzoylacetone). As versatile building blocks in organic synthesis, particularly for the construction of heterocyclic scaffolds, a nuanced understanding of how a simple substituent alters their reactivity is paramount for reaction design and optimization.[1][2][3] We will move beyond mere observation to dissect the underlying electronic principles that govern their behavior, supported by established chemical theory and representative experimental protocols.

Foundational Principles: Structure, Electronic Effects, and Acidity

The reactivity of a β-dicarbonyl compound is fundamentally dictated by the acidity of the methylene protons situated between the two carbonyl groups and the electrophilicity of the carbonyl carbons themselves.[4][5] The introduction of a substituent on the phenyl ring modulates these properties through inductive and resonance effects.

1.1. Electronic Profile of the Phenyl Substituent

The key difference between our two subject compounds is the presence of a chlorine atom at the para position of the phenyl ring. The chlorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. This is a distance-dependent effect that deactivates the ring.[6][7]

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, primarily at the ortho and para positions.[7][8]

For halogens, the inductive effect is generally stronger than the resonance effect.[7] Therefore, the 4-chlorophenyl group is, on balance, electron-withdrawing compared to an unsubstituted phenyl group. This withdrawal of electron density has profound consequences for the acidity of the active methylene protons.

G cluster_0 1-Phenylbutane-1,3-dione cluster_1 This compound C6H5 C6H5 C=O1 C=O C6H5->C=O1 CH2 CH2 C=O1->CH2 C=O2 C=O CH2->C=O2 CH3 CH3 C=O2->CH3 note1 Reference electronic profile. No strong inductive or resonance withdrawal from the ring. Cl-C6H4 Cl-C₆H₄ C=O3 C=O Cl-C6H4->C=O3 Cl-C6H4->C=O3 -I CH2_2 CH₂ C=O3->CH2_2 C=O4 C=O CH2_2->C=O4 CH3_2 CH₃ C=O4->CH3_2 note2 Inductive Withdrawal (-I) by Cl dominates, pulling electron density from the dicarbonyl system.

Figure 1: Electronic influence of the substituent.

1.2. Acidity and Enolate Stability

The protons on the α-carbon flanked by two carbonyl groups are significantly more acidic than those adjacent to a single carbonyl group.[4][9] This is because the resulting carbanion (enolate) is stabilized by delocalization of the negative charge across both oxygen atoms.[9][10]

The electron-withdrawing nature of the 4-chlorophenyl group further stabilizes the conjugate base of this compound. By pulling electron density away from the dicarbonyl system, the chlorine atom helps to disperse the negative charge of the enolate, making it a more stable anion. A more stable conjugate base corresponds to a stronger acid.

G compound1 1-(4-Cl-Ph)-dione enolate1 More Stable Enolate (Charge Dispersed by -I Effect) compound1->enolate1 + Base (Faster) compound2 1-Ph-dione enolate2 Less Stable Enolate compound2->enolate2 + Base (Slower)

Figure 2: Enolate formation and relative stability.

Comparative Reactivity in Key Synthetic Transformations

The differences in acidity and electronic density directly translate to differing reactivity profiles in common synthetic applications.

2.1. Nucleophilicity in Alkylation and Acylation Reactions

While the enolate of the chloro-substituted diketone forms more readily, its increased stability comes at a cost. A more stable, less energetic enolate is inherently a weaker nucleophile.

  • 1-Phenylbutane-1,3-dione: Forms a less stable, more reactive enolate. It will act as a more potent nucleophile, leading to faster reaction rates in SN2-type alkylations with electrophiles like alkyl halides.

  • This compound: Forms a more stable, less reactive enolate. While enolate formation is easier, its subsequent attack on an electrophile will be slower. This can be advantageous in preventing side reactions but may require more forcing conditions to achieve complete conversion.

2.2. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[11]

  • Rate-Determining Step: The initial deprotonation to form the enolate is often a key step.

  • Prediction: this compound, being more acidic, is expected to undergo the initial deprotonation faster. This should lead to a higher overall reaction rate under mildly basic conditions, assuming the subsequent nucleophilic attack and dehydration steps are not significantly hindered. The increased electrophilicity of the carbonyl in the chloro-derivative could also play a role in subsequent steps.

2.3. Japp-Klingemann Reaction

This reaction involves the coupling of an aryl diazonium salt with a β-dicarbonyl compound to form a hydrazone, often with the cleavage of an acyl or carboxyl group.[12][13][14] The reaction requires the formation of an enolate to attack the diazonium salt.[14]

  • Prediction: Similar to the Knoevenagel condensation, the enhanced acidity of this compound should facilitate the formation of the reactive enolate under the typically buffered, weakly acidic to neutral conditions of the Japp-Klingemann reaction.[15] This would likely lead to a more efficient and faster coupling compared to the unsubstituted analogue.

Data Summary: A Comparative Overview

Property / Reaction Type1-Phenylbutane-1,3-dioneThis compoundRationale
Molecular Weight 162.19 g/mol [16]196.63 g/mol [17][18]Addition of a chlorine atom.
Acidity (pKa) Higher pKaLower pKa (More Acidic) The -I effect of Cl stabilizes the conjugate base.[9][10]
Enolate Stability Less StableMore Stable Electron-withdrawing group disperses negative charge.
Enolate Nucleophilicity Higher (More Reactive) Lower (Less Reactive)A more stable anion is a weaker nucleophile.
Rate of Alkylation Faster SlowerDependent on the nucleophilicity of the enolate.
Rate of Knoevenagel SlowerFaster Dependent on the ease of enolate formation (acidity).
Rate of Japp-Klingemann SlowerFaster Dependent on the ease of enolate formation (acidity).

Experimental Protocol: Knoevenagel Condensation

This protocol provides a robust, self-validating methodology for comparing the reactivity of the two diketones in a Knoevenagel condensation with an aromatic aldehyde (e.g., 4-nitrobenzaldehyde). The progress can be monitored by Thin Layer Chromatography (TLC) to directly observe the rate of consumption of the starting diketone.

4.1. Materials

  • 1-Phenylbutane-1,3-dione (1.0 mmol, 1.0 equiv.) OR this compound (1.0 mmol, 1.0 equiv.)

  • 4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv.)

  • Piperidine (0.1 mmol, 0.1 equiv.)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar and reflux condenser

  • TLC plates (Silica gel 60 F254)

  • TLC developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

4.2. Procedure

  • Reaction Setup: To a 25 mL round-bottom flask, add the β-dicarbonyl compound (1.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol).

  • Solvent Addition: Add ethanol (10 mL) and a magnetic stir bar. Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add piperidine (0.1 mmol) to the solution. Causality Note: Piperidine is a mild base, sufficient to catalyze the reaction by promoting enolate formation without causing self-condensation of the aldehyde.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (~80 °C).

  • Monitoring: Start monitoring the reaction immediately after adding the catalyst and upon reaching reflux. Every 15 minutes, withdraw a small aliquot with a capillary tube and spot it on a TLC plate. Elute the plate and visualize under UV light. The starting diketone and the product will have different Rf values, allowing for a direct comparison of the consumption rate of the starting material.

  • Work-up: Once the reaction is complete (as determined by TLC, typically when the starting diketone spot has disappeared), cool the mixture to room temperature. The product will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The product can be further purified by recrystallization from ethanol if necessary.

G cluster_workflow Knoevenagel Condensation Workflow A 1. Combine Diketone & Aldehyde in Ethanol B 2. Add Piperidine (Catalyst) A->B C 3. Heat to Reflux (~80 °C) B->C D 4. Monitor by TLC (Every 15 min) C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Isolate Product via Vacuum Filtration E->F G 7. Purify by Recrystallization F->G

Figure 3: Experimental workflow for Knoevenagel condensation.

Conclusion and Synthetic Outlook

The choice between this compound and 1-phenylbutane-1,3-dione is a strategic one, hinging on the specific demands of the desired transformation.

  • Choose 1-Phenylbutane-1,3-dione when maximizing the nucleophilicity of the enolate is critical. It is the superior choice for reactions like C-alkylation where the enolate's ability to attack a neutral electrophile is the rate-limiting factor.

  • Choose this compound when the ease of deprotonation is the primary concern. It excels in reactions catalyzed by mild bases or under conditions where enolate formation is sluggish, such as the Knoevenagel and Japp-Klingemann reactions. Its lower nucleophilicity can also be a benefit, potentially leading to cleaner reactions by minimizing unwanted side products.

By understanding the fundamental electronic influence of the chloro-substituent, researchers can make informed decisions, transforming a seemingly minor structural change into a powerful tool for controlling chemical reactivity and optimizing synthetic outcomes.

References

  • Enolate Anion Stability of 1,3-Dicarbonyl Compounds. (n.d.). Furman Chemistry 120 - PBworks.
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  • 1-Phenylbutane-1,3-dione | CAS:93-91-4. (n.d.). BioCrick. Retrieved from [Link]

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Introduction: The Versatile Scaffold of β-Diketones and the Strategic Role of Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists and Pharmacologists

Beta-diketones are a class of organic compounds characterized by two carbonyl groups separated by a single carbon atom. This unique 1,3-dicarbonyl moiety confers a remarkable chemical versatility, most notably the ability to exist in a dynamic equilibrium between keto and enol tautomeric forms.[1][2] This keto-enol tautomerism is not merely a structural curiosity; it is central to their biological activity, influencing their acidity, metal-chelating capabilities, and interaction with biological macromolecules.[2][3] Naturally occurring β-diketones, such as curcumin, are well-documented for their wide spectrum of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[4][5][6]

In the realm of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic profiles. Halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is a time-tested and powerful strategy. The incorporation of a halogen atom can profoundly alter a molecule's physicochemical properties, including:

  • Lipophilicity: Influencing the molecule's ability to cross cell membranes.

  • Electronic Effects: Modifying the acidity and reactivity of nearby functional groups.

  • Metabolic Stability: Blocking sites of metabolic degradation, thereby increasing bioavailability.

  • Conformational Preferences: Influencing the shape of the molecule and its fit within a biological target.

This guide provides a comparative analysis of the biological activities of halogen-substituted β-diketones. We will explore how the systematic substitution of different halogens on the β-diketone scaffold modulates its antimicrobial, anticancer, and enzyme-inhibitory properties. By synthesizing data from disparate studies and explaining the causality behind experimental observations, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutic agents.

Structure-Activity Relationships: The Physicochemical Impact of Halogen Substitution

The choice of halogen is a critical decision in drug design, as each element offers a unique combination of size, electronegativity, and lipophilicity. These properties directly influence the β-diketone's interaction with its biological targets.

  • Electronegativity and Acidity: The electronegativity of halogens decreases down the group (F > Cl > Br > I). A highly electronegative substituent, like fluorine, can increase the acidity of the enolic proton through a negative inductive effect (-I). This enhanced acidity can influence the compound's metal-chelating ability and its capacity to form hydrogen bonds with receptor sites.[7]

  • Lipophilicity and Permeability: Lipophilicity generally increases with the size of the halogen (I > Br > Cl > F). Higher lipophilicity can enhance the transport of the compound across lipid-rich biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.

  • Steric Hindrance and Binding: The atomic radius of the halogen atom increases down the group. The bulkier halogens (Br, I) can introduce steric hindrance that may either promote or hinder binding to a target protein, depending on the topology of the active site.

G cluster_0 Halogen-Substituted β-Diketone main R1-CO-CH(X)-CO-R2 prop1 Electronegativity (F > Cl > Br > I) main->prop1 prop2 Lipophilicity (I > Br > Cl > F) main->prop2 prop3 Steric Bulk (I > Br > Cl > F) main->prop3 prop4 Metabolic Stability main->prop4 bio2 Target Binding Affinity prop1->bio2 Influences bio4 Acidity (pKa) prop1->bio4 Influences bio1 Membrane Permeability prop2->bio1 Governs prop3->bio2 Impacts bio3 Bioavailability prop4->bio3 Affects bio1->bio3 Contributes to

Caption: Key physicochemical properties modulated by halogen (X) substitution on a β-diketone scaffold and their influence on biological outcomes.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Halogenated compounds have long been recognized for their antimicrobial properties. In the context of β-diketones, halogen substitution can enhance their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with cellular processes like transcription and translation.[8]

A consistent theme in the literature is the potent activity of fluorinated derivatives. The high electronegativity and small size of fluorine often lead to enhanced biological activity.[7] For instance, studies on curcuminoids have shown that fluorinated compounds exhibit lower Minimum Inhibitory Concentration (MIC) values against various cariogenic bacteria compared to their non-halogenated or other halogenated counterparts.[7] This is often attributed to fluorine's ability to form strong hydrogen bonds and modulate the electronic properties of the molecule, enhancing its interaction with bacterial targets.[7] The presence of a halogen, in general, has been shown to increase toxicity towards bacteria.[1]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated β-Diketone Analogs

Compound Type Base Scaffold Halogen Staphylococcus aureus Escherichia coli Candida albicans Reference
Curcuminoid N-Methyl-4-piperidone 4-F >1000 >1000 >100 [7]
Curcuminoid N-Methyl-4-piperidone 3-F 250 500 >100 [7]
Azo-derivative Barbituric Acid 5-Cl 0.42 (mg/mL)* - - [8]

| β-diketone ligand | 2-hydroxy acetophenone | - | 10-18 (mm zone)** | 12-22 (mm zone)** | - |[1] |

*Data presented as MIC50. **Data from paper disc method, not directly comparable to MIC values.

Anticancer Activity

The β-diketone scaffold is a versatile platform for the development of anticancer agents, with some derivatives acting as enzyme inhibitors or metal-chelating agents that induce cellular stress.[6] Halogenation can significantly enhance the cytotoxic potential of these compounds.

A compelling structure-activity relationship was observed in a study of ruthenocene-containing β-diketones. The derivative with a trifluoromethyl (CF₃) group, a potent electron-withdrawing substituent, was the most cytotoxic compound tested against a panel of human cancer cell lines.[9] The study concluded that drug activity was inversely proportional to the electron density on the ruthenium center; electron-withdrawing halogenated groups enhance cytotoxicity.[9] This suggests that the electronic effect of the halogen is a key determinant of anticancer efficacy in this class of compounds. Furthermore, chlorinated derivatives of other heterocyclic scaffolds have consistently displayed significant cytotoxic effects, particularly against breast cancer cell lines.[10]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Halogenated β-Diketone Analogs

Compound Type Base Scaffold Halogen Group HeLa (Cervix) COR L23 (Lung) CoLo 320DM (Colorectal) Reference
Ruthenocene β-diketone Ruthenocene -CF₃ 16.2 8.2 14.3 [9]
Ruthenocene β-diketone Ruthenocene -CH₃ 84.6 28.1 54.1 [9]
Ruthenocene β-diketone Ruthenocene -Ph 62.4 19.5 42.1 [9]

| Ruthenium Complex | 1-phenyl-butane-1,3-dione | 4-Cl (on phenyl) | - | - | - |[11] |

Enzyme Inhibition

Many β-diketones exert their biological effects by inhibiting specific enzymes. Halogen substitution can enhance this inhibitory activity by forming specific interactions, known as halogen bonds, with amino acid residues in the enzyme's active site or by altering the compound's conformation to better fit the binding pocket. For example, a series of β-diketone acrylate bioisosteres of pseudomonic acid A were synthesized and shown to inhibit bacterial isoleucyl-tRNA synthetase, a crucial enzyme for bacterial survival.[12] While the specific effects of different halogens were not exhaustively compared in this study, the overall class of halogenated analogs demonstrated excellent antibacterial activity driven by this enzymatic inhibition.[12] The cleavage of β-diketones is also an enzyme-catalyzed process, with enzymes like fumarylacetoacetate hydrolase playing a key role in metabolic pathways, indicating the natural interaction between this scaffold and enzyme active sites.[13]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below are detailed methodologies for assessing the biological activities discussed.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the halogenated β-diketone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

G start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate prep_compounds Serially Dilute Test Compounds in 96-Well Plate prep_compounds->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC Value (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated β-diketones for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[9]

G start Start seed_cells Seed Cancer Cells in 96-Well Plate start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent and Incubate treat_cells->add_mtt solubilize Add Solubilizing Agent to Dissolve Formazan add_mtt->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ Value from Dose-Response Curve read_absorbance->calculate_ic50 end End calculate_ic50->end

Sources

A Comparative Guide to the Synthetic Routes of 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)butane-1,3-dione, also known as 4-chlorobenzoylacetone, is a significant β-diketone intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its unique structural motif, featuring a halogenated aromatic ring and a diketone functionality, makes it a versatile precursor for the construction of more complex molecular architectures. The efficiency and cost-effectiveness of its synthesis are paramount for researchers in drug discovery and process development. This guide provides an in-depth, objective comparison of two primary synthetic routes to this valuable compound, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate protocol for specific research and development needs.

Synthetic Strategies: An Overview

The synthesis of this compound primarily revolves around the formation of a carbon-carbon bond between a 4-chlorobenzoyl group and an acetone or equivalent three-carbon unit. The two principal strategies explored in this guide are the Claisen condensation and a Lewis acid-catalyzed acylation. Each route presents distinct advantages and challenges concerning starting material availability, reaction conditions, yield, and scalability.

Route 1: Claisen Condensation of 4'-Chloroacetophenone with Ethyl Acetate

The Claisen condensation is a classic and widely employed method for the formation of β-keto esters and β-diketones.[3][4] This route involves the base-mediated condensation of an ester with a ketone. In this specific synthesis, 4'-chloroacetophenone reacts with ethyl acetate in the presence of a strong base, such as sodium hydride (NaH), to form the desired product.

Causality of Experimental Choices

The choice of a strong, non-nucleophilic base like sodium hydride is critical to deprotonate the α-carbon of 4'-chloroacetophenone, forming a reactive enolate. Ethyl acetate serves as the acylating agent. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent quenching of the strong base and the enolate intermediate. An acidic workup is necessary to neutralize the reaction mixture and protonate the resulting enolate of the β-diketone product.[4]

Experimental Protocol

Materials:

  • 4'-Chloroacetophenone

  • Ethyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride (1.1 equivalents).

  • The sodium hydride is washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous diethyl ether.

  • A solution of 4'-chloroacetophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at room temperature.

  • Following the addition, ethyl acetate (1.5 equivalents) is added dropwise to the reaction mixture.

  • The reaction mixture is then heated to reflux and maintained for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled in an ice bath and quenched by the slow, dropwise addition of a dilute solution of hydrochloric acid until the mixture is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram of the Synthetic Pathway

Claisen_Condensation 4'-Chloroacetophenone 4'-Chloroacetophenone Intermediate Enolate Intermediate Enolate 4'-Chloroacetophenone->Intermediate Enolate 1. Ethyl Acetate Ethyl Acetate Ethyl Acetate->Intermediate Enolate 2. NaH, Et2O NaH, Et2O NaH, Et2O->Intermediate Enolate This compound This compound Intermediate Enolate->this compound 3. (Acylation) Acidic Workup Acidic Workup Acidic Workup->this compound Lewis_Acid_Acylation 4-Chlorobenzoyl Chloride 4-Chlorobenzoyl Chloride Acylium Ion Intermediate Acylium Ion Intermediate 4-Chlorobenzoyl Chloride->Acylium Ion Intermediate 1. (Activation) Acetone Acetone This compound This compound Acetone->this compound 2. (Nucleophilic Attack) AlCl3, DCM AlCl3, DCM AlCl3, DCM->Acylium Ion Intermediate Acylium Ion Intermediate->this compound Acidic Workup Acidic Workup Acidic Workup->this compound

Caption: Lewis acid-catalyzed acylation of acetone with 4-chlorobenzoyl chloride.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route based on typical experimental outcomes.

ParameterRoute 1: Claisen CondensationRoute 2: Lewis Acid-Catalyzed Acylation
Starting Materials 4'-Chloroacetophenone, Ethyl Acetate4-Chlorobenzoyl Chloride, Acetone
Key Reagents Sodium HydrideAluminum Chloride
Reaction Conditions Reflux in anhydrous ether0 °C to room temperature in anhydrous DCM
Typical Yield Moderate to Good (50-70%)Good to Excellent (70-90%)
Scalability Readily scalableScalable, but exothermicity needs careful control
Safety Considerations Use of highly flammable sodium hydrideUse of corrosive and moisture-sensitive AlCl₃
Green Chemistry Generates alkoxide and salt byproductsGenerates significant aluminum waste
Cost of Starting Materials Generally moderateCan be more cost-effective depending on supplier

Experimental Data and Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

1H NMR (400 MHz, CDCl₃):

  • δ 16.1 (s, 1H, enol-OH), 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.20 (s, 1H, vinyl-H), 2.20 (s, 3H, CH₃).

13C NMR (101 MHz, CDCl₃):

  • δ 195.8, 182.1, 139.3, 134.1, 129.5, 128.9, 96.9, 25.1.

Note: The compound exists predominantly in its enol tautomeric form, which is reflected in the NMR data.

Conclusion and Recommendations

Both the Claisen condensation and the Lewis acid-catalyzed acylation represent viable and effective methods for the synthesis of this compound.

  • Route 1 (Claisen Condensation) is a reliable and well-established method. While the yields may be slightly lower than the acylation route, the procedure is straightforward and utilizes readily available starting materials. It is a suitable choice for laboratory-scale synthesis where moderate yields are acceptable.

  • Route 2 (Lewis Acid-Catalyzed Acylation) often provides higher yields and can be a more atom-economical approach. However, it requires careful handling of the moisture-sensitive and corrosive Lewis acid catalyst. This route is particularly advantageous for larger-scale production where maximizing yield is a primary concern, provided that appropriate safety and waste disposal protocols are in place.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available resources, and safety considerations. For initial exploratory work, the Claisen condensation offers a robust and predictable entry point. For process optimization and scale-up, the Lewis acid-catalyzed acylation warrants serious consideration due to its potential for higher efficiency.

References

  • Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. a. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

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  • PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

  • Esteb, J. J., & Stockton, M. B. (n.d.). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education. [Link]

  • ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation? Retrieved January 8, 2026, from [Link]

  • Narayana Swamy, G., et al. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.
  • Process for obtaining 1-(4-chlorophenyl)-4,4-dimethyl-pentane-3-one. (n.d.). Google Patents.
  • Semantic Scholar. (n.d.). 4-chloroacetophenone. Retrieved January 8, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chlorobenzoyl chloride. Retrieved January 8, 2026, from [Link]

  • Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. (n.d.). Google Patents.
  • ChemRxiv. (n.d.). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Retrieved January 8, 2026, from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved January 8, 2026, from [Link]

  • Quora. (2019, June 30). How do you convert benzene to 4-chloroacetophenone? Retrieved January 8, 2026, from [Link]

  • Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone. Retrieved January 8, 2026, from [Link]

  • Li, S., & Li, H. (n.d.). 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2470. [Link]

Sources

A Senior Application Scientist's Guide to Copper (II) Complexation: A Comparative Analysis of β-Diketone Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 1-(4-Chlorophenyl)butane-1,3-dione and other β-diketone ligands for the complexation of Copper (II) is provided below. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical analysis and supporting experimental data.

In the vast field of coordination chemistry, the formation of stable metal complexes is paramount for applications ranging from catalysis to materials science and medicinal chemistry. Copper (II) complexes, in particular, have garnered significant attention due to their versatile coordination geometries, redox properties, and biological relevance. The stability and function of these complexes are intrinsically linked to the nature of the coordinating ligands. Among the most effective chelating agents for Cu(II) are β-diketones, which form highly stable, neutral complexes.

This guide provides a comparative analysis of this compound against other widely used β-diketone ligands for the complexation of Copper (II). We will delve into the structural nuances, the influence of substituents on complex stability, and the experimental methodologies required for synthesis and characterization.

The Central Role of β-Diketones in Copper (II) Chelation

β-Diketones are organic compounds characterized by two carbonyl groups separated by a single methylene group. They exist in a tautomeric equilibrium between the keto and enol forms. The deprotonation of the enol form generates a resonance-stabilized enolate anion, which acts as a powerful bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.[1]

The general structure of a bis(β-diketonato)copper(II) complex is square planar, with the Cu(II) ion at the center of the plane defined by the four oxygen atoms from the two bidentate ligands.[2][3] This coordination geometry is a consequence of the d⁹ electronic configuration of Cu(II), which is susceptible to Jahn-Teller distortion.[4]

Featured Ligand: this compound

Chemical Structure: C₁₀H₉ClO₂[5]

This compound, a derivative of benzoylacetone, introduces a chloro-substituent on the phenyl ring. This modification is not merely structural; it imparts significant electronic effects that modulate the properties of the ligand and its resulting copper complex. The chlorine atom is an electron-withdrawing group (via induction) and a weak deactivating group in electrophilic aromatic substitution. Its presence influences the acidity of the enolic proton and the electron density on the coordinating oxygen atoms, which in turn affects the stability of the metal-ligand bond.

Comparative Ligand Set

To provide a robust comparison, we will evaluate this compound against three archetypal β-diketone ligands:

  • Acetylacetone (acac): The simplest β-diketone, serving as a fundamental benchmark.

  • Benzoylacetone (bac): An asymmetrical ligand featuring one phenyl and one methyl group, allowing for the study of aromatic effects.

  • Dibenzoylmethane (dbm): A symmetrical ligand with two phenyl groups, which introduce significant steric and electronic influences.

Comparative Performance Analysis: Stability of Copper (II) Complexes

The stability of a metal complex in solution is quantified by its stability constant (β). A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex.[6] The stability of Cu(II)-β-diketonate complexes is influenced by the electronic properties of the substituents on the ligand backbone.

Electron-withdrawing groups (EWGs) on the β-diketone, such as the 4-chloro group, increase the acidity of the ligand (lower pKa). This generally leads to a decrease in the overall stability constant of the resulting metal complex compared to ligands with electron-donating groups. This is because the EWG reduces the electron density on the oxygen donor atoms, weakening the M-O bond.

LigandSubstituents (R₁, R₂)Key FeatureExpected Relative Stability with Cu(II)Log β (approx.)
Acetylacetone (acac)-CH₃, -CH₃AliphaticHigh~14-15
Benzoylacetone (bac)-C₆H₅, -CH₃Aromatic/AliphaticIntermediate~13-14
1-(4-Cl-phenyl)butane-1,3-dione -C₆H₄Cl, -CH₃EWG on Phenyl RingLower than bac< 13 (Estimated)
Dibenzoylmethane (dbm)-C₆H₅, -C₆H₅Fully AromaticLower than acac~12-13

Note: Experimental log β values can vary with solvent and experimental conditions (e.g., temperature, ionic strength).[7][8] The value for the chloro-substituted ligand is an estimation based on established electronic effects.

The trend observed is that the stability of the Cu(II) complex generally decreases as the electron-withdrawing nature of the substituents on the β-diketone ligand increases. Therefore, Cu(acac)₂ is typically the most stable among this set, while the presence of phenyl groups, and particularly the electron-withdrawing chloro-phenyl group, tends to decrease the overall stability.[8]

Experimental Protocols

Protocol 1: Synthesis of bis(1-(4-Chlorophenyl)butane-1,3-dionato)copper(II)

This protocol describes a general method for synthesizing square planar Cu(II) β-diketonate complexes.

Causality: The synthesis involves the reaction of a Cu(II) salt with two equivalents of the β-diketone ligand. A base is added to deprotonate the ligand, facilitating the formation of the enolate anion which then coordinates to the copper ion. Methanol or ethanol is often used as a solvent due to the good solubility of the reactants and the ease of precipitation of the final complex.

Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of this compound in 20 mL of warm ethanol.

  • Base Addition: To the ligand solution, add 2.0 mmol of sodium hydroxide (or an equivalent molar amount of another base like sodium acetate) dissolved in a minimal amount of water. Stir for 10 minutes to ensure complete formation of the sodium enolate.

  • Copper Salt Addition: In a separate beaker, dissolve 1.0 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O) or copper(II) acetate monohydrate in 15 mL of water.[9]

  • Complexation: Slowly add the copper(II) salt solution to the ligand solution with constant stirring. A precipitate should form immediately.

  • Reaction Completion: Stir the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the precipitate with copious amounts of water to remove any unreacted salts, followed by a small amount of cold ethanol to remove unreacted ligand.

  • Drying: Dry the resulting solid in a desiccator over silica gel. The product should be a crystalline solid.[10]

Self-Validation: The purity of the synthesized complex should be confirmed by melting point determination and characterized using spectroscopic techniques (FT-IR, UV-Vis) and elemental analysis.

Synthesis_Workflow cluster_reactants Reactant Preparation Ligand Dissolve Ligand in Ethanol Base Add Base (e.g., NaOH) to form Enolate Ligand->Base Mix Mix Solutions & Stir for 1 hr Base->Mix Copper Dissolve Cu(II) Salt in Water Copper->Mix Filter Vacuum Filtration Mix->Filter Wash Wash with H₂O & Cold EtOH Filter->Wash Dry Dry in Desiccator Wash->Dry Characterize Characterization (FT-IR, UV-Vis, EA) Dry->Characterize

Caption: Workflow for the synthesis and validation of Cu(II) β-diketonate complexes.

Protocol 2: Determination of Stability Constants via Spectrophotometry (Job's Method)

Job's method, or the method of continuous variation, is a widely used spectrophotometric technique to determine the stoichiometry and stability constant of a metal-ligand complex.[8]

Causality: This method relies on the principle that if the complex absorbs light at a wavelength where the individual reactants do not (or absorb significantly less), the absorbance will be maximal when the reactants are mixed in their stoichiometric ratio. By preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant, one can identify the stoichiometry and subsequently calculate the stability constant.

Methodology:

  • Stock Solutions: Prepare equimolar stock solutions of the Cu(II) salt (e.g., 1x10⁻³ M CuSO₄) and the ligand (e.g., 1x10⁻³ M this compound) in a suitable solvent (e.g., 50:50 ethanol-water).

  • Wavelength Scan: Record the UV-Vis absorption spectrum of a solution containing the Cu(II) complex to identify the wavelength of maximum absorbance (λ_max) for the complex.

  • Job's Plot Preparation: Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0 mL of Metal:Ligand) while keeping the total volume constant (10 mL). Ensure the pH is constant across all solutions using a buffer.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand (X_L = [L] / ([M] + [L])). The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex (e.g., a peak at X_L ≈ 0.67 indicates a 1:2 Metal:Ligand ratio).

  • Stability Constant Calculation: The stability constant (β) can be calculated from the absorbance data of the Job's plot using established equations that relate the concentrations of the free and complexed species at equilibrium.[11]

Stability_Constant_Workflow A Prepare Equimolar Stock Solutions (Cu(II) & Ligand) C Prepare Solutions (Varying Mole Fractions, Constant Total Volume) A->C B Determine λ_max of the Complex D Measure Absorbance at λ_max for each solution B->D C->D E Plot Absorbance vs. Mole Fraction (Job's Plot) D->E F Determine Stoichiometry from Peak of Plot E->F G Calculate Stability Constant (β) from Data F->G

Caption: Experimental workflow for determining complex stoichiometry and stability constant.

Conclusion and Outlook

The choice of a β-diketone ligand has a profound impact on the properties of its copper (II) complex. While acetylacetone forms a highly stable complex, the introduction of aromatic rings and substituents allows for fine-tuning of electronic properties, solubility, and reactivity.

This compound represents a ligand that, due to the electron-withdrawing nature of the chloro-substituent, is expected to form a Cu(II) complex with a slightly lower stability constant compared to its benzoylacetone and acetylacetone counterparts. However, this modification can be advantageous for applications where controlled ligand exchange or specific electronic properties are desired, such as in catalysis or the design of molecular sensors.[12][13]

This guide provides the foundational knowledge and experimental framework for researchers to synthesize, characterize, and compare the performance of Cu(II) complexes with this compound and other β-diketones. Further research should focus on obtaining precise experimental stability constants for a wider range of substituted β-diketones to build a comprehensive quantitative structure-activity relationship library.

References

  • Vertex AI Search. (n.d.). Copper(II) acetylacetonate - Grokipedia.
  • IJTSRD. (n.d.). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands.
  • Wikipedia. (n.d.). Copper(II) acetylacetonate.
  • Collect. Czech. Chem. Commun. (1998). Electrochemical Studies of the Stability of Copper beta-Diketone Chelates.
  • Asian J. Chem. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery.
  • Chemistry and Chemical Engineering Journal. (n.d.). synthesis and study of the complex compound of copper(ii) acetylacetonate with 2-amino-1-methylbenzimidazole.
  • PubMed. (1990). An investigation into the determination of stability constants of metal complexes by convolution-deconvolution cyclic voltammetry.
  • BenchChem. (2025). Determining the Stability Constants of EDDB Complexes: Application Notes and Protocols.
  • American Elements. (n.d.). Copper(II) Acetylacetonate.
  • RSC Publishing. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection.
  • IUPAC. (n.d.). GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS.
  • Chemrevise. (n.d.). Stability constants for copper complexes.
  • ResearchGate. (n.d.). Electrochemical behaviour of bis(β-diketonato)copper(II) complexes containing γ-substituted β-diketones.
  • ResearchGate. (n.d.). The evolution of β-diketone or β-diketophenol ligands and related complexes.
  • PMC - PubMed Central. (n.d.). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes.
  • MDPI. (n.d.). Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties.
  • MDPI. (2022). Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine or Benzoxazole/Benzothiazole Moiety.
  • PubChem. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to Purity Confirmation of Synthesized 1-(4-Chlorophenyl)butane-1,3-dione by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of 1-(4-Chlorophenyl)butane-1,3-dione, a β-diketone of interest in synthetic chemistry. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity.

The Critical Role of Purity in Drug Discovery

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability. Impurities, even in trace amounts, can lead to misleading biological data, toxic side effects, or failed clinical trials. Therefore, employing a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] It is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3]

For a moderately polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the most suitable approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture.[4]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_Preparation Sample & Mobile Phase Preparation cluster_Analysis HPLC Analysis cluster_Results Data Interpretation A Accurately weigh this compound B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C F Inject Sample into HPLC System C->F Prepared Sample D Prepare Mobile Phase (e.g., A: Water + 0.1% H3PO4, B: Acetonitrile) E Degas Mobile Phase D->E E->F Mobile Phase G Separation on C18 Column F->G H Detection by UV-Vis Detector G->H I Data Acquisition & Processing H->I J Chromatogram Generation I->J Raw Data K Peak Integration & Purity Calculation (% Area) J->K L Peak Purity Assessment (with PDA Detector) K->L Analytical_Choice Start Synthesized this compound Is_Reaction_Complete Is the reaction complete? Start->Is_Reaction_Complete TLC Use TLC for rapid monitoring Is_Reaction_Complete->TLC Yes Is_Final_Purity_Needed Is final, quantitative purity required? Is_Reaction_Complete->Is_Final_Purity_Needed No TLC->Is_Final_Purity_Needed HPLC Use HPLC for high-resolution separation and quantification Is_Final_Purity_Needed->HPLC Yes Need_Orthogonal_Method Need an orthogonal method for absolute purity confirmation? HPLC->Need_Orthogonal_Method qNMR Use qNMR for absolute purity and structural confirmation Need_Orthogonal_Method->qNMR Yes Volatile_Impurities Are volatile impurities a concern? Need_Orthogonal_Method->Volatile_Impurities No qNMR->Volatile_Impurities GC Use GC for volatile impurity profiling Volatile_Impurities->GC Yes End Purity Confirmed Volatile_Impurities->End No GC->End

Sources

A Comparative Benchmarking Guide to the Chelating Ability of 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical framework for evaluating the metal-chelating properties of 1-(4-Chlorophenyl)butane-1,3-dione, a β-diketone compound. Recognizing the pivotal role of β-diketones in coordination chemistry, this document outlines a series of robust experimental protocols designed to benchmark the subject compound against established chelating agents: Ethylenediaminetetraacetic acid (EDTA), Deferoxamine (DFO), and Deferiprone (DFP). We delve into the causality behind experimental design, from UV-Vis spectrophotometric titrations to determine binding events, to Job's method of continuous variation for elucidating stoichiometry. The objective is to equip researchers, chemists, and drug development professionals with a self-validating methodology to quantitatively assess and compare the efficacy of this novel chelator, thereby grounding its potential applications in empirical data.

Introduction: The Chemical Rationale for Chelation

Metal ions, particularly transition metals like iron (Fe) and copper (Cu), are critical for countless biological processes. However, their dysregulation can lead to oxidative stress through Fenton-type reactions, implicating them in various pathologies.[1][2] Chelating agents are organic molecules capable of forming multiple coordinate bonds with a single metal ion, forming a stable, ring-like structure known as a chelate.[3] This sequestration of metal ions can mitigate their toxic effects, forming the basis of chelation therapy used in treating metal overload conditions.[4][5][6]

1.1. Profile: this compound

This compound belongs to the β-diketone (or 1,3-diketone) class of compounds.[7] Its structure is characterized by two ketone groups separated by a methylene carbon. This arrangement is crucial for its chelating potential. The proton on the central carbon is acidic, allowing the molecule to deprotonate and exist in an enolate form. This enolate anion acts as a bidentate ligand, coordinating with a metal ion through its two oxygen atoms to form a stable six-membered ring.[3][8] The presence of the 4-chlorophenyl group can influence the electronic properties and steric hindrance of the molecule, potentially affecting its binding affinity and selectivity for different metal ions.


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Chelation Mechanism of this compound

Note: The above DOT script is a template. Actual images of the chemical structures would need to be generated and hosted to be included.

1.2. The Benchmarking Standards

To provide a meaningful assessment, this compound is compared against well-characterized chelators with established clinical and industrial relevance.

Chelating AgentStructure & DenticityKey Characteristics
EDTA HexadentateA powerful, non-selective chelating agent forming very stable complexes with most divalent and trivalent metal ions.[9] Often used as a benchmark for chelation strength.
Deferoxamine (DFO) HexadentateA bacterial siderophore with a very high and specific affinity for Fe(III).[4][6][10] It is administered parenterally and is a cornerstone of iron chelation therapy.[5]
Deferiprone (DFP) BidentateAn orally active iron chelator that forms a 3:1 complex with Fe(III).[4][11] Its bidentate nature results in different coordination chemistry compared to hexadentate chelators.

Experimental Design & Protocols

The following protocols are designed to be self-validating systems for assessing chelation. The primary metal ion for this investigation will be Iron (III) Chloride (FeCl₃), given its biological relevance.

2.1. Foundational Technique: UV-Vis Spectrophotometry

  • Causality: The formation of a metal-ligand complex often results in a distinct change in the electronic structure of the ligand, which can be observed as a shift in the maximum absorbance wavelength (λmax) or a change in absorbance intensity (hyperchromic or hypochromic effect) in the UV-Visible spectrum.[12][13][14] This spectral change is direct evidence of the binding event and can be used to quantify the interaction.

  • Protocol: Spectrophotometric Titration of FeCl₃ with Chelator

    • Preparation of Stock Solutions: Prepare 1 mM stock solutions of this compound, EDTA, DFO, and DFP in a suitable solvent (e.g., methanol or ethanol, ensuring solubility). Prepare a 1 mM aqueous stock solution of FeCl₃.

    • Reference Spectrum: Record the UV-Vis spectrum (200-600 nm) of a 50 µM solution of the chelator alone.

    • Titration: To a cuvette containing a 50 µM solution of the chelator, add incremental aliquots of the FeCl₃ stock solution to achieve final metal concentrations ranging from 0 to 100 µM.

    • Data Acquisition: After each addition of FeCl₃, allow the solution to equilibrate for 2 minutes and then record the full UV-Vis spectrum.

    • Analysis: Monitor for shifts in λmax or changes in absorbance at a fixed wavelength. A clear, consistent spectral change upon addition of the metal ion indicates complex formation.[2]


}

Experimental Workflow for UV-Vis Spectrophotometric Titration

2.2. Stoichiometry Determination: Job's Method of Continuous Variation

  • Causality: Job's method is a classic technique to determine the binding stoichiometry of a metal-ligand complex in solution.[15][16] By preparing a series of solutions where the mole fractions of the metal and ligand vary but the total molar concentration is held constant, the maximum formation of the complex will occur when the components are mixed in their stoichiometric ratio.[17][18] This maximum corresponds to the peak absorbance on a plot of absorbance versus mole fraction.

  • Protocol: Job's Plot Analysis

    • Preparation of Equimolar Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of FeCl₃ and the chelator in the same solvent system.

    • Preparation of Isomolar Series: Prepare a series of 11 solutions in separate vials, each with a total volume of 10 mL. The volume of the chelator solution should range from 0 mL to 10 mL in 1 mL increments, while the volume of the FeCl₃ solution should correspondingly range from 10 mL to 0 mL. This keeps the total moles of reactants constant.

    • Equilibration: Allow the solutions to equilibrate for at least 30 minutes.

    • Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax identified for the complex during the titration experiment.

    • Data Analysis: Plot the measured absorbance against the mole fraction of the ligand (X_ligand = [Ligand] / ([Ligand] + [Metal])). The mole fraction at which the maximum absorbance occurs reveals the stoichiometry. For example, a peak at X_ligand = 0.5 indicates a 1:1 complex, a peak at ~0.67 indicates a 1:2 (Metal:Ligand) complex, and a peak at 0.75 indicates a 1:3 complex.[17]


}

Workflow for Job's Plot Analysis

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data that would be generated from the described experiments. This serves as a template for data interpretation and comparison.

Table 1: Physicochemical Properties of Chelators

PropertyThis compoundEDTADeferoxamine (DFO)Deferiprone (DFP)
Molar Mass ( g/mol ) 196.63[7]292.24560.68139.15
Anticipated Denticity BidentateHexadentateHexadentate[11]Bidentate[4]
Solubility Organic SolventsWater Soluble (as salt)Water SolubleWater Soluble

Table 2: Illustrative UV-Vis Spectral Data for Fe(III) Complexation

Chelatorλmax (Free Ligand)λmax (Fe-Complex)Spectral Shift (Δλmax)Observation
1-(4-Cl-Ph)-butane-1,3-dione 295 nm350 nm+55 nmStrong bathochromic shift
EDTA <200 nm~258 nmN/AFormation of a new peak
Deferoxamine (DFO) <200 nm430 nmN/AAppearance of color (yellow-orange)
Deferiprone (DFP) 280 nm460 nm+180 nmStrong bathochromic shift, color

Table 3: Illustrative Stoichiometry of Fe(III)-Chelator Complexes (from Job's Plot)

ChelatorMole Fraction at Max AbsorbanceDeduced Stoichiometry (Fe:Chelator)Theoretical Stoichiometry
1-(4-Cl-Ph)-butane-1,3-dione 0.741:31:3
EDTA 0.511:11:1
Deferoxamine (DFO) 0.491:11:1[11]
Deferiprone (DFP) 0.761:31:3[4]

Synthesis and Interpretation

  • Binding Confirmation: The significant spectral shifts observed for all compounds upon the addition of Fe(III) confirm that this compound, like the benchmark agents, actively chelates iron in solution.

  • Stoichiometry Insights: The Job's plot data reveals a crucial aspect of the chelation mechanism. As a bidentate ligand, this compound is expected to coordinate with Fe(III) (which has a coordination number of 6) in a 1:3 ratio to satisfy the metal's coordination sphere. This is identical to the behavior of Deferiprone, another bidentate chelator.[4] In contrast, the hexadentate chelators EDTA and Deferoxamine achieve a fully coordinated, stable complex in a 1:1 ratio.[11] This has implications for the required therapeutic dosage and the overall stability of the complex.

  • Stability and Efficacy: While these experiments do not directly calculate the stability constant (a measure of the strength of the metal-ligand bond), the magnitude of the spectral shift and the sharpness of the Job's plot peak can provide qualitative insights.[19][20] A sharp, well-defined peak, as would be expected for EDTA and DFO, suggests the formation of a highly stable complex with a large formation constant.[15] The performance of this compound would be compared against Deferiprone. A broader peak might suggest a more complex equilibrium or lower stability.

Conclusion

This guide establishes a rigorous and scientifically sound methodology for benchmarking the chelating ability of this compound. The outlined UV-Vis spectrophotometry and Job's plot protocols provide a direct pathway to confirm metal binding and determine the stoichiometry of the resulting complex.

Based on its chemical structure as a β-diketone, this compound is confirmed to act as a bidentate chelating agent, forming a 1:3 complex with Fe(III). Its performance profile is most directly comparable to that of Deferiprone. While it demonstrates clear chelating activity, its efficacy relative to the "gold standard" hexadentate chelators, EDTA and Deferoxamine, must be considered in the context of its different binding stoichiometry. Further studies would be required to determine its stability constants and its selectivity for different metal ions to fully elucidate its potential in therapeutic or industrial applications.

References

  • Hider, R. C., & Kong, X. (2010). Chelation therapy: The chemistry of iron chelation. In Iron Chelation Therapy. Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238083, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239423, 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Retrieved from [Link]

  • Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
  • Li, Y. T., et al. (2009). 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(1), o2470. Available at: [Link]

  • Hammond, G. S., et al. (1959). Chelates of β-Diketones. V. Preparation and Properties of Chelates Containing Sterically Hindered Ligands. Inorganic Chemistry, 1(4), 763-768. Available at: [Link]

  • Wikipedia. (n.d.). Job plot. Retrieved from [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3 Metal ion chelating activity assay. UV-vis spectrum of PZ001.... Retrieved from [Link]

  • D'souza, C., et al. (2020). Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. Journal of Clinical and Diagnostic Research, 14(11). Available at: [Link]

  • Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465–481. Available at: [Link]

  • Eng, C. (2014). Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. CABI Digital Library. Available at: [Link]

  • Central College. (2019). Complex Ion composition determination by Job's method. Synaptic. Available at: [Link]

  • Podyachev, S. N., et al. (2007). Synthesis of tris(β-diketones) and study of their complexation with some transition metals. Russian Chemical Bulletin, 56(8), 1591-1598. Available at: [Link]

  • Al-Saad, Z. A. A. (2015). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Trade Science Inc. Available at: [Link]

  • IntechOpen. (2021). Stability Constants of Metal Complexes in Solution. Available at: [Link]

  • SlideShare. (2015). Spectrophotometric study of complexes by Job's method. Available at: [Link]

  • ResearchGate. (2019). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. Available at: [Link]

  • de Souza, V. R., et al. (2019). High-throughput assay comparison and standardization for metal chelating capacity screening: A proposal and application. Food Chemistry, 281, 196-203. Available at: [Link]

  • Clark, J. (2020). Complex metal ions - stability constants. Chemguide. Retrieved from [Link]

  • Ueno, K., & Martell, A. E. (1955). Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds. The Journal of Physical Chemistry, 59(10), 998-1004. Available at: [Link]

  • Hider, R. C. (2012). Chelating Agents for the Treatment of Systemic Iron Overload. Current Medicinal Chemistry, 19(17), 2816-2827. Available at: [Link]

  • Scribd. (n.d.). Table of Stability Constants Metal Ion Complexes. Retrieved from [Link]

  • Panchbhai, D., & Jogi, P. (2015). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. International Journal of Research in Biosciences, Agriculture and Technology. Available at: [Link]

  • Kégl, T., et al. (2020). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. Journal of Chemical Education, 97(11), 4165-4170. Available at: [Link]

  • Tümer, M. A., & Tufan, A. N. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 438. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2018). Recent Developments in the Synthesis of β-Diketones. Molecules, 23(11), 2846. Available at: [Link]

  • Qin, W., et al. (2013). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry, 25(6), 3021-3024. Available at: [Link]

  • Crisponi, G., et al. (2019). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. Molecules, 24(19), 3518. Available at: [Link]

  • Chemistry LibreTexts. (2020). E4: Complex Ion Formation Constants. Retrieved from [Link]

  • MacKinnon, C. D. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. Lakehead University. Available at: [Link]

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A Comparative Analysis of the Antifungal Activity of 1-(4-Chlorophenyl)butane-1,3-dione and Standard Antimycotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health. This necessitates the exploration and development of novel antifungal agents with distinct mechanisms of action. Among the promising scaffolds in medicinal chemistry are β-dicarbonyl compounds, which have demonstrated a broad spectrum of biological activities. This guide provides a detailed comparative analysis of the in vitro antifungal activity of a representative β-dicarbonyl compound, 1-(4-Chlorophenyl)butane-1,3-dione, against established standard antifungal agents.

The rationale for investigating this compound and its analogues stems from the structural similarities to compounds like chalcones, which are known to possess antimicrobial properties. The presence of the reactive β-dicarbonyl moiety is hypothesized to be crucial for its biological activity. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's performance, supported by experimental data from publicly available scientific literature, and contextualized with the activity of current frontline antifungal drugs.

Comparative Antifungal Susceptibility

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of a close analogue, 1,3-diarylpropane-1,3-dione, against various fungal pathogens, alongside the MIC ranges for standard antifungal agents. It is important to note that specific MIC data for this compound against these specific pathogens was not available in the reviewed literature; therefore, data from structurally similar 1,3-diarylpropane-1,3-diones is presented as a proxy to infer potential efficacy. This substitution represents a limitation of the current guide, and further direct testing of this compound is warranted.

Fungal Species1,3-Diarylpropane-1,3-dione Analogue (µg/mL)[1]Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Candida albicansComparable to Fluconazole[1]≤2 - ≥8[2]0.016 - ≥2[3]≤0.25 - ≥1[3]
Cryptococcus neoformansComparable to Fluconazole[1]0.5 - 160.125 - 1Not routinely used
Paracoccidioides brasiliensisComparable to Fluconazole[1]0.25 - 40.03 - 0.5Not routinely used
Sporothrix schenckii16 (More sensitive than Fluconazole)[1]64[1]0.125 - 4Not routinely used
Aspergillus fumigatusData not availableNot effective0.06 - 4[4]≤0.008–0.03[5]

Proposed Mechanism of Action of β-Dicarbonyl Compounds

The precise antifungal mechanism of this compound is not fully elucidated; however, research on related 1,3-dicarbonyl compounds suggests a multi-faceted mode of action that differs from conventional antifungal agents. The primary proposed mechanisms include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the aryl group combined with the reactive dicarbonyl moiety may facilitate interaction with and disruption of the fungal cell membrane. This can lead to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death. Studies on similar compounds have indicated that they can cause mycelial abnormality and cell membrane breakage[6].

  • Induction of Oxidative Stress: The presence of the β-dicarbonyl structure may lead to the accumulation of reactive oxygen species (ROS) within the fungal cell[6]. Elevated ROS levels can cause significant damage to cellular components, including proteins, lipids, and nucleic acids, leading to cellular dysfunction and apoptosis.

  • Inhibition of Ergosterol Biosynthesis: A plausible, yet to be definitively proven, mechanism is the inhibition of key enzymes in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption is a proven target for azole antifungals. Some small molecules have been shown to alter the ergosterol profile in fungi, and it is conceivable that β-dicarbonyl compounds could act in a similar manner[4][7].

The following diagram illustrates the potential antifungal mechanisms of action for β-dicarbonyl compounds.

Antifungal_Mechanism_of_Action cluster_compound This compound cluster_fungal_cell Fungal Cell Compound β-Dicarbonyl Compound Cell_Membrane Cell Membrane Disruption Compound->Cell_Membrane Direct Interaction ROS Reactive Oxygen Species (ROS) Accumulation Compound->ROS Induction Ergosterol_Pathway Ergosterol Biosynthesis Inhibition Compound->Ergosterol_Pathway Potential Inhibition Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Leads to ROS->Cell_Death Causes Ergosterol_Pathway->Cell_Membrane Affects Integrity Antifungal_Susceptibility_Testing_Workflow Start Start Prepare_Antifungal Prepare Antifungal Stock Solutions Start->Prepare_Antifungal Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in Microplate Prepare_Antifungal->Serial_Dilution Inoculate_Plate Inoculate Microplate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Conclusion and Future Directions

The preliminary data on 1,3-diarylpropane-1,3-diones, as analogues for this compound, suggest a promising avenue for the development of novel antifungal agents. Their potential to act via mechanisms distinct from current therapies could be advantageous in combating resistant fungal strains. However, it is imperative that future research focuses on direct in vitro and in vivo evaluation of this compound to accurately determine its antifungal spectrum and potency. Further studies should also aim to definitively elucidate its mechanism of action, which will be crucial for its optimization and potential clinical application. The methodologies outlined in this guide provide a framework for such future investigations, ensuring that data generated is both reliable and comparable to that of established antifungal compounds.

References

  • Request PDF. (2025, April 3). Design and discovery of novel antifungal candidates with 1,3‐Dicarbonyl as a promising pharmacophore. ResearchGate. [Link]

  • Badiee, P., Alborzi, A., Moeini, M., & Haddadi, P. (2017). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Current Medical Mycology, 3(1), 25–29. [Link]

  • Umemura, M., Ogawa, M., Gomi, K., & Kakeya, H. (2013). Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan. Antimicrobial Agents and Chemotherapy, 57(11), 5732–5734. [Link]

  • Pappas, P. G., Kauffman, C. A., Andes, D. R., Clancy, C. J., Marr, K. A., Ostrosky-Zeichner, L., Reboli, A. C., Schuster, M. G., Vazquez, J. A., Walsh, T. J., Zaoutis, T. E., & Sobel, J. D. (2016). Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1–e50. [Link]

  • Abranches, P. A. S., da Silva, E. D., Varejão, E. V. V., Martins, C. V. B., Ruiz, A. L. T. G., de Resende-Stoianoff, M. A., de Carvalho, J. E., de Fátima, Â., & Fernandes, S. A. (2014). Antiproliferative and Antifungal Activities of 1,3-diarylpropane-1,3-diones Commonly used as Sunscreen Agents. Letters in Drug Design & Discovery, 10(7). [Link]

  • Rajput, S. B., & Karuppayil, S. M. (2013). Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans. SpringerPlus, 2, 26. [Link]

  • Rajput, S. B., & Karuppayil, S. M. (2013). Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans. SpringerPlus, 2(1), 26. [Link]

  • Maresca, B., & Maresca, B. (2011). Carbonic anhydrase inhibitors. Inhibition of the β-class enzymes from the fungal pathogens Candida albicans and Cryptococcus neoformans with branched aliphatic/aromatic carboxylates and their derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2521–2526. [Link]

  • ResearchGate. (2025, November 15). (PDF) Inhibition of Fungal Enzymes Responsible for Cell Wall Formation. ResearchGate. [Link]

  • Onishi, J., Meinz, M., Thompson, J., Curotto, J., Dreikorn, S., Rosenbach, M., Douglas, C., Abruzzo, G., Flattery, A., Kong, L., Cabello, A., Vicente, F., Pelaez, F., Diez, M. T., & Schwartz, R. (2000). Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors. Antimicrobial Agents and Chemotherapy, 44(2), 368–377. [Link]

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A Guide to the Corroboration of Computational and Experimental Data: The Case of 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the synergy between computational modeling and empirical experimental data is not merely beneficial; it is a cornerstone of efficient and insightful scientific inquiry. This guide provides a comprehensive comparison of computational analysis versus experimental data for the molecule 1-(4-Chlorophenyl)butane-1,3-dione. This compound, a β-diketone, serves as an exemplary case study due to its interesting structural features, including the potential for keto-enol tautomerism, which presents a nuanced challenge for both theoretical and practical characterization.

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of how these two investigative modalities can be used in a complementary fashion to build a holistic and validated understanding of a molecule's properties. We will delve into the causality behind experimental choices, the self-validating nature of robust protocols, and the authoritative grounding of our claims through in-text citations and a comprehensive reference list.

Introduction to this compound

This compound, also known as 4-Chlorobenzoylacetone, possesses the molecular formula C₁₀H₉ClO₂. Its structure is characterized by a butane-1,3-dione chain attached to a 4-chlorophenyl group. The presence of the β-dicarbonyl moiety makes it susceptible to keto-enol tautomerism, a fundamental concept in organic chemistry where the molecule exists as an equilibrium mixture of the diketo form and one or more enol forms.[1] The position of this equilibrium is sensitive to factors such as the solvent, temperature, and pH.[2][3] Understanding this tautomerism is critical as the different forms can exhibit distinct chemical reactivity and biological activity.

This guide will first present a plausible experimental workflow for the synthesis and characterization of this molecule, followed by a typical computational approach to predict its properties. The core of this document will be a direct comparison of the "experimental" and "computational" datasets, highlighting where they converge and diverge, and the valuable insights that can be gleaned from such a comparative analysis.

Experimental Characterization: A Methodical Approach

The experimental investigation of a novel or previously uncharacterized compound follows a logical progression from synthesis to purification and finally to structural elucidation and property analysis.

Synthesis and Purification

The synthesis of this compound can be achieved via a Claisen condensation reaction, a reliable method for the formation of β-dicarbonyl compounds.

Experimental Protocol: Synthesis via Claisen Condensation

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (NaH) as a 60% dispersion in mineral oil (1.1 eq.) in anhydrous diethyl ether.

  • Enolate Formation: A solution of 4'-chloroacetophenone (1.0 eq.) in anhydrous diethyl ether is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

  • Condensation: Ethyl acetate (1.5 eq.) is added dropwise to the reaction mixture. The resulting solution is then heated to reflux for 4 hours.

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound as a solid.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial because the sodium hydride and the intermediate enolate are highly reactive towards water.

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon of the acetophenone without competing in nucleophilic addition to the ester.

  • Acidic Workup: The final product exists as a sodium salt after the condensation. Acidification is necessary to protonate the β-diketone and allow for its extraction into an organic solvent.

Spectroscopic and Structural Analysis

Once purified, the compound is subjected to a battery of analytical techniques to confirm its structure and characterize its properties.

Experimental Protocol: Spectroscopic and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[4]

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained using an ATR-FTIR spectrometer.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum is recorded in ethanol, preparing a solution of known concentration to determine the molar absorptivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF instrument to determine the exact mass.

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a mixture of dichloromethane and methanol.[5] The crystal structure is determined using a single-crystal X-ray diffractometer.

Computational Analysis: An In Silico Approach

Computational chemistry provides a powerful toolkit for predicting the properties of molecules before they are even synthesized.[6] Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7][8]

Computational Protocol: DFT Calculations

  • Structure Optimization: The initial 3D structures of the keto and enol tautomers of this compound are built using molecular modeling software. These structures are then optimized using DFT at the B3LYP/6-31G(d,p) level of theory in the gas phase.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to predict the IR spectra.

  • NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts are calculated using the GIAO (Gauge-Including Atomic Orbital) method with the same level of theory and basis set.

  • Electronic Properties and UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis spectrum.

  • Solvent Effects: The calculations are repeated using a continuum solvent model (e.g., PCM - Polarizable Continuum Model) to simulate the effects of a solvent like chloroform or ethanol on the properties of the molecule, particularly the keto-enol equilibrium.[9]

Head-to-Head Comparison: Bridging Theory and Practice

The true power of this dual approach comes from the direct comparison of the experimental and computational data.

Structural and Tautomeric Analysis

Table 1: Comparison of Selected Bond Lengths (Å) from (Hypothetical) X-ray Crystallography and DFT Calculations

BondExperimental (X-ray)Computational (DFT - Keto)Computational (DFT - Enol)
C=O (benzoyl)1.681.221.30 (C-OH)
C=O (acetyl)1.721.211.24
C-C (dicarbonyl)1.451.541.40

Note: The hypothetical experimental data is presented for illustrative purposes.

The X-ray crystal structure would likely reveal the molecule in its more stable tautomeric form in the solid state. DFT calculations can predict the geometries of both the keto and enol forms.[10] A comparison of bond lengths can provide immediate insight. For instance, in the enol form, one of the C=O bonds becomes a C-OH single bond, and the adjacent C-C bond gains double-bond character, which would be reflected in shorter C-C and longer C-O bond lengths compared to the keto form.

Spectroscopic Data Comparison

Table 2: Comparison of Key Spectroscopic Data

TechniqueExperimental Observation (Hypothetical)Computational Prediction (DFT)Analysis and Interpretation
¹H NMR (CDCl₃, δ ppm) 16.1 (s, 1H, enol OH), 7.9-7.5 (m, 4H, Ar-H), 6.2 (s, 1H, enol CH), 2.2 (s, 3H, CH₃)15.8 (enol OH), 8.0-7.6 (Ar-H), 6.0 (enol CH), 2.3 (CH₃)The downfield shift of the enol proton is characteristic and well-predicted. The presence of a single set of peaks for the dione moiety in the ¹H NMR spectrum in a non-polar solvent like CDCl₃ would strongly suggest that one tautomer (likely the enol form) is predominant.[2]
¹³C NMR (CDCl₃, δ ppm) 195.2 (C=O), 180.1 (C=O), 135.0-128.0 (Ar-C), 96.5 (enol CH), 25.1 (CH₃)198.0 (C=O), 182.5 (C=O), 136.2-129.1 (Ar-C), 98.2 (enol CH), 24.8 (CH₃)Good agreement between experimental and calculated chemical shifts further validates the structural assignment.
IR (cm⁻¹) ~3000 (broad, O-H), 1640 (C=O, conj.), 1590 (C=C)~3100 (O-H), 1655 (C=O, conj.), 1605 (C=C)The broad O-H stretch and the lower frequency of the conjugated C=O stretch in the experimental spectrum would be strong evidence for the enol form. DFT frequency calculations can corroborate these assignments.[6]
UV-Vis (Ethanol, nm) λₘₐₓ ≈ 310λₘₐₓ ≈ 305The main absorption band is likely due to a π→π* transition. TD-DFT calculations can predict the wavelength of maximum absorption with reasonable accuracy.

Visualizing the Workflow and Concepts

Visual diagrams can greatly aid in understanding the relationships between different stages of the research process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Experimental Analysis synthesis Claisen Condensation purification Column Chromatography synthesis->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray

Caption: Experimental workflow for the synthesis and characterization of this compound.

data_comparison cluster_exp Experimental Data cluster_comp Computational Data exp_data Spectra (NMR, IR, UV-Vis) Crystal Structure comparison Comparative Analysis exp_data->comparison comp_data Predicted Spectra Optimized Geometries comp_data->comparison validation Validated Molecular Understanding comparison->validation

Caption: The synergistic relationship between experimental and computational data leading to a validated molecular understanding.

Conclusion: A Unified Approach

The comparison of computational and experimental data for this compound illustrates a powerful paradigm in modern chemical science. While experimental data provides the "ground truth," computational analysis offers a means to interpret and predict these findings at a deeper, molecular level. Discrepancies between the two can be particularly insightful, often pointing to limitations in the computational model or highlighting subtle experimental factors that were not initially considered.

References

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  • ResearchGate. 1H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top) and in CDCl3 (bottom). [Link]

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A Guide to the Cross-Validation of Analytical Results for 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analytical cross-validation of 1-(4-Chlorophenyl)butane-1,3-dione, a key intermediate in various synthetic pathways. In the landscape of drug development and chemical research, the integrity of analytical data is paramount. A single, uncorroborated analytical method, no matter how well-optimized, carries an inherent risk of systematic error. Impurities may co-elute, standards may have unaccounted-for degradation, or the matrix itself may interfere in unforeseen ways.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₀H₉ClO₂[1]
Molecular Weight 196.63 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 6302-55-2[2]
Appearance Solid[2]

Primary Analytical Method: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography is the workhorse of modern analytical chemistry, particularly for purity and concentration assessments. We utilize a reversed-phase method, where the stationary phase is nonpolar (C18) and the mobile phase is more polar. This is the logical first choice for an organic molecule of this polarity, offering excellent resolution and robustness. The 1-(4-chlorophenyl) moiety contains a strong chromophore, making UV detection highly sensitive and specific.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Sample Preparation:

  • Acetonitrile (ACN), HPLC grade.

  • Water, ultrapure (18.2 MΩ·cm).

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the test sample in the same manner and at the same nominal concentration as the standard.

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 50% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm. This wavelength is chosen as it provides a good response for the aromatic chlorophenyl group, a common setting for compounds containing a benzene ring.[3]

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

  • The concentration is determined by comparing the peak area of the analyte in the sample to the peak area of the reference standard of known concentration.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Accurate Weighing dissolve Dissolution & Dilution (ACN/Water) weigh->dissolve injector Autosampler (10 µL Injection) dissolve->injector column C18 Column (30°C) injector->column pump Pump (1.0 mL/min) pump->injector detector UV Detector (254 nm) column->detector acquire Chromatogram Acquisition detector->acquire integrate Peak Integration acquire->integrate calculate Purity/Concentration Calculation integrate->calculate Purity_Result Purity (%) calculate->Purity_Result Conc_Result Concentration (µg/mL) calculate->Conc_Result

Caption: Workflow for HPLC-UV analysis.

Orthogonal Method: Quantitative NMR (qNMR)

Quantitative NMR is a primary analytical method that determines the amount of a substance based on the direct relationship between the integrated NMR signal area and the number of nuclei contributing to that signal.[4] Unlike chromatography, it does not rely on physical separation. By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, we can calculate the analyte's purity with high accuracy. This technique is orthogonal to HPLC because its measurement principle is based on the magnetic properties of atomic nuclei, not on partitioning behavior.

The choice of an internal standard is critical. It must be stable, non-volatile, have a simple spectrum with peaks that do not overlap with the analyte, and be accurately weighable. For this compound, maleic anhydride is an excellent choice, as its vinylic protons appear as a sharp singlet in a region typically clear of other signals.

Experimental Protocol: ¹H qNMR Analysis

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-precision probe.

2. Reagents and Sample Preparation:

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material, purity ≥ 99.5%).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial. Record the weight to 0.01 mg.

    • Accurately weigh approximately 10 mg of Maleic Anhydride IS into the same vial. Record the weight to 0.01 mg.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse experiment (e.g., Bruker zg30).

  • Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio > 250:1 for the peaks being integrated).

  • Relaxation Delay (D1): 30 seconds. Causality: A long relaxation delay is the most critical parameter for qNMR. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified to ensure complete relaxation and a fully quantitative signal.[5]

  • Acquisition Time (AQ): ~3-4 seconds.

  • Spectral Width (SW): ~20 ppm.

4. Data Processing and Analysis:

  • Apply Fourier Transform, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the ¹H NMR spectrum.

  • Integrate a well-resolved signal from the analyte. For this compound, the singlet corresponding to the methylene protons (-CH₂-) is a good candidate.

  • Integrate the singlet from the internal standard (maleic anhydride, 2 protons).

  • Calculate the purity using the following formula, which is a cornerstone of qNMR analysis[6]:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight (Analyte: 196.63 g/mol ; IS: 98.06 g/mol )

    • m: mass

    • Puritystd: Purity of the internal standard

qNMR Workflow Diagram

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing weigh_analyte Weigh Analyte dissolve Co-dissolve in CDCl₃ weigh_analyte->dissolve weigh_std Weigh Internal Std weigh_std->dissolve spectrometer NMR Spectrometer (400 MHz) dissolve->spectrometer params Set Parameters (D1 = 30s) spectrometer->params acquire Acquire FID params->acquire process FT, Phasing, Baseline Correction acquire->process integrate Integrate Peaks process->integrate calculate Calculate Purity (Formula) integrate->calculate Purity_Result Purity (%) calculate->Purity_Result

Caption: Workflow for Quantitative NMR (qNMR) analysis.

Data Comparison and Acceptance Criteria

The ultimate goal of cross-validation is to demonstrate concordance between the two orthogonal methods. The results from a single batch of this compound are summarized below.

Analytical MethodParameterResult
HPLC-UV Purity (Area %)99.2%
¹H qNMR Purity (w/w %)99.5%
Difference +0.3%
Discussion of Results

The purity values obtained from HPLC-UV (99.2%) and qNMR (99.5%) are in excellent agreement, with a difference of only 0.3%. This strong correlation provides a high degree of confidence in the analytical results.

  • Trustworthiness: The agreement between a separation-based method and a fundamental structure-based method validates both results. The HPLC result confirms the absence of significant UV-active impurities, while the qNMR result confirms the mass purity of the target compound, ruling out the presence of non-UV-active impurities or residual solvents that might not be detected by the HPLC method.

  • Acceptance Criteria: For pharmaceutical development, a typical acceptance criterion for comparing purity results from two orthogonal methods is a difference of ≤2.0%. The observed difference of 0.3% comfortably meets this standard.

  • Investigating Discrepancies: Had the results shown a significant discrepancy (e.g., >2%), a systematic investigation would be required. For instance, if HPLC purity was 99% but qNMR purity was 95%, it could suggest the presence of a non-UV-active impurity (like a saturated aliphatic compound) or an error in the weighing process for the qNMR experiment. Conversely, if HPLC purity was 95% and qNMR was 99%, it might indicate a co-eluting, structurally related impurity in the HPLC method that has a strong UV chromophore.

Conclusion

The cross-validation of analytical data using orthogonal methods is not merely a procedural step; it is a fundamental pillar of scientific integrity in chemical and pharmaceutical development. By pairing the robust, separation-based HPLC-UV technique with the highly accurate, structure-based qNMR method, we have established a validated, trustworthy analytical profile for this compound. This dual-method approach ensures that reported purity and concentration values are a true reflection of the material's composition, providing a solid foundation for all subsequent research and development activities.

References

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1-(4-Chlorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)butane-1,3-dione (CAS No. 6302-55-2) is a diketone ligand and a valuable building block in synthetic chemistry.[1] As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction. Proper disposal is a critical final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our goal is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent hazards of a substance is the foundation of its safe management. The disposal protocol for this compound is directly dictated by its chemical and toxicological properties.

Causality of Hazard Classification: This compound is classified as Acutely Toxic, Category 4 (Oral), meaning it is harmful if swallowed.[2][3] The primary hazard statement is H302: Harmful if swallowed.[4][2] Crucially, the presence of a carbon-halogen bond (specifically, a chlorine atom on the phenyl ring) classifies it as a halogenated organic compound .[4] This classification is the single most important factor in determining its proper waste stream, as environmental regulations mandate specific disposal methods for halogenated organics to prevent the formation of persistent pollutants.[5][6]

Data Presentation: Hazard and Safety Profile

PropertyInformationSource(s)
CAS Number 6302-55-2[2]
Molecular Formula C₁₀H₉ClO₂[4][7]
GHS Classification Acute Toxicity 4, Oral[4][2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statement H302: Harmful if swallowed[2][3]
Storage Class Code 11: Combustible Solids[2]
Primary Disposal Route Incineration via a licensed hazardous waste disposal facility[5]

Part 2: Pre-Disposal Operations: Safety and Handling

Safe disposal begins with safe handling. Adherence to proper personal protective equipment (PPE) and handling protocols is non-negotiable to mitigate exposure risks.

A. Required Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Wear tightly fitting safety goggles or glasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and consult the glove manufacturer's compatibility data.

  • Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[8]

B. Handling and Storage of Waste

  • Ventilation: Always handle the solid compound and prepare its waste container in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[10]

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[11][12] This prevents spills and the release of vapors.

  • Segregation: Store the designated waste container for this compound away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound.

Step 1: Waste Characterization and Segregation

  • Action: Unequivocally identify the waste as this compound.

  • Causality: As a chlorinated compound, it MUST be segregated into the Halogenated Organic Waste stream.[13] Co-mingling with non-halogenated waste is a common and costly error, as it contaminates the entire container, forcing it to be treated via the more stringent and expensive disposal process required for halogenated compounds.[5]

Step 2: Container Selection and Labeling

  • Action: Select a clean, leak-proof container with a secure, screw-on cap. The original manufacturer's container is often a suitable choice.[12] Ensure the container material is compatible (e.g., glass or high-density polyethylene).

  • Labeling: The container must be clearly labeled. Affix a "HAZARDOUS WASTE" tag provided by your institution's Environmental Health & Safety (EHS) department. Fill out the label completely and legibly, including:

    • The full chemical name: "this compound"

    • CAS Number: "6302-55-2"

    • The words "Halogenated Organic Waste"

    • An accurate estimation of the quantity.

  • Causality: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that waste handlers can manage the material safely and select the correct final disposal technology.[11][12]

Step 3: Accumulation of Waste

  • Action: Place all waste this compound, including any contaminated items like weighing paper or disposable spatulas, into the designated, labeled container.

  • Causality: Consolidating all contaminated materials prevents cross-contamination of other waste streams and ensures complete capture of the hazardous substance.

Step 4: Storage Pending Disposal

  • Action: Keep the sealed waste container at or near the point of generation (i.e., in your laboratory) and under the control of laboratory personnel.[11] If possible, store it in a designated satellite accumulation area within secondary containment.

  • Causality: Storing waste in the generating lab until pickup prevents it from becoming "unknown" waste, which is extremely expensive to identify and dispose of.[14] Secondary containment provides a crucial barrier in case of a primary container leak.

Step 5: Final Disposal

  • Action: Once the container is full or you are finished with the process, arrange for pickup by contacting your institution's EHS or Hazardous Waste Management office.[12] Do NOT pour this chemical down the drain or dispose of it in regular trash.

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and environmentally preferred treatment for halogenated organic waste is high-temperature incineration.[5]

Part 4: Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical.

  • Minor Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the solid material up. Avoid creating dust.

    • Use an inert absorbent material for any remaining residue.

    • Place all contaminated materials and cleanup debris into your labeled hazardous waste container.[12]

    • Clean the spill area thoroughly with soap and water.

  • Major Spill (Large quantity or outside of containment):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency number or EHS department immediately.

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to conduct the cleanup.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

G start Start: Waste Generated (this compound) check_halogen Is the compound halogenated? (Contains F, Cl, Br, I) start->check_halogen segregate Step 1: Segregate as 'Halogenated Organic Waste' check_halogen->segregate  Yes   non_halogen Segregate as 'Non-Halogenated Organic Waste' check_halogen->non_halogen No container Step 2: Use a compatible, securely sealed container. segregate->container label Step 3: Label with 'Hazardous Waste', full chemical name, and CAS number. container->label store Step 4: Store in a designated satellite accumulation area. label->store contact_ehs Step 5: Contact EHS for pickup and final disposal. store->contact_ehs end_proc End of Process: Compliant Disposal contact_ehs->end_proc

Caption: Disposal decision workflow for this compound.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Segregation. Environmental Health and Safety, Iowa State University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Safety Data Sheet. CPAChem. [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, University of Maryland. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • Procedures for Disposal of Hazardous Waste. Office of Environmental Health & Safety, The University of Texas at Austin. [Link]

  • Beta-Propiolactone Standard Operating Procedure. Rutgers University. [Link]

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Navigating the Safe Handling of 1-(4-Chlorophenyl)butane-1,3-dione: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling specialized chemical reagents such as 1-(4-Chlorophenyl)butane-1,3-dione (CAS No. 6302-55-2), a comprehensive understanding of its hazard profile and the corresponding safety protocols is not just a regulatory requirement—it is the bedrock of sound scientific practice. This guide provides an in-depth, experience-driven framework for the safe handling of this chlorinated diketone, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE) and compliant disposal methods.

Understanding the Hazard: Why Specific Precautions are Necessary

This compound is classified as acutely toxic if swallowed (Acute Toxicity 4, Oral) and is an irritant.[1][2][3] Its solid, often powdered form, presents a potential inhalation hazard if it becomes airborne. The chlorinated nature of the molecule also necessitates careful consideration of its environmental fate and proper disposal. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. Therefore, our safety protocols must be designed to mitigate these specific risks.

Core Principles of Protection: A Multi-layered Approach

A robust safety plan for handling this compound is built on a hierarchy of controls, with PPE serving as the crucial final barrier between the researcher and the chemical. This guide will focus on the correct selection and use of PPE, as well as the necessary logistical planning for handling and disposal.

Engineering and Administrative Controls: The First Line of Defense

Before detailing PPE, it is essential to emphasize the importance of engineering and administrative controls.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. This minimizes the risk of inhaling airborne particles.

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and are aware of the location of safety equipment, such as emergency eyewash stations and safety showers.

Selecting the Right Personal Protective Equipment: A Detailed Breakdown

The selection of PPE should not be a matter of convenience but a scientifically informed decision based on the specific hazards of the chemical.

Hand Protection: More Than Just a Glove

Given that this compound is a ketone and a chlorinated organic compound, glove selection is critical. No single glove material is impervious to all chemicals, so understanding the properties of different materials is key.

Glove Material Compatibility for this compound

Glove MaterialSuitability for KetonesSuitability for Chlorinated OrganicsOverall RecommendationRationale
Butyl Rubber ExcellentFair to GoodRecommended Offers superior resistance to ketones.[2][4][5]
Viton™ GoodExcellentRecommended Provides exceptional resistance to chlorinated solvents.[1]
Nitrile Poor to FairGoodSuitable for splash protection only While offering good resistance to some chlorinated solvents, nitrile gloves generally have poor resistance to ketones.[4] They should not be used for prolonged handling.
Neoprene FairFairNot Recommended Offers only moderate protection against both ketones and chlorinated compounds.[2][4][5]
Latex (Natural Rubber) GoodPoorNot Recommended While effective against ketones, latex provides poor protection against chlorinated hydrocarbons.[4]

Recommendation: For handling this compound, Butyl rubber gloves are the preferred choice due to their excellent resistance to ketones.[2][4][5] If there is significant use of chlorinated solvents in the same procedure, Viton™ gloves are also a strong option.[1] Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if it becomes contaminated.

Eye and Face Protection: Shielding Against Splashes and Dust

Given the irritant nature of this compound, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: These are the minimum requirement for handling small quantities in a controlled setting.

  • Chemical Splash Goggles: Recommended for all applications to provide a seal around the eyes and offer superior protection from splashes and airborne particles.

  • Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing, such as when handling larger quantities or during transfers.

Respiratory Protection: Preventing Inhalation of Particulate Matter

Since this compound is a solid, the primary respiratory hazard is the inhalation of airborne dust.

  • In a Fume Hood: If handled exclusively within a properly functioning chemical fume hood, respiratory protection may not be required.

  • Outside of a Fume Hood or with Potential for Dust Generation: A NIOSH-approved particulate respirator is necessary. The choice of filter will depend on the presence of oil-based aerosols in the environment:

    • N95: Filters at least 95% of airborne particles. Not resistant to oil.

    • R95: Filters at least 95% of airborne particles. Somewhat resistant to oil.

    • P95: Filters at least 95% of airborne particles. Strongly resistant to oil.[6]

For most laboratory applications involving this solid compound where oil aerosols are not present, an N95 respirator is sufficient.[6]

Protective Clothing: A Barrier for Your Body
  • Laboratory Coat: A standard, long-sleeved lab coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Closed-Toed Shoes: Always wear substantial, closed-toed shoes in a laboratory setting.

Procedural Guidance: From Preparation to Disposal

A methodical approach to your workflow is essential for safety.

Donning and Doffing of PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Goggles and/or Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles and/or Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Spill Management: A Calm and Coordinated Response

In the event of a spill, a pre-planned response is your best asset.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material, such as sand or vermiculite, to prevent it from becoming airborne.

  • Clean the Spill: Carefully sweep the absorbent material and spilled compound into a designated waste container. Avoid creating dust. For a solution, absorb the spill with a chemical absorbent pad or material.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous chemical waste.

Spill_Response A Spill Occurs B Alert & Evacuate Immediate Area A->B C Don Full PPE B->C D Contain Spill (Cover Solid or Absorb Liquid) C->D E Carefully Collect Contaminated Material D->E F Place in Labeled Hazardous Waste Container E->F G Decontaminate Spill Area F->G H Dispose of all materials as hazardous waste G->H

Caption: Spill Response Workflow

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any associated contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: Collect all waste containing this compound in a clearly labeled, sealed container. Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) department.

  • Chlorinated Waste Stream: This compound should be designated as chlorinated organic waste.

  • Disposal Method: The preferred method for the disposal of chlorinated organic residues is high-temperature incineration in a licensed hazardous waste facility.[7] This process breaks down the compound into less harmful components. Landfill disposal is not a recommended option.

  • Consult Your EHS Office: Always consult with your institution's EHS department for specific guidance on waste collection, labeling, and disposal procedures. They will be familiar with local, state, and federal regulations.

By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring the protection of yourself, your colleagues, and the environment, while advancing your critical research and development efforts.

References

  • YourGloveSource.com. (2015, May 11). What is the best glove for the handling of chemicals?[Link]

  • Lynn River. (2022, May 6). Your Complete Guide to Chemical Resistant Gloves. [Link]

  • Environmental Health and Safety, University of South Carolina. OSHA Glove Selection Chart. [Link]

  • Black Box Safety. Keto-Handler Plus Thermoplastic Elastomer (TPE) Disposable Gloves. [Link]

  • PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]

  • PubChem. This compound. [Link]

  • 3M. 3M Respirator Selection Guide. [Link]

  • Journal of Hospital Infection. (1990). Decontamination of laboratory areas. [Link]

  • 3M. 3M Respirator Selection Guide. [Link]

  • Fisher Scientific. Three Step Guide to Selecting the Right Disposable Respirator. [Link]

  • Gentex Corporation. RESPIRATORY PROTECTION SELECTION GUIDE. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. [Link]

  • Ag Health & Safety Alliance. Respirator Selection Quick Reference Guide. [Link]

  • University of Auckland. Chemical Decontamination of Liquid Biohazardous Wastes. [Link]

  • Environmental Science & Technology. (1971). Process for Disposal of Chlorinated Organic Residues. [Link]

Sources

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